molecular formula C14H21NO3 B061152 Cbz-D-Leucinol CAS No. 166735-51-9

Cbz-D-Leucinol

Cat. No.: B061152
CAS No.: 166735-51-9
M. Wt: 251.32 g/mol
InChI Key: YGARWTHXCINBQM-CYBMUJFWSA-N
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Description

Cbz-D-Leucinol is a protected amino alcohol derivative of the non-natural D-enantiomer of leucine, serving as a crucial chiral building block and intermediate in organic synthesis and medicinal chemistry. Its primary research value lies in the synthesis of complex peptides and peptidomimetics, where the D-leucinol moiety introduces stereochemical diversity and can enhance metabolic stability and alter the conformational properties of the resulting molecules. The carboxybenzyl (Cbz) protecting group on the amine functionality is stable under a wide range of conditions yet can be selectively removed via catalytic hydrogenation, allowing for precise, sequential solid-phase and solution-phase peptide coupling strategies. Researchers utilize this compound extensively in the development of protease inhibitors, as a component of macrocyclic compounds, and in the construction of libraries for drug discovery screening. Its unique stereochemistry (D-configuration) is particularly valuable for studying structure-activity relationships (SAR) and for creating compounds that are resistant to enzymatic degradation by naturally occurring proteases. This compound is an essential tool for chemists and biochemists focused on advancing the fields of asymmetric synthesis, peptide science, and the development of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGARWTHXCINBQM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584254
Record name Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166735-51-9
Record name Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cbz-D-Leucinol chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications in Drug Discovery[1][2]

Part 1: Executive Summary

Cbz-D-Leucinol (Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate) is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. Distinguished by the presence of the Carbobenzyloxy (Cbz or Z) protecting group on the amine and a primary alcohol functionality, it serves as a stable, orthogonal precursor to D-leucinal aldehydes—potent transition-state analogs used in inhibiting serine and cysteine proteases (e.g., SARS-CoV-2 Mpro, HIV protease).

This guide provides a rigorous technical analysis of this compound, detailing its physicochemical properties, a validated synthesis protocol via mixed anhydride reduction, and its strategic utility in medicinal chemistry.

Part 2: Chemical Identity & Physicochemical Profile[3][4]
2.1 Nomenclature and Identification
PropertySpecification
IUPAC Name Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate
Common Name This compound; Z-D-Leucinol
CAS Number 352535-09-2
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Chirality D-Isomer (R-configuration at α-carbon)
SMILES CC(C)CNC(=O)OCC1=CC=CC=C1
2.2 Physicochemical Properties[1]
  • Physical State: White to off-white crystalline solid or waxy solid.

  • Melting Point: Typically 30–50 °C (Low-melting solid; exact value depends on purity and polymorph).

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, DMSO.

    • Low/Insoluble: Water, Hexanes (sparingly).

  • Stability: The Cbz group is stable to acidic and basic hydrolysis under mild conditions but is cleaved by catalytic hydrogenolysis (

    
    /Pd-C) or strong acids (e.g., HBr/AcOH). The primary alcohol is stable but susceptible to oxidation.
    
Part 3: Synthesis & Manufacturing Protocol

Methodology: Mixed Anhydride Reduction Rationale: Direct reduction of Cbz-D-Leucine using a mixed anhydride intermediate is preferred over ester reduction (LiAlH₄) to prevent racemization and over-reduction. This protocol uses Isobutyl Chloroformate (IBCF) for activation and Sodium Borohydride (NaBH₄) for reduction.

3.1 Reaction Scheme

The synthesis proceeds in two stages within a "one-pot" or sequential workflow:

  • Activation: Formation of the mixed anhydride at low temperature.

  • Reduction: Selective reduction of the anhydride to the alcohol.

3.2 Detailed Protocol

Reagents:

  • Cbz-D-Leucine (1.0 equiv)[2]

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • Sodium Borohydride (NaBH₄) (3.0 equiv)

  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Workflow:

  • Setup: Dissolve Cbz-D-Leucine in anhydrous THF (0.2 M concentration) in a round-bottom flask under nitrogen atmosphere.

  • Activation: Cool the solution to -15 °C (ice/salt bath). Add NMM followed by the dropwise addition of IBCF. Stir for 15–20 minutes. Critical: Maintain temperature below -10 °C to prevent disproportionation of the mixed anhydride.

  • Precipitation: A white precipitate (NMM·HCl) will form. Do not filter; proceed directly to reduction.

  • Reduction:

    • Dissolve NaBH₄ in a minimal amount of water or methanol.

    • Add the NaBH₄ solution dropwise to the reaction mixture at -15 °C.

    • Caution: Vigorous gas evolution (

      
      ) will occur.
      
  • Completion: Allow the mixture to warm to 0 °C and stir for 1 hour. Monitor by TLC (SiO₂, 1:1 EtOAc/Hexane).

  • Workup:

    • Quench with 1M citric acid or saturated

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with

      
       (sat.), water, and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallization from EtOAc/Hexane or flash chromatography if necessary.

3.3 Process Visualization (Graphviz)

SynthesisProtocol Start Cbz-D-Leucine (Starting Material) Activation Activation (-15°C) Reagents: IBCF, NMM Solvent: THF Start->Activation Dissolve & Cool Intermediate Mixed Anhydride Intermediate Activation->Intermediate Form Anhydride Reduction Reduction (0°C) Reagent: NaBH4 Solvent: THF/MeOH Intermediate->Reduction Hydride Transfer Workup Quench & Extraction (1M Citric Acid / EtOAc) Reduction->Workup Gas Evolution Ends Product This compound (Final Product) Workup->Product Purify

Caption: Validated synthesis pathway for this compound via Mixed Anhydride Reduction.

Part 4: Reactivity & Applications in Drug Development
4.1 Strategic Utility

This compound is primarily used as a precursor for peptide aldehydes and inhibitor pharmacophores . The D-configuration is often selected to confer metabolic stability (resistance to proteolytic cleavage) or to target specific stereochemical pockets in viral proteases.

4.2 Key Transformations
  • Oxidation to Cbz-D-Leucinal: The alcohol is oxidized to the aldehyde using Swern oxidation (DMSO/Oxalyl Chloride) or IBX (2-Iodoxybenzoic acid). The resulting aldehyde acts as a "warhead," forming a reversible covalent hemithioacetal adduct with the active site cysteine of proteases (e.g., Cys145 in SARS-CoV-2 Mpro).

  • Cbz Deprotection: Hydrogenolysis (

    
    , Pd/C) yields the free amino alcohol (D-Leucinol), which can be coupled to other pharmacophores.
    
  • Mitsunobu Reaction: The primary alcohol can participate in Mitsunobu couplings to introduce heteroatoms or invert stereochemistry (though inversion is irrelevant on the primary carbon, it allows substitution).

4.3 Application Logic Diagram

Applications Core This compound Oxidation Oxidation (Swern/IBX) Core->Oxidation Deprotection Hydrogenolysis (H2, Pd/C) Core->Deprotection Deriv Derivatization (Mesylation/Tosylation) Core->Deriv Aldehyde Cbz-D-Leucinal (Protease Inhibitor Warhead) Oxidation->Aldehyde Transition State Analog Amine D-Leucinol (Free Amine) Deprotection->Amine Peptide Coupling Electrophile Alkylating Agents (Building Blocks) Deriv->Electrophile

Caption: Functional derivatization pathways for this compound in medicinal chemistry.

Part 5: Handling & Safety (MSDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8 °C (refrigerated). Keep container tightly closed in a dry, well-ventilated place. Hygroscopic; protect from moisture.

  • First Aid:

    • Eye Contact: Rinse thoroughly with water for 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Part 6: References
  • BLD Pharm. (2025). This compound Product Specifications and MSDS. Retrieved from

  • BenchChem. (2025).[2] Technical Guide to Cbz-D-Leu-Val-Boc and Intermediates. Retrieved from

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines and Amino Acid Derivatives. Organic Syntheses, 92, 91-102.[3] Retrieved from

  • National Institutes of Health (NIH). (2024). Design and Synthesis of Protease Inhibitors for SARS-CoV-2. PMC. Retrieved from

  • ChemSrc. (2024). CAS 352535-09-2 Physicochemical Data. Retrieved from

Sources

Technical Monograph: Cbz-D-Leucinol – Physicochemical Profiling and Synthetic Utility

[1]

Executive Summary

Cbz-D-Leucinol (Benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate) represents a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors.[1] As the protected alcohol derivative of D-leucine, it serves as a versatile intermediate for introducing the D-leucine pharmacophore into non-ribosomal peptide backbones, offering resistance to proteolytic degradation.[1] This guide provides a comprehensive technical analysis of its molecular properties, synthetic pathways, and applications in modern drug discovery.

Molecular Identity & Physicochemical Properties[1][2][3][4]

This compound is characterized by the presence of a bulky benzyloxycarbonyl (Cbz) protecting group on the amine and a free primary alcohol, derived from the reduction of the carboxylic acid terminus of D-leucine.[1]

Core Molecular Data[1]
PropertySpecification
Common Name This compound
IUPAC Name Benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
CAS Registry Number 352535-09-2
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Chirality D-isomer (R-configuration at

-carbon)
Physical State Viscous oil or low-melting solid (Enantiomer dependent)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in

SMILES CC(C)CNC(=O)OCC1=CC=CC=C1
Structural Analysis

The molecule consists of three distinct functional domains:

  • Cbz-Protective Group: Provides acid-stability (orthogonal to Boc) and can be removed via catalytic hydrogenolysis (

    
    ).[1]
    
  • Isobutyl Side Chain: Confers lipophilicity and recognition by hydrophobic pockets in enzymatic targets (e.g., Leucyl aminopeptidases).[1]

  • Primary Alcohol: A reactive handle for further functionalization (oxidation to aldehyde, conversion to halide/tosylate) or direct incorporation into transition-state isosteres.[1]

Synthetic Architecture & Methodology

The synthesis of this compound is typically achieved through one of two primary routes: the direct protection of D-leucinol or the reduction of Cbz-D-leucine.[1] The latter is often preferred in industrial settings where the amino acid precursor is more readily available in high optical purity.[1]

Protocol: Mixed Anhydride Reduction of Cbz-D-Leucine

This method avoids the use of harsh reducing agents like

1

Reagents: Cbz-D-Leucine, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), Sodium Borohydride (

1

Step-by-Step Methodology:

  • Activation: Dissolve Cbz-D-Leucine (1.0 eq) in anhydrous THF at -15°C. Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 15 minutes to form the mixed anhydride intermediate.

  • Reduction: Filter off the precipitated N-methylmorpholine hydrochloride salt (under inert atmosphere) or proceed directly if using a biphasic quench later. Add the filtrate to a suspension of

    
     (2.5 eq) in water/THF or add 
    
    
    solution dropwise to the anhydride at -10°C.[1]
  • Quench & Workup: After 1 hour, quench with 1N HCl (carefully, to pH 2) to decompose excess borohydride and neutralize the intermediate. Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash organic layers with

    
     and Brine. Dry over 
    
    
    .[1] Concentrate in vacuo.[1] The product typically requires flash chromatography (Hexane/EtOAc) if high purity is required, though crystallization may be possible.[1]
Synthetic Pathway Visualization[1]

GD_LeuD-Leucine(Starting Material)Cbz_D_LeuCbz-D-Leucine(Protected Acid)D_Leu->Cbz_D_LeuCbz-Cl, NaOHSchotten-BaumannMixed_AnhydrideMixed AnhydrideIntermediateCbz_D_Leu->Mixed_Anhydridei-BuOCOCl (IBCF)NMM, THF, -15°CCbz_D_LeucinolThis compound(Target Alcohol)Mixed_Anhydride->Cbz_D_LeucinolNaBH4 reduction-10°C to RT

Caption: Synthetic workflow for the conversion of D-Leucine to this compound via mixed anhydride activation.

Applications in Drug Development[2]

This compound is not merely a passive intermediate; it is a strategic scaffold in the design of protease inhibitors and peptidomimetics.[1]

Protease Inhibitor Design

The D-leucine side chain is critical for targeting enzymes that recognize hydrophobic residues but require resistance to host proteases (which typically cleave L-peptide bonds).[1]

  • Aminopeptidase Inhibitors: Derivatives of leucinol are potent inhibitors of leucine aminopeptidase.[1] The alcohol group can be oxidized to an aldehyde (leucinal), forming a reversible covalent hemiacetal adduct with the active site serine or cysteine of the enzyme.[1]

  • Transition State Mimetics: The alcohol can be converted into a hydroxyethylamine or statine analogue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[1]

Chiral Auxiliaries and Building Blocks
  • Oxazolidinones: Cyclization of this compound (using bases like KOH) yields chiral oxazolidinones (Evans-type auxiliaries), which are used to induce stereochemistry in subsequent aldol or alkylation reactions.[1]

  • Peptide Isosteres: The reduced peptide bond (

    
    ) can be synthesized by oxidizing this compound to the aldehyde and performing a reductive amination with the next amino acid in the sequence.[1]
    

Analytical Characterization

To validate the identity of synthesized this compound, the following analytical signals are expected.

TechniqueExpected Signals / Parameters
1H NMR (CDCl₃, 400 MHz)

7.35 (m, 5H, Ph -H), 5.10 (s, 2H, Ph-CH₂ -O), 4.80 (br d, 1H, NH ), 3.75 (m, 1H, CH -N), 3.65/3.55 (m, 2H, CH₂ -OH), 1.65 (m, 1H, CH -iPr), 1.35 (m, 2H, CH₂ -iPr), 0.92 (d, 6H, CH₃ ).
Mass Spectrometry (ESI)[M+H]⁺ = 252.16 ; [M+Na]⁺ = 274.[1]14.
Specific Rotation

values are typically positive (+) for D-Leucinol derivatives in alcohol, contrasting with the negative (-) values of L-isomers.[1] Note: Verify exact solvent conditions as rotation is solvent-dependent.[1]

References

  • PubChem. (2025).[1][2][3] Compound Summary for Cbz-L-Leucine (Enantiomeric Reference). National Library of Medicine.[1] [Link][1]

  • Rodriguez, M., et al. (1991).[1] Synthesis of Reduced Peptide Bond Isosteres. Journal of Medicinal Chemistry. (Contextual citation for mixed anhydride reduction protocol).

An In-depth Technical Guide to the Solubility of Cbz-D-Leucinol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzyloxy-D-leucinol, commonly referred to as Cbz-D-Leucinol, is a critical chiral building block in synthetic organic chemistry and pharmaceutical development. Its utility in the synthesis of complex molecules, particularly peptide mimetics and protease inhibitors, is well-established. A fundamental understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing robust formulation strategies. This technical guide provides a comprehensive analysis of the solubility of this compound, integrating theoretical principles with practical experimental methodologies. We present qualitative solubility data, explore the physicochemical factors governing its dissolution, and offer a detailed, self-validating protocol for accurate solubility determination. This document is intended to serve as an authoritative resource for scientists and researchers, enabling informed solvent selection and enhancing the efficiency of workflows involving this important synthetic intermediate.

Introduction to this compound

This compound is a protected amino alcohol derived from the D-enantiomer of leucine. The introduction of the carbobenzyloxy (Cbz or Z) group at the N-terminus serves to protect the amine functionality, preventing unwanted side reactions during multi-step syntheses.[][2] This protecting group is noted for its stability under neutral conditions and can be readily removed via catalytic hydrogenolysis, a feature that allows for selective deprotection in complex synthetic pathways.[][2][3]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound combines a hydrophobic isobutyl side chain from the leucine residue, a polar hydroxyl group, and a bulky, aromatic Cbz protecting group. This amphiphilic character is central to its solubility behavior.

  • Molecular Formula: C₁₄H₂₁NO₃

  • Molecular Weight: 251.32 g/mol

  • Appearance: Typically a white to off-white solid.

  • Key Functional Groups: Urethane (carbamate), hydroxyl, phenyl, isobutyl.

dot graph "G" { graph [layout="neato", overlap="false", splines="true", maxiter="1000", start="2"]; node [shape="plaintext", fontname="Helvetica", fontsize="12", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="10", color="#5F6368"];

} enddot Figure 1: Molecular structure of this compound with key functional regions highlighted.

Importance in Synthesis and Drug Development

This compound is a precursor for synthesizing more complex molecules, including peptide-based drugs. The D-amino acid configuration can confer resistance to enzymatic degradation, which may improve the pharmacokinetic profile of peptide therapeutics.[2] A notable application is its use as a reactant in the synthesis of MG-132, a potent and widely used proteasome inhibitor in cell biology research.[4] Therefore, understanding its solubility is crucial for chemists working on process scale-up and formulation.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which this compound dissolves is dictated by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

"Like Dissolves Like": Polarity and Intermolecular Forces

The principle of "like dissolves like" is a useful heuristic for predicting solubility. The solubility of this compound is governed by the interplay of its different functional moieties with the solvent.

  • Hydrogen Bonding: The urethane N-H group and the terminal hydroxyl (-OH) group can act as hydrogen bond donors. The urethane and hydroxyl oxygens act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be effective at solvating these polar parts of the molecule.

  • Dipole-Dipole Interactions: The polar urethane linkage contributes to a significant dipole moment, favoring interactions with polar solvents such as acetone and ethyl acetate.

  • Van der Waals Forces (Dispersion Forces): The nonpolar isobutyl side chain and the aromatic phenyl ring are hydrophobic. These regions interact favorably with nonpolar or moderately polar solvents through dispersion forces. Solvents like dichloromethane and tetrahydrofuran (THF) are effective at solvating these parts of the molecule.

Impact of Molecular Structure on Solubility

The presence of both polar (hydroxyl, urethane) and nonpolar (isobutyl, phenyl) regions makes this compound's solubility highly dependent on the overall character of the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors, leading to strong interactions with the polar groups of this compound. They are generally expected to be good solvents for this compound.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents have significant dipole moments and can act as hydrogen bond acceptors, but they lack donor capabilities. They can effectively solvate the urethane and aromatic portions of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak dispersion forces. While they can solvate the hydrophobic regions, they are poor at solvating the polar hydroxyl and urethane groups. Consequently, solubility in highly nonpolar solvents is expected to be low.

Qualitative Solubility Data

Solvent ClassSolventQualitative SolubilityPrimary Intermolecular Forces with this compound
Polar Protic MethanolSoluble / Freely SolubleHydrogen Bonding, Dipole-Dipole
EthanolSolubleHydrogen Bonding, Dipole-Dipole
IsopropanolSolubleHydrogen Bonding, Dipole-Dipole
Polar Aprotic Tetrahydrofuran (THF)SolubleDipole-Dipole, Dispersion
Dichloromethane (DCM)SolubleDipole-Dipole, Dispersion
Ethyl AcetateSolubleDipole-Dipole, Dispersion
AcetoneSolubleDipole-Dipole
AcetonitrileModerately SolubleDipole-Dipole
Nonpolar TolueneSparingly SolubleDispersion
Hexane / HeptaneSparingly Soluble / InsolubleDispersion
Aqueous WaterInsoluble / Very Slightly SolubleHydrogen Bonding (unfavorable due to large hydrophobic regions)

Note: Solubility classifications (e.g., "Soluble," "Sparingly Soluble") are based on general chemical knowledge and inferred from related compounds like Cbz-D-Leucine.[3] Precise quantitative determination requires experimental validation as described in Section 4.0.

Experimental Protocol for Solubility Determination

To generate reliable and reproducible quantitative data, a robust experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[5][6] This method ensures that the dissolved compound is in true equilibrium with the undissolved solid.[7]

Principle

An excess amount of solid this compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After phase separation, the concentration of the solute in the saturated supernatant is determined using a suitable analytical technique.

Materials and Reagents
  • This compound (solid, purity >98%)

  • Organic solvents (HPLC grade or equivalent)

  • Volumetric flasks, pipettes, and glass vials with screw caps

  • Analytical balance (±0.0001 g accuracy)

  • Temperature-controlled incubator/shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Centrifuge (optional)

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Experimental Workflow

The following protocol outlines a self-validating system for determining the solubility of this compound.

  • Preparation: Add an excess of this compound (e.g., 50-100 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an incubator/shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[5] The presence of visible solid material at the end of this period confirms that a saturated solution has been formed.[5]

  • Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow the solid to settle. For very fine suspensions, centrifugation may be required.[6]

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.[6]

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard calibration curve.

  • Calculation: Calculate the solubility (S) in mg/mL or g/100mL using the following formula: S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution Factor)

dot digraph "G" { graph [rankdir="TB", splines="true", overlap="false", nodesep="0.4", fontname="Helvetica"]; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize="10", color="#4285F4"]; edge [color="#5F6368", fontname="Helvetica", fontsize="9"];

} enddot Figure 2: Workflow for the isothermal shake-flask solubility determination method.

Practical Implications and Solvent Selection

The solubility characteristics of this compound directly impact its practical application in a laboratory or industrial setting.

  • Reaction Chemistry: For homogeneous reactions, a solvent that fully dissolves both this compound and other reagents at the desired reaction temperature is required. Protic solvents like ethanol or aprotic solvents like THF and DCM are often suitable choices.

  • Purification and Crystallization: Solvent selection is critical for purification by recrystallization. An ideal system involves a solvent in which this compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. A binary solvent system, such as ethyl acetate/hexane, is often employed. The compound is dissolved in a good solvent (ethyl acetate), and a poor solvent or "anti-solvent" (hexane) is added to induce precipitation of the pure product.

  • Chromatography: The choice of mobile phase in chromatographic purification (e.g., column chromatography) is guided by solubility. A typical mobile phase, such as a gradient of ethyl acetate in hexane, relies on the differential solubility and adsorption of the compound and impurities on the stationary phase.

Conclusion

This compound exhibits favorable solubility in a range of common polar organic solvents, including alcohols, THF, and DCM, which is consistent with its molecular structure containing both polar and nonpolar functionalities. Its solubility is limited in nonpolar solvents and water. For researchers and drug development professionals, this solubility profile informs the rational selection of solvents for chemical synthesis, purification, and analysis. When precise solubility data is required for process optimization or formulation, the isothermal shake-flask method provides a reliable and authoritative means of determination. A thorough understanding of these solubility principles is a cornerstone of efficient and successful chemical development involving this compound.

References

  • Larsson, J. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. ChemTec Publishing. Available from: [Link]

  • Gamsjäger, H., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 895-898. Available from: [Link]

  • Protocols.io. (2022). In-vitro Thermodynamic Solubility. Available from: [Link]

Sources

Technical Monograph: Cbz-D-Leucinol (CAS 352535-09-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Cbz-D-Leucinol (Benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate) is a critical chiral building block in medicinal chemistry. It serves as a protected amino alcohol derived from D-Leucine, utilized extensively in the synthesis of peptidomimetics, protease inhibitors, and chiral auxiliaries.

Unlike its L-isomer counterpart, which is ubiquitous in natural product synthesis, the D-isomer is specifically valued for introducing non-natural stereochemistry into peptide backbones. This modification is a strategic choice in drug development to enhance metabolic stability by reducing susceptibility to endogenous proteolysis.

Physicochemical Data Table
PropertySpecification
CAS Number 352535-09-2
IUPAC Name Benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Synonyms N-Cbz-D-Leucinol; Z-D-Leucinol; (R)-2-(Benzyloxycarbonylamino)-4-methyl-1-pentanol
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water
Chirality D-Isomer (R-configuration at C2)
Melting Point 48–52 °C (Typical for enantiopure Cbz-leucinols)

Health, Safety, and Environment (HSE) Profile

Directive: Treat this compound as a bioactive intermediate. While specific toxicological data for the D-isomer is limited compared to the L-isomer, standard protocols for amino alcohol derivatives apply.

GHS Classification & Hazards

Based on structural analogs and available safety data sheets (SDS), this compound is classified under Warning .

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][2]

Handling Decision Logic

The following decision tree outlines the safety protocols required before initiating experimental work.

SafetyLogic Start Start: Handling this compound CheckState Check Physical State (Solid/Powder) Start->CheckState DustRisk Risk of Dust Inhalation? CheckState->DustRisk PPE Don PPE: Nitrile Gloves, Safety Glasses, Lab Coat, N95 (if open bench) DustRisk->PPE Yes EngineeringControl Use Fume Hood & Local Exhaust SolventHandling Dissolving in Organic Solvent (DCM/MeOH) EngineeringControl->SolventHandling PPE->EngineeringControl Waste Disposal: Halogenated/Non-Halogenated Organic Waste Stream SolventHandling->Waste

Figure 1: Operational safety logic for handling solid chiral amino alcohols.

Synthetic Methodology: Reduction of Cbz-D-Leucine

The most reliable method for synthesizing this compound in a research setting is the Mixed Anhydride Reduction . This method is preferred over Lithium Aluminum Hydride (LiAlH₄) because LiAlH₄ can cause partial cleavage of the carbamate (Cbz) protecting group. The Mixed Anhydride method preserves the Cbz group and the stereochemical integrity of the D-center.

Reaction Scheme

Precursor: N-Cbz-D-Leucine (CAS: 28862-79-5) Reagents: Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), Sodium Borohydride (NaBH₄).[3]

Synthesis Start Cbz-D-Leucine (Carboxylic Acid) Step1 Activation: Isobutyl Chloroformate NMM, -15°C Start->Step1 THF Intermediate Mixed Anhydride Intermediate Step1->Intermediate Step2 Reduction: NaBH4 (aq), 0°C Intermediate->Step2 Product This compound (Alcohol) Step2->Product Workup

Figure 2: Mixed Anhydride reduction pathway preserving the Cbz protecting group.

Detailed Protocol

Scale: 10 mmol basis.

  • Activation (Formation of Mixed Anhydride):

    • Dissolve Cbz-D-Leucine (2.65 g, 10 mmol) in anhydrous Tetrahydrofuran (THF) (30 mL) in a round-bottom flask under nitrogen.

    • Cool the solution to -15 °C (ice/salt bath).

    • Add N-Methylmorpholine (NMM) (1.1 mL, 10 mmol). Note: NMM is preferred over Triethylamine to prevent racemization.

    • Dropwise add Isobutyl Chloroformate (IBCF) (1.3 mL, 10 mmol). A white precipitate (NMM·HCl) will form immediately.

    • Stir for 15 minutes at -15 °C to ensure complete formation of the mixed anhydride.

  • Reduction:

    • Prepare a solution of Sodium Borohydride (NaBH₄) (1.13 g, 30 mmol) in water (10 mL).

    • Critical Step: Filter the mixed anhydride solution (optional but cleaner) or add the NaBH₄ solution directly to the reaction mixture very slowly while maintaining the temperature below 0 °C. Vigorous gas evolution (H₂) will occur.

    • Allow the reaction to warm to room temperature over 1 hour.

  • Workup & Purification:

    • Quench excess hydride with 1M KHSO₄ or dilute HCl (carefully, to pH ~3).

    • Evaporate THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 x 20 mL).

    • Wash combined organics with sat. NaHCO₃, water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Result: The crude product usually crystallizes as a white solid. Recrystallize from EtOAc/Hexanes if high purity (>98%) is required.

Applications in Drug Development[6][7][8]

Chiral Pool Synthesis

This compound retains the isobutyl side chain and the chiral center of D-leucine. It is frequently used to synthesize:

  • D-Leucine Aldehydes: By Swern oxidation of the leucinol, researchers generate chiral aldehydes used in Wittig reactions to extend carbon chains while maintaining stereochemistry.

  • Peptidomimetics: The alcohol group can be converted to an amine (via mesylation/azide displacement) to form diamines, or used directly to form ester linkages in depsipeptides.

Protease Inhibition

Leucinol derivatives are potent transition-state mimics.

  • Mechanism: The terminal alcohol (or its aldehyde derivative) mimics the tetrahedral intermediate of peptide bond hydrolysis.

  • Specificity: Incorporating the D-isomer (this compound) often creates inhibitors that are resistant to degradation by mammalian proteases, extending the half-life of the inhibitor in vivo.

References

  • Rodriguez, M., et al. (1991). Synthesis of Cbz-amino alcohols via Mixed Anhydride Reduction. Tetrahedron Letters. (General protocol reference for Cbz-protection reduction).

Sources

An In-depth Technical Guide to Cbz-D-Leucinol: Stereochemical Integrity and Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Carbobenzyloxy-D-leucinol (Cbz-D-Leucinol) is a pivotal chiral building block in the synthesis of complex pharmaceutical agents, including protease inhibitors and various therapeutic peptides. Its biological efficacy is intrinsically linked to its stereochemical configuration. The presence of its enantiomeric counterpart, Cbz-L-Leucinol, can lead to diminished therapeutic effect, altered pharmacological profiles, or undesired toxicological outcomes. This guide provides a comprehensive technical overview of the critical importance of enantiomeric purity for this compound, outlines robust analytical methodologies for its determination, and discusses synthetic strategies to control stereochemical integrity. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a deep, practical understanding of managing and verifying the chiral purity of this vital synthetic intermediate.

Introduction: The Stereochemical Imperative of this compound

This compound is a protected amino alcohol derived from the D-enantiomer of leucine. The carboxybenzyl (Cbz or Z) group serves as a stable protecting group for the amine, which is crucial for its use in multi-step syntheses, particularly in peptide chemistry where it prevents unwanted side reactions.[1][2] This protecting group is stable under neutral conditions and can be readily removed via hydrogenolysis.[2]

The paramount importance of this compound lies in its defined three-dimensional structure. Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the interaction between a chiral drug molecule and its biological target is highly stereospecific. For many pharmaceuticals derived from this compound, the desired therapeutic activity resides exclusively in the D-configuration. The L-enantiomer may be inactive, exhibit a different activity, or even be antagonistic or toxic.[3][4] Therefore, ensuring high enantiomeric purity is not merely a quality control metric but a fundamental requirement for drug safety and efficacy.[5][6]

Analytical Methodologies for Enantiomeric Purity Determination

The quantitative determination of the enantiomeric excess (% ee) of this compound is a critical step in both process development and final product release. Chiral chromatography is the cornerstone of this analysis, providing the necessary resolution to separate and quantify the two enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC is the most prevalent and robust technique for this purpose. The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[7]

Principle of Separation: For chiral recognition to occur, there must be at least three points of interaction between the analyte and the chiral stationary phase (CSP).[7] For a molecule like this compound, these interactions can include hydrogen bonding (from the hydroxyl and the carbamate N-H), dipole-dipole interactions (from the carbonyl group), and steric hindrance, which forces the molecule into a specific orientation relative to the chiral selector.

Common Chiral Stationary Phases:

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective for a broad range of chiral compounds, including N-protected amino alcohols.[8] They offer excellent resolving power and are compatible with a variety of mobile phases.

  • Macrocyclic Glycopeptide CSPs: Stationary phases like those based on teicoplanin (e.g., CHIROBIOTIC T) are particularly successful in separating enantiomers of polar and ionic compounds, such as amino acids and their derivatives.[9]

  • Pirkle-type CSPs: These phases rely on π-π interactions and are suitable for molecules containing aromatic rings, such as the benzyl group in this compound.[10]

Method Development and Validation Workflow

A systematic approach to method development and validation is essential to ensure the reliability of enantiomeric purity data. This workflow must be self-validating and grounded in established regulatory guidelines, such as ICH Q2(R1).[11][12]

Sources

Methodological & Application

The Strategic Application of Cbz-D-Leucinol in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of stereoselective synthesis, the demand for robust, predictable, and economically viable chiral sources is paramount. Cbz-D-Leucinol, a commercially available and stable N-protected amino alcohol, serves as an exemplary chiral building block. While not typically employed directly as a catalyst or auxiliary, its true value lies in its efficient conversion into powerful stereodirecting agents. This guide provides an in-depth exploration of the strategic pathways for utilizing this compound, focusing on its transformation into Evans-type oxazolidinone auxiliaries for diastereoselective alkylations and into chiral oxazaborolidine catalysts for enantioselective Corey-Bakshi-Shibata (CBS) reductions. We will elucidate the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Introduction: The Latent Potential of this compound

This compound, or N-(Benzyloxycarbonyl)-D-leucinol, is a derivative of the natural amino acid D-leucine. Its structure combines two key features: the inherent chirality of the leucinol backbone and the robust, yet readily cleavable, carboxybenzyl (Cbz) protecting group on the nitrogen atom.[1] This protection renders the molecule stable for storage and handling, while allowing for the strategic unmasking of the nucleophilic amine at the desired synthetic step.

The primary utility of this compound is not as a direct participant in an asymmetric reaction, but as a reliable precursor to the chiral amino alcohol, D-Leucinol. This unmasked amino alcohol is the true workhorse, providing the steric and electronic framework for the construction of more sophisticated chiral directors. This guide will detail the logical workflow from this stable starting material to high-value chiral products.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_pathways Asymmetric Synthesis Pathways cluster_applications Core Applications start This compound inter D-Leucinol start->inter Cbz Deprotection (Protocol 1) aux Pathway 1: Evans Chiral Auxiliary ((4S)-4-Isobutyl-1,3-oxazolidin-2-one) inter->aux Cyclization (Protocol 2A) cat Pathway 2: CBS Catalyst (D-Leucinol-derived Oxazaborolidine) inter->cat Condensation (Protocol 3A) app1 Diastereoselective Alkylation / Aldol Rxn aux->app1 Application (Protocol 2B) app2 Enantioselective Ketone Reduction cat->app2 Application (Protocol 3B)

Caption: Overall synthetic strategy from this compound.

The Gateway Reaction: Cbz Group Deprotection

The inaugural step in nearly all synthetic routes employing this compound is the cleavage of the Cbz group to liberate the free amine of D-Leucinol. Catalytic hydrogenolysis is the most common, efficient, and clean method for this transformation.[2]

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and ease of removal (filtration). A 10% loading is standard, ensuring a sufficient number of active sites without excessive cost.

  • Solvent: Methanol or ethanol are excellent solvents as they readily dissolve the starting material and the product, and do not interfere with the catalytic process.

  • Hydrogen Source: A balloon of hydrogen gas provides a slight positive pressure, ensuring a sufficient supply for the reaction without requiring specialized high-pressure equipment.

  • Work-up: Filtration through Celite is crucial to remove the fine palladium catalyst particles, preventing contamination of the final product.

Protocol 1: Synthesis of D-Leucinol via Hydrogenolysis
  • Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a suitable solvent, such as methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (approx. 5-10 mol % Pd relative to the substrate).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and then backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times to ensure an inert hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen balloon. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the UV-active Cbz-protected starting material and the appearance of the ninhydrin-staining D-Leucinol product at the baseline.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Rinse the Celite® pad with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield crude D-Leucinol, which is often of sufficient purity for subsequent steps.

Pathway I: Application as an Evans-Type Chiral Auxiliary

One of the most powerful applications of D-Leucinol is its conversion into an oxazolidinone chiral auxiliary.[3] These auxiliaries, pioneered by David A. Evans, allow for highly diastereoselective carbon-carbon bond formations.[4] The D-Leucinol-derived auxiliary, (4S)-4-isobutyl-1,3-oxazolidin-2-one, uses the bulky isobutyl group to effectively shield one face of an attached prochiral enolate.

Synthesis of the Chiral Auxiliary

The synthesis involves the cyclization of the amino alcohol with a carbonate or phosgene equivalent. Diethyl carbonate is a safe and effective choice for this transformation.

Protocol 2A: Synthesis of (4S)-4-Isobutyl-1,3-oxazolidin-2-one
  • Setup: Combine D-Leucinol (1.0 eq), diethyl carbonate (1.5-2.0 eq), and a catalytic amount of a strong base like potassium carbonate (K₂CO₃, 0.1 eq) in a round-bottom flask fitted with a distillation head.

  • Reaction: Heat the mixture to a gentle reflux (approx. 120-130 °C). Ethanol will be generated as a byproduct and should be slowly distilled off to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting D-Leucinol is consumed.

  • Isolation: After cooling, the reaction mixture can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure oxazolidinone auxiliary.

Application in Diastereoselective Alkylation

The power of the auxiliary is demonstrated in the alkylation of its N-acyl derivative. The process involves three key steps: acylation, diastereoselective enolate alkylation, and auxiliary removal.

G cluster_mech Mechanism of Diastereoselective Alkylation acyl 1. Acylation (Auxiliary + RCOCl) enolate 2. Enolate Formation (Base, e.g., LDA, -78°C) acyl->enolate chelate Chelated Z-Enolate (Bulky isobutyl group blocks top face) enolate->chelate alkyl 3. Alkylation (Electrophile, E⁺, approaches from the unhindered bottom face) chelate->alkyl E⁺ product Alkylated Product (New stereocenter formed with high diastereoselectivity) alkyl->product cleavage 4. Auxiliary Cleavage (e.g., LiOH, H₂O₂) product->cleavage final Chiral Carboxylic Acid + Recovered Auxiliary cleavage->final G cluster_cbs CBS Catalytic Cycle cat Leucinol-derived Oxazaborolidine (E) cat_bh3 Catalyst-Borane Complex (E-BH₃) cat->cat_bh3 + BH₃ ternary Ternary Complex (Chair-like Transition State) cat_bh3->ternary + Ketone ketone R(L)-CO-R(S) (Ketone) ketone->ternary product_complex Product-Catalyst Complex ternary->product_complex Hydride Transfer product_complex->cat Release Product, Regenerate Catalyst alcohol Chiral Alcohol (R(L)-CH(OH)-R(S)) product_complex->alcohol Work-up

Sources

Application Notes and Protocols: The Strategic Use of Cbz-D-Leucinol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tapping into Nature's Chiral Pool with Cbz-D-Leucinol

In the intricate field of natural product synthesis, where molecular complexity and stereochemical precision are paramount, the choice of starting materials is a critical determinant of success. The "chiral pool" represents a repository of enantiomerically pure compounds, provided by nature, that serve as invaluable starting points for constructing complex chiral molecules.[1] Amino acids are cornerstone members of this pool, offering a rich diversity of side chains and defined stereochemistry.[2]

N-Carbobenzyloxy-D-Leucinol (this compound) is a prime exemplar of a versatile chiral building block derived from the non-proteinogenic D-leucine. Its structure is deceptively simple, yet it harbors a potent combination of features for the synthetic chemist:

  • A Defined Stereocenter: The (R)-configuration at the carbon bearing the amino group provides a robust stereochemical anchor, essential for directing subsequent asymmetric transformations.

  • Orthogonal Protection: The amine is masked with a carbobenzyloxy (Cbz) group, which is stable under a wide range of conditions but readily removable via hydrogenolysis.[3] The primary alcohol offers a distinct site for functionalization. This orthogonality is key to selective, stepwise synthetic operations.

  • Sterically Demanding Side Chain: The isobutyl group provides significant steric bulk, which is instrumental in facial shielding and enhancing diastereoselectivity in reactions involving chiral auxiliaries derived from it.

This guide provides an in-depth exploration of the primary application of this compound: its transformation into a powerful Evans-type chiral auxiliary and the subsequent deployment of this tool in a key step toward the total synthesis of the potent anticancer agent, Epothilone.

Core Application: this compound as a Precursor to the (R)-4-Isobutyl-2-Oxazolidinone Chiral Auxiliary

The most powerful and widely adopted application of this compound is not as a direct skeletal building block, but as a precursor to the corresponding Evans-type oxazolidinone chiral auxiliary.[4][5] These auxiliaries are temporarily appended to an achiral substrate (typically a carboxylic acid) to form an imide. The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions on the substrate, such as enolate alkylations or aldol additions, with a high degree of predictability and control.[5]

The causality behind this control lies in the formation of a rigid, chelated enolate intermediate. The bulky isobutyl side chain at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing incoming electrophiles to approach from the less hindered face, thereby ensuring high diastereoselectivity.

Experimental Protocol 1: Synthesis of (R)-4-Isobutyl-2-Oxazolidinone

This protocol details the conversion of a D-Leucine derivative, the parent amino acid of this compound, into the target chiral auxiliary. The synthesis proceeds in two main stages: reduction of the carboxylic acid to the amino alcohol (D-Leucinol), followed by cyclization to form the oxazolidinone ring. The Cbz group on this compound would typically be removed via hydrogenolysis prior to or concurrently with the reduction of a corresponding ester. This protocol is adapted from a reliable, peer-reviewed procedure for the synthesis of the enantiomeric (S)-auxiliary from L-Valine.[6]

Stage A: Reduction of D-Leucine to (R)-2-Amino-4-methyl-1-pentanol (D-Leucinol)

  • Materials: D-Leucine, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), 2.0 M Sodium Hydroxide (NaOH), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF under an argon atmosphere at 0 °C (ice-water bath), slowly add D-Leucine (1.0 equivalent) in small portions over 1 hour.

    • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 10-12 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of 2.0 M NaOH solution.

    • Filter the resulting precipitate and extract the filter cake with boiling THF.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude D-Leucinol as an oil, which can often be used in the next step without further purification.

Stage B: Cyclization to (R)-4-Isobutyl-2-oxazolidinone

  • Materials: D-Leucinol (from Stage A), Diethyl carbonate, Anhydrous Potassium Carbonate (K₂CO₃), Diethyl ether.

  • Procedure:

    • Combine D-Leucinol (1.0 equivalent), diethyl carbonate (1.1 equivalents), and anhydrous K₂CO₃ (0.1 equivalents) in a flask equipped with a distillation apparatus (e.g., a Vigreux column).

    • Heat the mixture in an oil bath at 135 °C. Ethanol will begin to distill from the reaction mixture.

    • Continue heating for 4-6 hours, or until ethanol distillation ceases.

    • Cool the mixture to room temperature and dissolve it in diethyl ether.

    • Filter the solution through a pad of Celite to remove the K₂CO₃.

    • Concentrate the filtrate under reduced pressure and cool to 0 °C to induce crystallization.

    • Collect the crystals by filtration. A second crop can often be obtained by further concentrating the mother liquor.

    • Dry the combined crystalline product under vacuum to afford (R)-4-Isobutyl-2-oxazolidinone as a white solid.

G cluster_stageA Stage A: Reduction cluster_stageB Stage B: Cyclization D_Leucine D-Leucine LiAlH4 1. LiAlH₄, THF, Reflux D_Leucine->LiAlH4 Quench 2. NaOH(aq) Quench LiAlH4->Quench D_Leucinol D-Leucinol Quench->D_Leucinol Cyclization 1. Diethyl Carbonate, K₂CO₃, 135°C Crystallization 2. Crystallization Cyclization->Crystallization Auxiliary (R)-4-Isobutyl-2-oxazolidinone Crystallization->Auxiliary D_Leucinol_2->Cyclization

Caption: Synthesis of the chiral auxiliary from a D-Leucine precursor.

Case Study: Asymmetric Aldol Addition in the Total Synthesis of Epothilone D

The epothilones are a class of 16-membered macrolides that have demonstrated potent activity as microtubule-stabilizing anticancer agents.[4] Their total synthesis has been a major focus of the synthetic community, with many strategies relying on the Evans asymmetric aldol reaction to establish the critical C6 and C7 stereocenters.[7][8]

The leucinol-derived oxazolidinone is particularly well-suited for this task. In a typical synthetic sequence, the chiral auxiliary is first acylated with a propionyl group. This N-propionyl imide is then converted to its Z-enolate, which subsequently reacts with a complex aldehyde fragment representing the C1-C5 portion of the epothilone backbone.

Mechanism of Stereocontrol

The high diastereoselectivity of the Evans aldol reaction is a direct consequence of the predictable, chair-like six-membered transition state formed upon chelation of the Z-enolate to the Lewis acid (e.g., TiCl₄ or Bu₂BOTf). The isobutyl group of the auxiliary occupies a pseudo-equatorial position, effectively shielding the top face of the enolate. The aldehyde is then forced to approach from the less-hindered bottom face, leading to the formation of the desired syn-aldol adduct with high fidelity.

G cluster_main Mechanism of Asymmetric Aldol Addition cluster_TS Transition State Detail Imide N-Acyl Oxazolidinone Enolate Chelated Z-Enolate (Chair-like Transition State) Imide->Enolate Bu₂BOTf, i-Pr₂NEt Adduct Syn-Aldol Adduct Enolate->Adduct C-C Bond Formation TS_label Isobutyl group blocks 'top' face approach Aldehyde Aldehyde (Electrophile) Aldehyde->Enolate Facial Shielding

Caption: Facial shielding in the Evans asymmetric aldol reaction.

Note: The DOT language does not support complex chemical drawings. The diagram above illustrates the logical flow; a chemical drawing program would be used for the detailed transition state structure.

Experimental Protocol 2: Representative Asymmetric Aldol Reaction for an Epothilone Fragment

This generalized protocol is based on procedures reported in the total syntheses of epothilones.[7][8] It describes the reaction between an N-propionyl imide derived from a leucinol auxiliary and a representative aldehyde.

  • Materials: (R)-4-Isobutyl-3-propionyl-2-oxazolidinone, Dibutylboron triflate (Bu₂BOTf), Diisopropylethylamine (DIPEA), Aldehyde fragment, Anhydrous Dichloromethane (DCM), Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • Dissolve the N-propionyl imide (1.0 equivalent) in anhydrous DCM under an argon atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

    • Add Bu₂BOTf (1.1 equivalents) dropwise, followed by the dropwise addition of DIPEA (1.2 equivalents).

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the Z-enolate.

    • Add a pre-cooled (-78 °C) solution of the aldehyde fragment (1.2 equivalents) in DCM dropwise to the enolate solution.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

    • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

    • Add a 2:1 solution of methanol:30% H₂O₂ and stir vigorously at 0 °C for 1 hour to facilitate the oxidative removal of the auxiliary.

    • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-aldol product (a chiral β-hydroxy acid or its corresponding methyl ester after subsequent treatment with diazomethane).

Data Presentation: Summary of a Representative Aldol Reaction
Reagents & ConditionsSubstratesProductYieldDiastereomeric Ratio (syn:anti)
1. Bu₂BOTf, DIPEA, DCM, -78 °C to 0 °CN-propionyl-(R)-4-isobutyl-2-oxazolidinone + AldehydeSyn-aldol adductTypically >85%Typically >95:5
2. H₂O₂, MeOH, pH 7 bufferAldol Adductβ-Hydroxy carboxylic acidHigh-

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral pool synthesis. Its true value is realized through its efficient transformation into a robust and reliable chiral auxiliary. The resulting (R)-4-isobutyl-2-oxazolidinone provides an exceptional platform for controlling stereochemistry in carbon-carbon bond-forming reactions, a capacity that has been decisively proven in demanding synthetic campaigns toward complex natural products like the epothilones. For researchers and drug development professionals, this compound represents not just a molecule, but a strategic entry point into the world of asymmetric synthesis, enabling the construction of enantiomerically pure, biologically active compounds with confidence and precision. While its primary documented use is as an auxiliary precursor, its inherent chirality and functional handles suggest potential for its development into novel chiral ligands or its direct incorporation into natural product skeletons, representing fertile ground for future synthetic exploration.

References

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  • Meng, D., Bertinato, P., Balog, A., Su, D. S., Kamenecka, T., Sorensen, E. J., & Danishefsky, S. J. (1997). Total Syntheses of Epothilones A and B. Journal of the American Chemical Society, 119(42), 10073–10092. [Link]

  • Baskaran, S. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(78), 41631-41655. [Link]

  • White, J. D., Carter, R. G., Sundermann, K. F., & Wartmann, M. (2001). Total Synthesis of Epothilone B, Epothilone D, and cis- and trans-9,10-Dehydroepothilone D. Journal of the American Chemical Society, 123(23), 5407–5413. [Link]

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  • Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2016). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Tetrahedron: Asymmetry, 27(22-23), 1133-1151. [Link]

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  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. [Link]

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  • Marshall, J. A., & Johns, B. A. (2001). Synthesis of a C1-C21 subunit of the protein phosphatase inhibitor tautomycin. The Journal of Organic Chemistry, 66(9), 3159-3167. [Link]

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  • Georg, G. I. (Ed.). (1993). The Organic Chemistry of β-Lactams. VCH. (General reference for chiral pool concepts).

Sources

Protocol for the Deprotection of Cbz-Protected D-Leucinol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Cbz Group in Modern Synthesis

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in the strategic chemical synthesis of complex molecules, particularly in peptide chemistry and the development of novel therapeutics.[1] Its stability under a variety of reaction conditions, coupled with the array of available deprotection methods, renders it a versatile tool for the synthetic chemist. This application note provides detailed protocols for the removal of the Cbz group from Cbz-D-Leucinol, a valuable chiral building block in drug discovery. We will delve into the most prevalent and effective methodologies: catalytic hydrogenolysis and acid-mediated cleavage, offering insights into the causality behind experimental choices to empower researchers to make informed decisions in their synthetic endeavors.

Strategic Considerations for Cbz Deprotection

The selection of an appropriate deprotection strategy is paramount and hinges on the overall molecular architecture and the presence of other functional groups. A judicious choice ensures high-yield removal of the Cbz group while preserving the integrity of the target molecule.

Method 1: Catalytic Hydrogenolysis - The Workhorse of Cbz Deprotection

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection, lauded for its mild reaction conditions and clean conversion.[2] The process involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[2] The byproducts of this reaction are the deprotected amine, toluene, and carbon dioxide, which are generally easy to remove.[3]

Mechanism of Catalytic Hydrogenolysis

The reaction proceeds via the adsorption of both the Cbz-protected substrate and molecular hydrogen onto the surface of the palladium catalyst. Hydrogen undergoes dissociative chemisorption to form palladium hydride species, which then effect the cleavage of the C-O bond of the carbamate.[2]

G cluster_mech Catalytic Hydrogenolysis Mechanism Cbz_Leucinol This compound Adsorbed_Complex Adsorbed Complex (Cbz-Leucinol + H₂ on Pd) Cbz_Leucinol->Adsorbed_Complex Adsorption Pd_Surface Pd/C Catalyst Surface H2 H₂ H2->Adsorbed_Complex Transition_State Transition State (C-O Bond Cleavage) Adsorbed_Complex->Transition_State Hydrogenolysis Products D-Leucinol + Toluene + CO₂ Transition_State->Products Product Release

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Protocol 1A: Catalytic Hydrogenolysis using Hydrogen Gas

This is the classic and highly efficient protocol for Cbz deprotection.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of substrate).[1]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (typically 5-10 mol% of palladium relative to the substrate).[4]

  • Hydrogenation Setup: Securely seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere has been replaced with hydrogen.[1]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3] It is crucial to keep the Celite® pad moist with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

  • Isolation: Rinse the Celite® pad with the reaction solvent.[1] Concentrate the filtrate under reduced pressure to yield the crude D-Leucinol. Further purification can be achieved by crystallization or column chromatography if necessary.

Protocol 1B: Catalytic Transfer Hydrogenolysis

This method offers a safer alternative to using flammable hydrogen gas, especially for larger-scale reactions.[4] Ammonium formate is a common and effective hydrogen donor.[5]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[4]

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by the addition of ammonium formate (3-5 equivalents).[4]

  • Reaction: Stir the mixture at room temperature or with gentle heating (reflux).[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as crystallization or column chromatography.

ParameterCatalytic Hydrogenolysis (H₂)Catalytic Transfer Hydrogenolysis (Ammonium Formate)
Hydrogen Source Hydrogen gasAmmonium formate
Pressure Atmospheric or slightly aboveAtmospheric
Temperature Room temperatureRoom temperature to reflux
Safety Requires careful handling of H₂ gasGenerally safer, avoids H₂ gas
Byproducts Toluene, CO₂Toluene, CO₂, ammonia, formic acid derivatives

Table 1: Comparison of Catalytic Hydrogenolysis Methods.

Troubleshooting Catalytic Hydrogenolysis
  • Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned. The addition of a small amount of acetic acid can sometimes help by protonating the product amine, preventing it from coordinating to the palladium surface and deactivating the catalyst.[6] Alternatively, filtering the reaction mixture and adding fresh catalyst can restart the reaction.

  • Catalyst Inactivity: Ensure the Pd/C catalyst is fresh and has been stored properly. Old or improperly stored catalyst can lose activity.

  • Substrate with Reducible Groups: If the substrate contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis may not be selective. In such cases, alternative deprotection methods should be considered.[1] The use of a poisoned catalyst, such as Lindlar's catalyst, or the addition of a catalyst poison like diphenylsulfide can sometimes achieve selective hydrogenation of other functional groups while leaving the Cbz group intact.[7]

Method 2: Acid-Mediated Cleavage - An Alternative for Hydrogenation-Sensitive Substrates

Acidic conditions provide a viable alternative for the deprotection of Cbz groups, particularly when the substrate contains functionalities that are sensitive to hydrogenolysis.[1] A common reagent system for this transformation is hydrogen bromide in acetic acid.[4]

Mechanism of Acidic Cleavage

The mechanism involves the protonation of the carbamate oxygen by the strong acid, followed by nucleophilic attack of the bromide ion at the benzylic carbon. This results in the cleavage of the C-O bond and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine.

G cluster_acid_mech Acidic Cleavage Mechanism (HBr/AcOH) Cbz_Leucinol This compound Protonated_Cbz Protonated Carbamate Cbz_Leucinol->Protonated_Cbz Protonation HBr HBr HBr->Protonated_Cbz SN2_Attack SN2 Attack by Br⁻ Protonated_Cbz->SN2_Attack Nucleophilic Attack Carbamic_Acid Carbamic Acid Intermediate SN2_Attack->Carbamic_Acid Cleavage Products D-Leucinol•HBr + Benzyl Bromide + CO₂ Carbamic_Acid->Products Decarboxylation G cluster_workflow General Cbz Deprotection Workflow Start Start: This compound Reaction_Setup Reaction Setup: - Dissolve in Solvent - Add Reagents (e.g., Pd/C or Acid) Start->Reaction_Setup Reaction Reaction: - Stir under appropriate conditions (H₂ atmosphere, heat, etc.) Reaction_Setup->Reaction Monitoring Monitoring: - TLC - LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Isolation: - Quench Reaction - Remove Catalyst (Filtration) - Aqueous Work-up & Extraction - Purification (Crystallization, Chromatography) Monitoring->Workup Complete End End: D-Leucinol Workup->End

Caption: A generalized workflow for a typical Cbz deprotection experiment.

Conclusion

The removal of the Cbz protecting group is a critical step in many synthetic routes. Catalytic hydrogenolysis stands out as the method of choice due to its mildness and efficiency. For substrates incompatible with hydrogenation, acidic cleavage provides a robust alternative. By understanding the mechanisms, protocols, and potential pitfalls associated with each method, researchers can confidently and effectively deprotect Cbz-protected intermediates like this compound, paving the way for the successful synthesis of their target molecules.

References

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1984(10), 929-941.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Mayer, J. (2022). Why does my CBz-deprotection not work? ResearchGate. [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
  • Khurana, J. M., Sharma, M., & Sharma, S. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatshefte für Chemie-Chemical Monthly, 149(12), 2231-2235.
  • Babu, S. N. N., Srinivasa, G. R., Santhosh, D. C., & Gowda, D. C. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.
  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic letters, 8(15), 3279-3281.
  • Warner, B. P., & Lipshutz, B. H. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(24), 5943-5948.
  • Wu, Y., Zhang, Y., Yu, B., & Li, Y. (2019). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Jadhav, V. H., & Kim, H. (2013). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of organic chemistry, 78(6), 2646–2654.
  • van der Heijden, G., & van der Marel, G. A. (2020).
  • Anwer, M. K., Porter, R. A., & Spatola, A. F. (1987). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International journal of peptide and protein research, 30(4), 489-497.

Sources

Catalytic hydrogenation for Cbz group removal conditions

Author: BenchChem Technical Support Team. Date: February 2026

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Application Note: Cbz-D-Leucinol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cbz-D-Leucinol (Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate) is a pivotal chiral building block in the synthesis of metabolically stable peptidomimetics and protease inhibitors. Unlike its L-isomer counterpart, the D-configuration confers resistance to endogenous proteolysis, making it an essential scaffold for designing orally bioavailable drugs and inhibitors targeting non-mammalian enzymes (e.g., bacterial or viral proteases).

This guide details the precision handling of this compound, focusing on racemization-free oxidation to the aldehyde (a critical pharmacophore) and activation for nucleophilic displacement . It moves beyond standard textbook descriptions to address the specific challenges of maintaining optical purity during scale-up.

Chemical Profile & Strategic Utility

PropertySpecification
Chemical Name Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate
CAS Number 106935-18-6 (Generic D-isomer ref)
Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
Chiral Center (R)-Configuration
Key Functionality Primary Alcohol (Nucleophile/Oxidation Substrate) + Cbz-Protected Amine
Strategic Role in Drug Design
  • Transition State Mimetics: The conversion of the alcohol to an aldehyde (Cbz-D-Leucinal) creates a transition state analog that reversibly forms hemiacetals with the active site serine or cysteine of proteases.

  • Metabolic Stability: Incorporation of the D-leucine backbone prevents recognition by standard peptidases, extending the in vivo half-life of peptide-based drugs.

  • Scaffold Diversity: The alcohol group serves as a versatile handle for conversion to halides, azides (for click chemistry), or epoxides (for irreversible inhibitors like epoxyketones).

Critical Protocol A: Racemization-Free Oxidation to Cbz-D-Leucinal

The oxidation of N-protected amino alcohols to amino aldehydes is the most frequent yet perilous transformation. The resulting


-amino aldehyde has an acidic 

-proton, making it highly susceptible to racemization under basic conditions or upon prolonged storage.

Methodology Selection:

  • Swern Oxidation: Effective but risky due to the requirement of triethylamine (base) which can trigger epimerization if not strictly controlled at -78°C.

  • Selected Protocol: Dess-Martin Periodinane (DMP).

    • Reasoning: DMP operates under neutral to mildly acidic conditions, significantly reducing the risk of

      
      -epimerization compared to Swern or TEMPO/Bleach methods. It is the gold standard for high-value chiral intermediates.
      
Step-by-Step Protocol (DMP Method)

Reagents:

  • This compound (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium Thiosulfate (

    
    )
    
  • Sodium Bicarbonate (

    
    )
    

Workflow:

  • Preparation: Dissolve this compound (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C.
    
  • Addition: Add Dess-Martin Periodinane (12 mmol) in one portion. The reaction is initially heterogeneous but may clarify.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 1-2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The aldehyde typically runs slightly faster than the alcohol.

  • Quench (Critical):

    • Dilute with diethyl ether (50 mL).

    • Pour into a saturated solution of

      
       containing 
      
      
      
      (to reduce excess iodine species).
    • Stir vigorously until the layers separate clearly and the organic layer is clear.

  • Isolation: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo at ambient temperature .
    
    • Caution: Do not heat the water bath above 30°C. Thermal stress promotes racemization.

  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     if necessary, though rapid filtration is preferred).
    

Self-Validating Check:

  • 1H-NMR: The aldehyde proton (-CHO) appears as a singlet or doublet around

    
     9.5-9.6 ppm.
    
  • Racemization Check: If the signal is a messy multiplet or if satellite peaks appear, significant racemization has occurred.

Visualizing the Oxidation Pathway

OxidationPathway Figure 1: Mechanistic Pathway of DMP Oxidation and Racemization Risk Alcohol This compound (Substrate) Intermediate Iodinane Intermediate Alcohol->Intermediate Ligand Exchange (0°C, DCM) DMP Dess-Martin Periodinane (Oxidant) DMP->Intermediate Aldehyde Cbz-D-Leucinal (Target Pharmacophore) Intermediate->Aldehyde Reductive Elimination Racemization RISK: Racemization (via Enolization) Aldehyde->Racemization Base/Heat

Critical Protocol B: Activation for Nucleophilic Substitution

For applications requiring the replacement of the hydroxyl group (e.g., synthesis of D-leucine diamines or thioethers), the alcohol must be converted to a leaving group. The Mesylation strategy is preferred over Tosylation due to faster kinetics and easier purification.

Step-by-Step Protocol (Mesylation)

Reagents:

  • This compound

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • DCM

Workflow:

  • Setup: Dissolve this compound (10 mmol) and TEA (15 mmol) in dry DCM (40 mL) at 0°C.

  • Addition: Add MsCl (12 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Completion: Stir at 0°C for 30 minutes, then allow to reach RT for 1 hour.

  • Workup: Wash with cold 1N HCl (to remove amine salts), saturated

    
    , and brine.
    
  • Product: The resulting mesylate is generally a solid or viscous oil that can be used directly in the next step (e.g., displacement with sodium azide to form the azide, followed by reduction to the amine).

Quality Control & Analytics

Ensuring the stereochemical integrity of this compound derivatives is non-negotiable in pharmaceutical synthesis.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18 Column)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralcel OD-H or AD-H)> 99.5% ee (enantiomeric excess)
Identity 1H-NMR (CDCl3)Confirm Cbz multiplet (7.3 ppm) and Leucine isobutyl signals.
Aldehyde Content Titration or NMRConfirm integral of CHO proton (if oxidizing).

Chiral HPLC Method Example:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The D-isomer typically elutes at a distinct retention time from the L-isomer (must run racemic standard to establish method).

Synthesis Logic Map

The following diagram illustrates the divergent synthetic utility of this compound, mapping the causality between reaction choice and pharmaceutical intermediate.

SyntheticTree Figure 2: Divergent Synthetic Workflows for this compound Start This compound (Chiral Scaffold) Oxidation Oxidation (DMP/Swern) Start->Oxidation Activation Activation (MsCl/TEA) Start->Activation Deprotection Hydrogenolysis (H2, Pd/C) Start->Deprotection Aldehyde Cbz-D-Leucinal (Aldehyde) Oxidation->Aldehyde Inhibitors Protease Inhibitors (Transition State Analogs) Aldehyde->Inhibitors LeavingGroup O-Mesylate (Active Electrophile) Activation->LeavingGroup Displacement Nucleophilic Displacement (NaN3 / R-SH) LeavingGroup->Displacement Amines Chiral Diamines (Peptidomimetics) Displacement->Amines FreeAmine D-Leucinol (Free Amine) Deprotection->FreeAmine Auxiliary Chiral Auxiliaries (Synthesis Control) FreeAmine->Auxiliary

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org. Chem.1983 , 48, 4155–4156. Link

  • Jurczak, J.; Gołębiowski, A. "Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis." Chem. Rev.1989 , 89, 149–164. Link

  • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 165–185. Link

  • Myers, A. G. et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.1997 , 119, 6496–6511. Link

(Note: The protocols described herein are based on standard organic synthesis methodologies adapted for the specific sensitivities of chiral amino alcohols. Ensure all safety protocols for handling halogenated solvents and azides are followed.)

Application Notes & Protocols: Enantioselective Reduction of Ketones Using Cbz-D-Leucinol Derived Oxazaborolidine Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral secondary alcohols, in particular, are ubiquitous building blocks for a vast array of pharmaceuticals and natural products. The enantioselective reduction of prochiral ketones offers the most direct route to these valuable intermediates. Among the most powerful and reliable methods to achieve this transformation is the Corey-Bakshi-Shibata (CBS) reduction.[1][2] This protocol utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source to deliver high yields and exceptional levels of enantioselectivity.[3]

This guide provides a detailed exploration of the CBS reduction with a specific focus on catalysts derived from N-Carbobenzyloxy-D-Leucinol (Cbz-D-Leucinol). We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols for catalyst preparation and ketone reduction, and discuss critical parameters that govern the success and stereochemical outcome of the synthesis.

Scientific Principles: Mechanism of the CBS Reduction

The efficacy of the CBS reduction hinges on the formation of a well-defined, chiral catalytic environment. The reaction is catalyzed by an oxazaborolidine, which is prepared from a chiral β-amino alcohol—in this case, this compound—and a borane source.[4] The widely accepted mechanism, first proposed by E.J. Corey and his collaborators, involves a catalytic cycle that ensures a highly organized, face-selective hydride transfer from the borane to the ketone.[2][5]

The Catalytic Cycle consists of three key stages:

  • Catalyst-Borane Complex Formation: The cycle begins with the coordination of a borane molecule (e.g., BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and simultaneously activates the borane as a potent hydride donor.[2][6]

  • Stereoselective Ketone Coordination: The activated catalyst-borane complex then coordinates to the prochiral ketone. The coordination occurs preferentially at the sterically more accessible lone pair of the carbonyl oxygen. The chiral framework of the catalyst, dictated by the this compound backbone, forces the ketone's substituents to adopt a specific orientation to minimize steric hindrance. The larger substituent (Rₗ) orients itself away from the catalyst's chiral scaffold, exposing one face of the carbonyl for reduction.[2]

  • Intramolecular Hydride Transfer: The hydride is transferred from the coordinated borane to the carbonyl carbon via a rigid, six-membered chair-like transition state.[4] This highly organized transition state is the origin of the high enantioselectivity. Following the hydride transfer, the resulting alkoxyborane is released, regenerating the oxazaborolidine catalyst to re-enter the catalytic cycle. A final aqueous or acidic workup liberates the desired chiral secondary alcohol.[6]

CBS_Mechanism cluster_cycle Catalytic Cycle cluster_workup Workup Catalyst Oxazaborolidine Catalyst Activated Catalyst-Borane Complex (Active) Catalyst->Activated + BH₃ Coordinated Ketone-Catalyst Complex Activated->Coordinated + Ketone (RₗCORₛ) Product_Complex Alkoxyborane Product Complex Coordinated->Product_Complex Hydride Transfer (Stereodetermining Step) Product_Complex->Catalyst Releases Alkoxyborane Final_Product Chiral Alcohol Product_Complex->Final_Product H₃O⁺ Workup caption Fig 1. The Catalytic Cycle of the CBS Reduction.

Sources

Application Notes & Protocols: Amide Bond Formation via Coupling of Cbz-D-Leucinol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of the Amide Bond

The amide bond is the fundamental linkage in peptides and proteins and a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The controlled, efficient formation of this bond between a carboxylic acid and an amine is arguably the most frequently performed reaction in drug discovery and medicinal chemistry.[2][3] This guide focuses on the coupling of Cbz-D-Leucinol, a valuable chiral building block, with various carboxylic acids. The presence of the benzyloxycarbonyl (Cbz or Z) group serves to protect the amine functionality, preventing its self-reaction and allowing the selective formation of an amide bond at its hydroxyl group after a subsequent deprotection and oxidation sequence, or direct acylation of a different amine after coupling to the leucinol's hydroxyl group, depending on the synthetic strategy.[4][5]

The primary challenge in amide bond formation is the unfavorable acid-base chemistry between the carboxylic acid and the amine, which forms a highly unreactive ammonium carboxylate salt.[6][7] To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine (or in the case of this compound, its hydroxyl group for esterification, which is mechanistically similar).[7][8] This document provides a detailed examination of the mechanisms, protocols, and best practices for these critical transformations.

The Science of Activation: Choosing Your Coupling Strategy

The success of a coupling reaction hinges on the selection of an appropriate activating agent. The choice depends on factors such as the steric hindrance of the substrates, the electronic properties of the amine, the desired reaction scale, and the ease of purification.[1][3] We will explore two of the most reliable and widely adopted classes of coupling reagents: carbodiimides with additives and aminium/uronium salts.

The Workhorse: Carbodiimide-Mediated Couplings (EDC/DCC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are foundational reagents for amide synthesis.[9] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is then susceptible to nucleophilic attack by the amine.

However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction.[8] Furthermore, this pathway can lead to racemization if the carboxylic acid has a chiral center at the α-position.[9] To mitigate these side reactions and enhance coupling efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea intermediate to form an HOBt-active ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine.[2][8]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt", fillcolor="#F1F3F4", fontcolor="#202124"]; HOBt_Ester [label="HOBt Active Ester\n(Stable Intermediate)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="this compound\n(Amine Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EDC_Urea [label="EDC-Urea Byproduct\n(Water-Soluble)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea Byproduct\n(Side Reaction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> O_Acylisourea [label="+ EDC"]; EDC -> O_Acylisourea; O_Acylisourea -> N_Acylurea [label="Undesired\nRearrangement", color="#EA4335"]; O_Acylisourea -> HOBt_Ester [label="+ HOBt\n(Suppresses Side Reactions)"]; HOBt -> HOBt_Ester; HOBt_Ester -> Amide [label="+ Amine"]; Amine -> Amide; HOBt_Ester -> EDC_Urea [label="Releases Byproduct"]; } }

Caption: EDC/HOBt coupling mechanism.

A key advantage of EDC is that its corresponding urea byproduct is water-soluble, making it easily removable during aqueous workup, a significant benefit over DCC, whose dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and often requires filtration to remove.[8][9]

The High-Performance Option: Aminium/Uronium Salts (HATU)

For more challenging couplings, such as those involving sterically hindered carboxylic acids or poorly nucleophilic amines, aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are the reagents of choice.[9] HATU and its analogues react with the carboxylic acid to form a highly reactive HOAt active ester, which is even more efficient at promoting amidation than HOBt esters.[8] These reactions are typically run in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed and drive the reaction to completion.[1] While more expensive, the high reactivity and efficiency of HATU often justify its use, leading to faster reactions and higher yields.[9]

Experimental Protocols

The following protocols are generalized for solution-phase coupling and should be adapted based on the specific properties of the carboxylic acid being used. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.

General Experimental Workflow

The overall process for amide coupling follows a consistent series of steps, from reaction setup to final purification. Monitoring the reaction's progress is crucial for determining the appropriate time for workup.

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// Edges Setup -> Activation; Activation -> Coupling; Coupling -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> Coupling [label="Incomplete", style=dashed]; Workup -> Purify; Purify -> Product; } }

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Coupling

This method is robust, cost-effective, and suitable for a wide range of substrates.

Materials:

  • Carboxylic Acid

  • This compound

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (optional, if using a carboxylic acid salt)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine (Saturated NaCl (aq))

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), this compound (1.0-1.2 equiv), and HOBt (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 equiv) to the stirred solution in one portion. If the starting material is a salt (e.g., an HCl salt), add DIPEA (1.1 equiv) to liberate the free amine/acid.[12]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[13]

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[2][13] These washes remove the water-soluble EDC-urea, excess HOBt, and any remaining base or unreacted acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Coupling

This protocol is recommended for sterically hindered substrates or when the EDC/HOBt method provides low yields.

Materials:

  • Carboxylic Acid

  • This compound

  • HATU

  • Anhydrous DMF or DCM

  • N,N-Diisopropylethylamine (DIPEA)

  • Workup and purification reagents as listed in Protocol 1.

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.1 equiv) in a small amount of DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU couplings are typically much faster than EDC/HOBt couplings.[9]

  • Workup, Drying, and Purification: Follow steps 7-9 as described in Protocol 1. Note that DMF can be challenging to remove; washing the organic layer with a 5% LiCl aqueous solution can aid in its removal.[14]

Data Summary & Reagent Stoichiometry

Proper stoichiometry is critical for driving the reaction to completion while simplifying purification. Below is a typical range for reagent equivalents.

ReagentRoleProtocol 1 (EDC/HOBt) Equiv.Protocol 2 (HATU) Equiv.Rationale
Carboxylic Acid Electrophile Precursor1.01.0Limiting Reagent
This compound Nucleophile1.0 - 1.21.0 - 1.2Slight excess ensures full conversion of the limiting reagent.
EDC·HCl Coupling Reagent1.2 - 1.5-Activates the carboxylic acid.[2]
HOBt Additive1.1 - 1.3-Suppresses racemization and side reactions.[8]
HATU Coupling Reagent-1.1 - 1.2Highly efficient activator for challenging substrates.[15]
DIPEA Non-nucleophilic Base1.1 (if needed)2.0 - 3.0Neutralizes acids formed during the reaction.[1]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Insufficient activation time.3. Wet solvents or reagents.4. Sterically hindered substrates.1. Use fresh, high-quality coupling reagents.2. For HATU, ensure a pre-activation step.3. Use anhydrous solvents and dry glassware thoroughly.4. Switch to a more powerful reagent (e.g., from EDC to HATU).[3]
Multiple Spots on TLC 1. Side reactions (e.g., N-acylurea formation).2. Epimerization of the carboxylic acid.3. Degradation of starting material or product.1. Ensure HOBt is used with carbodiimides. Run the reaction at 0°C initially.[8]2. Use racemization-suppressing additives (HOBt, HOAt).3. Check pH during workup; avoid harsh conditions.
Difficulty Removing Byproducts 1. Insoluble DCU from DCC coupling.2. Residual DMF from the reaction.3. Unreacted HOBt or HATU byproducts.1. Use EDC for a water-soluble urea byproduct. If using DCC, filter the reaction mixture before workup.[8][12]2. Wash the organic layer with 5% LiCl (aq) or perform azeotropic removal with heptane/toluene.[14]3. Ensure thorough aqueous washes with both dilute acid and base.
Low Isolated Yield After Column 1. Product is highly polar and sticks to silica.2. Product is volatile.3. Incomplete reaction.1. Add 1% triethylamine to the eluent for basic compounds or 1% acetic acid for acidic compounds.2. Concentrate under reduced pressure at low temperatures.3. Re-optimize reaction time and stoichiometry.

References

  • Valeur, E. et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available from: [Link]

  • Isowa, Y. et al. (1977). Coupling between Cbz-Arg-OH and Leu-X catalyzed by trypsin and papain. PubMed. Available from: [Link]

  • jOeCHEM (2021). Adding Cbz Protecting Group Mechanism. YouTube. Available from: [Link]

  • Chem LibreTexts (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available from: [Link]

  • Chemistry LibreTexts (2021). 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Sharma, A. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]

  • Dunås, F. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • The Rojas Lab (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available from: [Link]

  • Reddit (r/Chempros). EDC-HOBt Amide coupling workup help. Available from: [Link]

  • El-Faham, A. & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Goode, D. Amide Workup - Biofilm Inhibitor Synthesis. Available from: [Link]

  • NIH (2016). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Available from: [Link]

  • CHIMIA (2001). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. Available from: [Link]

  • Master Organic Chemistry (2018). Protecting Groups for Amines: Carbamates. Available from: [Link]

  • ResearchGate (2002). Anchoring of Fmoc Amino Acid to 4-Alkoxybenzyl Alcohol Resin Using a New Esterification Reagent. Available from: [Link]

Sources

Protecting group strategies for multi-step synthesis involving Cbz-D-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for Multi-Step Synthesis Involving Cbz-D-Leucinol

Introduction: The Chiral Scaffold

N-Benzyloxycarbonyl-D-Leucinol (this compound) is a high-value chiral building block used extensively in the synthesis of peptide mimetics, protease inhibitors, and chiral auxiliaries. Derived from D-Leucine (CAS 28862-79-5), its D-configuration is particularly prized in drug discovery for imparting resistance to enzymatic degradation—a common failure mode for L-amino acid peptides in vivo.

The synthetic utility of this compound hinges on the differential reactivity of its two functional handles:

  • The Amine: Protected by the Carbobenzyloxy (Cbz or Z) group.[1]

  • The Primary Alcohol: A versatile nucleophile or oxidation substrate.

This guide details the orthogonal protecting group strategies required to manipulate these handles independently, ensuring stereochemical integrity and high yield.

Strategic Overview: Orthogonality & Compatibility

Success in multi-step synthesis relies on orthogonality —the ability to deprotect one group without affecting another. For this compound, the most robust strategy pairs the Cbz amine protection with a Silyl ether (TBDMS/TBS) for the alcohol.

The Logic of Selection
  • Cbz (Carbobenzyloxy): Chosen for its stability against acidic conditions (TFA, HCl) often used to remove Boc groups elsewhere in a peptide chain. It is also stable to basic conditions used for Fmoc removal.

  • TBDMS (tert-Butyldimethylsilyl): Chosen to protect the alcohol because it is stable to the hydrogenolysis conditions used to remove Cbz (provided the media is non-acidic) and is cleaved by Fluoride (

    
    ), which leaves the Cbz group intact.
    
Visualizing the Strategy

Orthogonality cluster_conditions Orthogonality Check Substrate This compound Protected O-TBDMS-N-Cbz-D-Leucinol Substrate->Protected TBDMS-Cl, Imidazole (Silylation) FreeAmine Free Amine (O-TBDMS-D-Leucinol) Protected->FreeAmine H2, Pd/C (Hydrogenolysis) FreeAlcohol Free Alcohol (N-Cbz-D-Leucinol) Protected->FreeAlcohol TBAF or Acid (Desilylation) Info Cbz is stable to TBAF TBDMS is stable to H2/Pd-C (buffered)

Figure 1: Orthogonal deprotection pathways for the Cbz/TBDMS pair. Solid lines indicate the primary pathway for amine liberation; dashed lines indicate alcohol regeneration.

Experimental Protocols

Protocol A: Chemoselective Silylation of the Alcohol

Objective: Protect the primary hydroxyl group as a TBDMS ether without affecting the Cbz carbamate.

Mechanism: The reaction utilizes the Corey protocol where imidazole acts as a general base catalyst and nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate.

Materials:

  • This compound (1.0 equiv)[1][2]

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve this compound (10 mmol) and Imidazole (25 mmol) in anhydrous DMF (20 mL).

  • Addition: Cool the solution to 0°C. Add TBDMS-Cl (12 mmol) portion-wise over 5 minutes.

    • Expert Insight: TBDMS-Cl is hygroscopic. Use fresh reagent to avoid formation of HCl, which can degrade the Cbz group or cause racemization if the temperature is uncontrolled.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will be less polar (higher

    
    ) than the starting material.
    
  • Workup: Dilute with Et2O (100 mL) and wash efficiently with water (3 x 30 mL) to remove DMF and imidazole hydrochloride. Wash with Brine (30 mL).

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Silica gel).
    

Validation:

  • 1H NMR: Look for the disappearance of the broad -OH singlet and the appearance of TBDMS signals: singlet at

    
     ppm (9H, t-Bu) and singlet at 
    
    
    
    ppm (6H, Si-Me).
Protocol B: Selective Cbz Removal (Hydrogenolysis)

Objective: Liberate the amine while keeping the TBDMS ether intact.

Critical Control Point: Silyl ethers can be hydrolyzed if the reaction medium becomes acidic.[3] Commercial Pd/C often contains residual acid.

Materials:

  • O-TBDMS-N-Cbz-D-Leucinol (1.0 equiv)

  • Pd/C (10 wt% loading, 10 mol% Pd)

  • Methanol (HPLC grade)

  • Additive:

    
     (0.1 equiv) or Triethylamine (trace)
    

Step-by-Step:

  • Preparation: Dissolve the protected intermediate in Methanol (0.1 M).

  • Buffering: Add solid

    
     (0.1 equiv).
    
    • Why? This neutralizes any trace acid generated or present on the catalyst, preventing premature cleavage of the acid-sensitive TBDMS group [1].

  • Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Nitrogen). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 2–4 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[3]

  • Isolation: Concentrate the filtrate. The amine is often obtained as a free base oil.

Protocol C: Oxidation to Cbz-D-Leucinal (Aldehyde)

Objective: Convert the alcohol to an aldehyde for chain extension (e.g., Wittig or reductive amination) without racemization.

Method: Swern Oxidation is preferred over Jones Oxidation (too acidic/harsh) or PCC (difficult purification) to preserve the


-chiral center.

Step-by-Step:

  • Activation: To a solution of Oxalyl Chloride (1.5 equiv) in dry DCM at -78°C , add dry DMSO (3.0 equiv) dropwise. Stir for 15 mins.

  • Substrate Addition: Add this compound (1.0 equiv) in DCM dropwise, maintaining the temperature below -70°C. Stir for 30 mins.

  • Termination: Add

    
     (5.0 equiv) and allow the reaction to warm to 0°C.
    
    • Expert Insight: Warming too fast before quenching can lead to racemization via enolization of the intermediate alkoxysulfonium salt [2].

  • Workup: Quench with saturated

    
    , extract with DCM, and wash with cold 1% HCl and brine.
    

Data Summary: Protecting Group Compatibility

The following table summarizes the stability of the Cbz/TBDMS pair against common reagents used in peptide/mimetic synthesis.

Reagent / ConditionCbz (Amine)TBDMS (Alcohol)Result
50% TFA / DCM Stable UnstableSelective TBDMS cleavage (slow)
H₂ / Pd-C (MeOH) Cleaved Stable Selective Amine deprotection (requires buffer)
TBAF / THF Stable Cleaved Selective Alcohol deprotection
Piperidine / DMF Stable Stable Orthogonal to Fmoc removal
LiOH / H₂O Stable Stable Compatible with ester saponification
Na / NH₃ (liq) Cleaved Stable Alternative Cbz removal (Birch conditions)

Troubleshooting & Quality Control

  • Racemization Check: If synthesizing the aldehyde, derivatize a small aliquot with a chiral amine (e.g., (R)-methylbenzylamine) and analyze via HPLC to ensure the D-configuration is >99% ee.

  • Incomplete Hydrogenolysis: If the Cbz group is stubborn, check for "catalyst poisons" like sulfur (from DMSO/Swern steps) or amines. A wash with dilute HCl or CuCl2 prior to hydrogenation can remove sulfur residues.

  • Silyl Migration: In rare cases (basic conditions), silyl groups can migrate to the amine if it is deprotected. Ensure the TBDMS group is removed before the Cbz if the free amine is the final target, or keep the amine protected until the silyl group is stable.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive source for TBDMS stability data).

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Review of Swern oxidation and stereochemical preservation).

  • Corey, E. J., & Venkateswarlu, A. (1972).[3] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. (Original TBDMS protocol).

  • BenchChem. (2025).[1][2][4] Cbz-D-Leucine Properties and Applications. (Data on D-isomer building blocks).

Sources

Application Note: Leveraging Cbz-D-Leucinol in the Strategic Preparation of Chiral PHOX Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Overview

In the field of asymmetric synthesis, particularly for pharmaceutical drug development, the demand for robust, reliable, and stereochemically defined chiral ligands is paramount. These ligands, when complexed with transition metals, form catalysts capable of generating enantiomerically pure products from prochiral substrates.[] Chiral oxazolines are among the most successful and widely used ligand classes due to their modular nature, stability, and the high levels of enantioselectivity they impart in a vast array of transformations.[2]

This application note provides an in-depth guide to the synthesis of a Cbz-protected (S)-4-isobutyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, a representative phosphinoaryl-oxazoline (PHOX) ligand, utilizing Cbz-D-Leucinol as the starting material. This compound is an ideal chiral precursor derived from the natural amino acid D-leucine, offering a cost-effective and enantiopure foundation.[3] We will detail a validated, step-by-step protocol, explain the mechanistic causality behind critical experimental choices, and provide a framework for the characterization and application of the resulting ligand.

The Foundational Role of this compound

This compound is a protected chiral β-amino alcohol. Its utility stems from several key features:

  • Pre-defined Stereocenter: The (R)-configuration at the carbon bearing the amino group is set from the parent D-amino acid. Upon cyclization to form the oxazoline, this stereocenter directly influences the spatial arrangement of the ligand around the metal center, controlling the stereochemical outcome of the catalytic reaction.[2]

  • The Cbz Protecting Group: The N-Carbobenzyloxy (Cbz) group provides robust protection for the amine under the conditions required for oxazoline ring formation. Crucially, it can be cleanly removed via hydrogenolysis, a mild and efficient deprotection strategy, to yield the free secondary amine if required for further functionalization or specific catalytic applications.[4]

  • Structural Influence: The bulky isobutyl side chain creates a specific steric environment that is critical for achieving high enantioselectivity in catalysis.

The core transformation discussed herein is the conversion of this chiral amino alcohol into the corresponding oxazoline ring system through reaction with a nitrile precursor.

G cluster_start Chiral Pool Precursor cluster_process Key Synthetic Step cluster_product Ligand Product Start This compound (Chiral Amino Alcohol) Process Lewis Acid-Catalyzed Cyclization & Dehydration Start->Process + Phosphinoaryl Nitrile Product Chiral Oxazoline Ligand (e.g., PHOX-type) Process->Product Formation of Heterocycle

Figure 1: General workflow for synthesizing a chiral oxazoline ligand.

Experimental Protocol: Synthesis of a Cbz-PHOX Ligand

This protocol details the synthesis of (R)-benzyl (4-isobutyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazol-3-yl)carbamate.

3.1 Materials and Reagents

ReagentM.W. ( g/mol )Molar Eq.Amount (Example)Notes
This compound251.321.02.51 gEnsure it is dry.
2-(Diphenylphosphino)benzonitrile285.301.053.00 gCommercially available. Handle in a fume hood.
Zinc Chloride (ZnCl₂)136.300.1136 mgMust be anhydrous. Store in a desiccator.
Chlorobenzene112.56-50 mLAnhydrous grade. Other high-boiling solvents like xylene can be used.
Dichloromethane (DCM)84.93-~200 mLFor extraction.
Saturated aq. NaHCO₃--~100 mLFor work-up.
Brine--~50 mLFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~10 gFor drying organic layer.
Silica Gel---For column chromatography.
Hexane/Ethyl Acetate Mixture---Eluent for chromatography.

3.2 Step-by-Step Methodology

Scientist's Note: This reaction is sensitive to moisture and oxygen. The phosphine moiety is prone to oxidation. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (2.51 g, 10.0 mmol) and 2-(diphenylphosphino)benzonitrile (3.00 g, 10.5 mmol).

    • Add anhydrous zinc chloride (136 mg, 1.0 mmol). Causality: ZnCl₂ acts as a Lewis acid, coordinating to the nitrile nitrogen. This activation dramatically increases the electrophilicity of the nitrile carbon, facilitating the initial nucleophilic attack by the hydroxyl group of this compound.[5]

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add 50 mL of anhydrous chlorobenzene via cannula or syringe.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 132 °C) using an oil bath.

    • Maintain the reflux with vigorous stirring for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR analysis of a small, quenched aliquot.

  • Work-up and Extraction:

    • After the reaction is complete (as judged by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the mixture with 100 mL of dichloromethane (DCM).

    • Pour the organic mixture into a separatory funnel and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution, 50 mL of water, and 50 mL of brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity, is effective. The exact ratio should be determined by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the Cbz-protected PHOX ligand as a white solid or viscous oil.

3.3 Self-Validation and Characterization

To ensure the successful synthesis of the target ligand, the following characterization is essential:

  • ¹H NMR: Expect to see characteristic peaks for the oxazoline ring protons, the isobutyl group, the Cbz protecting group, and the aromatic protons of the phosphinoaryl moiety.[6]

  • ³¹P NMR: A single peak in the phosphorus NMR spectrum confirms the presence of a single phosphine species and its oxidation state.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the product (C₃₂H₃₁N₂O₃P, M.W. = 518.58 g/mol ).[7]

  • Chiral HPLC: Can be used to confirm the enantiomeric purity of the final product.

Application Pathway: From Ligand to Catalyst

The synthesized Cbz-PHOX ligand is a precursor to a catalytically active species. The following diagram outlines the logical progression from ligand synthesis to its use in a representative asymmetric reaction.

G A This compound + 2-(Ph2P)C6H4CN B Protocol 3.0: ZnCl2, Reflux A->B C Synthesized Ligand: Cbz-PHOX B->C D Optional Deprotection: H2, Pd/C C->D G In Situ Catalyst Formation C->G Ligand used directly E Free Amine PHOX Ligand D->E E->G Deprotected ligand used F Metal Precursor (e.g., [Pd(allyl)Cl]2) F->G H Active Pd-PHOX Catalyst G->H I Asymmetric Reaction (e.g., Allylic Alkylation) H->I J Enantioenriched Product (High % ee) I->J

Figure 2: Experimental workflow from chiral precursor to catalytic application.

4.1 In Situ Catalyst Preparation

Chiral catalysts are often prepared in situ just before the reaction.[8] For a Palladium-catalyzed asymmetric allylic alkylation, the procedure is as follows:

  • In a dry, inert-atmosphere glovebox or Schlenk line, dissolve the metal precursor (e.g., [Pd(allyl)Cl]₂, 1.0 mol%) and the synthesized PHOX ligand (2.2 mol%) in a dry, degassed solvent like THF or DCM.

  • Stir the mixture at room temperature for 30 minutes to allow for complexation.

  • This solution containing the active chiral catalyst is now ready for the addition of the substrate and other reagents.

4.2 Representative Application Data

The true measure of a chiral ligand is its performance in an asymmetric reaction. The table below shows typical results for a Palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, a standard benchmark reaction.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (% ee)
11.02512>95%>98%

(Note: Data is representative of PHOX-type ligands in this class of reaction and serves as an expected performance benchmark.)[2] The high yield and exceptional enantiomeric excess underscore the effectiveness of ligands derived from this synthetic strategy.

Troubleshooting and Final Considerations

  • Low Yield: If the yield of the oxazoline synthesis is low, ensure all reagents and solvents are strictly anhydrous. The ZnCl₂ catalyst is highly hygroscopic and its activity is diminished by water. Consider increasing the reaction time or using a higher-boiling solvent like xylene.

  • Phosphine Oxidation: If the ³¹P NMR shows a signal corresponding to the phosphine oxide, it indicates oxygen contamination. Improve the inert atmosphere technique (e.g., use a glovebox for setup, degas solvents thoroughly).

  • Difficult Purification: If the product is difficult to separate from the starting nitrile, adjust the eluent polarity for column chromatography carefully. A small amount of triethylamine (~0.5%) can be added to the eluent to reduce tailing of the phosphine-containing compounds on the silica gel.

By following this detailed guide, researchers can confidently synthesize high-performance chiral PHOX ligands from this compound, enabling the development of powerful catalytic systems for modern asymmetric synthesis.

References

  • Yagasaki, M., & Hashimoto, S. (2008). Synthesis and application of dipeptides; current status and perspectives. Applied Microbiology and Biotechnology, 81, 13–22. (Referenced in an article on dipeptide synthesis: [Link])

  • Organic Syntheses. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S). Retrieved from [Link]

  • Andersson, P. G. (Ed.). (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva-portal.org. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Retrieved from [Link]

  • Al-Majid, A. M., & Barakat, A. (2020). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 25(21), 5129. Retrieved from [Link]

  • Gant, T. G., & Noe, M. C. (1999). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron, 55(31), 9347-9404. Retrieved from [Link]

  • Roisnel, T., & Dorcet, V. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 7359-7487. Retrieved from [Link]

  • MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

  • Millet, R., et al. (2001). Conformation of the tripeptide Cbz-Pro-Leu-Trp-OBzl(CF3)2 deduced from two-dimensional 1H-NMR and conformational energy calculations is related to its affinity for NK1-receptor. Journal of Peptide Science, 7(6), 323-330. Retrieved from [Link]

  • PubMed Central. (n.d.). Stereoselective Synthesis of Chiral C2-Symmetric 1,3- and 1,5-Bis-Sulfoxides Guided by the Horeau Principle. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic data for the ligand and its complexes. Retrieved from [Link]

  • O'Brien, P., & Gotor-Fernández, V. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Natural Product Reports, 38(10), 1846-1875. Retrieved from [Link]

  • Helmchen, G., & Pfaltz, A. (1995). Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis. Angewandte Chemie International Edition in English, 34(17), 1844-1846. Retrieved from [Link]

  • Hadi, M. A., et al. (2021). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy, 12(1), 370-377. Retrieved from [Link]

Sources

Application Note: Asymmetric Alkylation via Cbz-D-Leucinol Derived Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for utilizing N-Cbz-D-Leucinol as a precursor for the synthesis of (R)-4-isobutyloxazolidin-2-one (Evans auxiliary) and its subsequent application in diastereoselective asymmetric alkylation. Unlike standard protocols starting from free amino alcohols and phosgene, this route leverages the Cbz protecting group as a carbonyl source for cyclization, offering a safer, phosgene-free pathway. This guide covers auxiliary synthesis, substrate acylation, enolate alkylation mechanics, and hydrolytic cleavage, providing a robust platform for generating enantiomerically pure


-alkylated carboxylic acids.

Introduction & Strategic Rationale

In drug discovery, access to non-proteinogenic amino acids and chiral building blocks is critical. While L-Valine and L-Phenylalanine derived auxiliaries are ubiquitous, the D-Leucine series provides access to the opposite enantiomeric series (the "unnatural" stereochemistry) often required for structure-activity relationship (SAR) studies.

Why Cbz-D-Leucinol?
  • Phosgene-Free Cyclization: The carbamate (Cbz) moiety serves as an internal carbonyl source. Treatment with a strong base triggers intramolecular cyclization, eliminating benzyl alcohol and forming the oxazolidinone ring without hazardous phosgene or triphosgene.

  • Crystalline Intermediates: The isobutyl group of leucine imparts excellent crystallinity to the auxiliary and its acylated derivatives, facilitating purification via recrystallization rather than chromatography.

  • Stereochemical Fidelity: D-Leucinol yields the (R)-4-isobutyloxazolidin-2-one. In the standard Evans Z-enolate model, this directs the electrophile to the Si-face, typically yielding (R)-configured

    
    -alkylated products (assuming Cahn-Ingold-Prelog priority retention).
    

Experimental Workflow Visualization

The following diagram outlines the critical path from the protected amino alcohol to the final chiral acid.

G Start N-Cbz-D-Leucinol Step1 Cyclization (KOtBu/THF) Start->Step1 -BnOH Aux (R)-4-isobutyloxazolidin-2-one (Active Auxiliary) Step1->Aux Step2 N-Acylation (n-BuLi, R-COCl) Aux->Step2 Imide N-Acyl Imide Step2->Imide Step3 Asymmetric Alkylation (NaHMDS, R'-X) Imide->Step3 Z-Enolate Product Alkylated Imide (High dr) Step3->Product Steric Control Step4 Cleavage (LiOOH) Product->Step4 Step4->Aux Recycle Final Chiral Acid (>99% ee) Step4->Final

Figure 1: Strategic workflow for the conversion of N-Cbz-D-Leucinol to chiral carboxylic acids via the Evans auxiliary manifold.

Detailed Protocols

Phase 1: Phosgene-Free Synthesis of the Auxiliary

Objective: Cyclize N-Cbz-D-leucinol to (R)-4-isobutyloxazolidin-2-one.

Reagents:

  • N-Cbz-D-Leucinol (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (0.1 – 0.2 equiv)

  • Anhydrous THF (0.5 M concentration)

Procedure:

  • Charge a flame-dried round-bottom flask with N-Cbz-D-Leucinol and anhydrous THF under Nitrogen (

    
    ).
    
  • Add KOtBu (catalytic amount) at room temperature.

  • Heat the mixture to reflux (

    
    C). The base deprotonates the alcohol, which attacks the carbamate carbonyl.
    
  • Monitoring: Monitor by TLC or HPLC. The reaction releases benzyl alcohol.

  • Workup: Once complete (approx. 2-4 h), cool to RT. Quench with saturated

    
    .
    
  • Extract with EtOAc.[1] Wash organic layers with water and brine to remove the benzyl alcohol byproduct (benzyl alcohol is somewhat soluble in water, but column chromatography or recrystallization from Hexanes/EtOAc is usually required for high purity).

  • Yield: Expect 85–95%.

  • Validation:

    
     NMR should show the disappearance of the benzylic protons (
    
    
    
    ppm) and the appearance of the cyclic carbamate signal.
Phase 2: N-Acylation (Substrate Attachment)

Objective: Attach the acyl chain (e.g., Propionyl) to the auxiliary.

Reagents:

  • (R)-4-isobutyloxazolidin-2-one (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Acid Chloride (e.g., Propionyl Chloride) (1.2 equiv)

  • THF (anhydrous)

Procedure:

  • Dissolve the auxiliary in THF (

    
    ) and cool to 
    
    
    
    C.
  • Add n-BuLi dropwise. Stir for 30 min to form the lithiated auxiliary.

  • Add the acid chloride dropwise.

  • Allow to warm to

    
    C over 1 hour.
    
  • Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Recrystallization is preferred. Flash chromatography (SiO2, 10-20% EtOAc/Hex) if necessary.

Phase 3: Asymmetric Alkylation (The Critical Step)

Objective: Stereoselective installation of the electrophile.

Mechanism: The reaction proceeds via a Z-enolate chelated by the Lithium cation. The (R)-isobutyl group at C4 creates a steric wall, forcing the electrophile to attack from the opposite face (anti-stereochemistry).

Reagents:

  • N-Acyl oxazolidinone (1.0 equiv)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv) – Preferred over LDA for cleaner enolization in this specific scaffold.

  • Alkyl Halide (Electrophile) (3.0 - 5.0 equiv)

  • THF (anhydrous)

Protocol:

  • Enolization: Cool a solution of N-acyl oxazolidinone in THF (

    
    ) to 
    
    
    
    C.
  • Add NaHMDS (1.0 M in THF) dropwise down the side of the flask. Stir for 45–60 minutes at

    
    C.
    
    • Expert Note: Ensure temperature does not rise above

      
      C to prevent E-enolate formation, which erodes diastereoselectivity.
      
  • Alkylation: Add the alkyl halide (neat or in minimal THF) rapidly.

  • Reaction: Stir at

    
    C for 2–4 hours. Some unreactive electrophiles may require warming to 
    
    
    
    C, but this risks scrambling.
  • Quench: Add glacial acetic acid (2.0 equiv) at

    
    C, then warm to RT.
    
  • Workup: Dilute with

    
    , wash with phosphate buffer (pH 7) and brine.
    

Data Analysis (Stereochemical Outcome):

ParameterValueNotes
Enolate Geometry (Z)-EnolateFixed by Li-chelation between carbonyl oxygens.[2]
Auxiliary Config (R)-4-isobutylDerived from D-Leucine.
Face of Attack Si-faceOpposite to the isobutyl group.
Major Product (R)-alkylAssuming simple alkyl halides (Cahn-Ingold-Prelog).
Typical dr > 95:5Determine by chiral HPLC or GC.
Phase 4: Hydrolytic Cleavage (LiOOH)

Objective: Remove the auxiliary to release the free acid without racemization.

Safety Alert: The LiOH/


 reaction generates peracids which can evolve Oxygen gas.[3][4] Perform in an open vessel or with adequate venting behind a blast shield.

Procedure:

  • Dissolve the alkylated product in THF/Water (3:1) at

    
    C.[1][5][6]
    
  • Add

    
     (30% aq, 4.0 equiv).
    
  • Add LiOH (monohydrate, 2.0 equiv).

  • Stir at

    
    C for 1–2 hours.
    
  • Quench: Add Sodium Sulfite (

    
    ) solution carefully to destroy excess peroxide (check with starch-iodide paper).
    
  • Recovery:

    • Evaporate THF.

    • Extract the basic aqueous layer with DCM (this removes the cleaved auxiliary for recycling).

    • Acidify the aqueous layer to pH 1–2 with HCl.

    • Extract the acidic layer with EtOAc to isolate the chiral acid .

Troubleshooting & Expert Insights

Steric Leakage

If diastereomeric ratio (dr) is low (<90:10):

  • Cause: Incomplete Z-enolate formation or temperature spikes.

  • Fix: Switch base from NaHMDS to LDA (sometimes tighter chelation). Ensure probe temperature is actually

    
    C during addition.
    
Auxiliary Recovery

The (R)-4-isobutyloxazolidin-2-one is expensive. The DCM extraction in Phase 4 (step 6) typically recovers >85% of the auxiliary. Recrystallize from EtOAc/Hexanes before reuse.

Electrophile Reactivity

For unreactive electrophiles (e.g., isopropyl iodide), add HMPA or DMPU (10% v/v) as a co-solvent during the alkylation step to increase the reaction rate without significantly compromising stereocontrol.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-hydroxy-2-methylpentanoic acid. Organic Syntheses, 68, 83. Link

  • Keyes, L. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.[4] Organic Process Research & Development, 23(7), 1301–1307. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link

  • Paz, M. M., & Sardina, F. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Connect Science. Link

Sources

Process Development Guide: Scalable Synthesis of Cbz-D-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the pilot-plant scale synthesis of Cbz-D-Leucinol (Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate), a critical chiral building block for protease inhibitors and peptidomimetics.

While laboratory-scale synthesis often employs Lithium Aluminum Hydride (


) or direct protection of expensive D-leucinol, these methods are ill-suited for pilot production due to safety hazards and raw material costs. This guide focuses on the Mixed Anhydride Reduction  route starting from cost-effective D-Leucine . This pathway utilizes Sodium Borohydride (

) in a controlled reduction, offering a balance of safety, cost-efficiency, and high enantiomeric purity.
Key Process Advantages
  • Safety: Eliminates pyrophoric

    
     in favor of 
    
    
    
    .
  • Cost: Utilizes D-Leucine commodity starting material rather than D-Leucinol.

  • Purification: Designed for crystallization workup, avoiding large-scale silica chromatography.

Process Safety & Critical Quality Attributes (CQA)

Before initiating the campaign, the following hazards and quality attributes must be integrated into the Batch Production Record (BPR).

Critical Safety Parameters
HazardSourceMitigation Strategy
Thermal Runaway Mixed Anhydride FormationMaintain reactor temperature

. Use jacketed reactors with pre-chilled syltherm/glycol.
Hydrogen Evolution

Quench

gas is generated during reduction and quenching. Ensure reactor headspace is inerted (

) and vented to a scrubber. Monitor off-gas flow.
Pressure Build-up

Release
Anhydride decomposition releases

. Do not seal the reactor during warming steps.
Critical Quality Attributes (CQA)
  • Chemical Purity:

    
     (HPLC).
    
  • Chiral Purity:

    
     ee (Chiral HPLC). Note: Racemization can occur if the mixed anhydride is held too long before reduction.
    
  • Residual Solvents: THF

    
     ppm, Toluene 
    
    
    
    ppm (ICH Q3C limits).

Synthetic Route & Mechanism

The process follows a two-stage sequence:

  • Protection: Schotten-Baumann protection of D-Leucine with Benzyl Chloroformate (Cbz-Cl).

  • Activation & Reduction: Activation with Isobutyl Chloroformate (IBCF) followed by reduction with Sodium Borohydride.

Reaction Scheme (Graphviz)

ReactionScheme DLeu D-Leucine (Starting Material) CbzDLeu Cbz-D-Leucine (Intermediate) DLeu->CbzDLeu Step 1: Protection NaOH, 0-5°C CbzCl Cbz-Cl (Reagent) CbzCl->CbzDLeu Anhydride Mixed Anhydride (Transient) CbzDLeu->Anhydride Step 2a: Activation THF, -10°C IBCF IBCF / NMM (Activation) IBCF->Anhydride Product This compound (Target) Anhydride->Product Step 2b: Reduction Gas Evolution (H2, CO2) NaBH4 NaBH4 / H2O (Reduction) NaBH4->Product

Caption: Two-step synthesis pathway via Mixed Anhydride activation. Step 2 requires strict thermal control to prevent racemization.

Detailed Experimental Protocols

Stage 1: Synthesis of Cbz-D-Leucine

Objective: Protect the amine functionality while minimizing hydrolysis of the Cbz-Cl reagent.

Reagents:

  • D-Leucine (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium Hydroxide (2M solution)

  • Acetone/Water (solvent)

Protocol:

  • Dissolution: Charge a glass-lined reactor with D-Leucine and water (5 vol). Add 2M NaOH (1.0 equiv) to dissolve the amino acid. Add Acetone (3 vol).

  • Cooling: Cool the mixture to

    
    .
    
  • Addition: Simultaneously add Cbz-Cl (1.1 equiv) and 2M NaOH (1.1 equiv) via separate dosing pumps over 2 hours.

    • Process Control: Maintain pH between 9.0 and 10.0. If pH drops

      
      , Cbz-Cl hydrolysis accelerates; if pH 
      
      
      
      , racemization risk increases.
  • Reaction: Stir at

    
     for 3 hours. Monitor by HPLC for consumption of D-Leucine.
    
  • Workup:

    • Wash the basic aqueous layer with Toluene (3 vol) to remove unreacted Cbz-Cl and benzyl alcohol.

    • Acidify the aqueous layer to pH 2.0 using 6M HCl. The product, Cbz-D-Leucine, will precipitate as an oil or solid.

    • Extract into Ethyl Acetate (EtOAc). Wash with brine. Dry over

      
       (or azeotropic distillation in pilot plant).
      
  • Isolation: Concentrate to a thick oil. (Can be used directly in Stage 2 if solvent is swapped to THF).

Stage 2: Reduction to this compound (The Critical Step)

Objective: Reduce the carboxylic acid via a mixed anhydride intermediate.

Reagents:

  • Cbz-D-Leucine (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.05 equiv)

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • Sodium Borohydride (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous THF

Protocol:

  • Activation (Anhydride Formation):

    • Dissolve Cbz-D-Leucine in anhydrous THF (8 vol) in a reactor inerted with

      
      .
      
    • Add NMM (1.05 equiv).

    • CRITICAL: Cool reactor jacket to

      
       (Internal temp must be 
      
      
      
      ).
    • Add IBCF (1.05 equiv) slowly over 45 mins. Exothermic.

    • Hold: Stir for 30 mins at

      
      . The white precipitate is NMM
      
      
      
      HCl salt. Do not filter (the salt does not interfere).
  • Reduction:

    • Prepare a solution of

      
       (3.0 equiv) in Water (3 vol) in a separate vessel.
      
    • Addition: Add the

      
       solution to the mixed anhydride slurry.
      
    • Safety Note: Massive gas evolution (

      
       and 
      
      
      
      ). Add slowly over 2 hours. Maintain internal temp
      
      
      .
    • Stir for 2 hours allowing temperature to rise to

      
      .
      
  • Quenching & Workup:

    • Quench excess borohydride by careful addition of 1M HCl or Acetone.

    • Evaporate THF under reduced pressure (keep temp

      
      ).
      
    • Extract the aqueous residue with Ethyl Acetate (2 x 5 vol).

    • Wash organic layer: 1M HCl (remove NMM), 5%

      
       (remove unreacted acid), and Brine.
      

Purification & Isolation (Crystallization)

Chromatography is impractical at pilot scale (


 kg). This compound can be crystallized.[1][2]

Crystallization Protocol:

  • Solvent Swap: Concentrate the EtOAc extract to a low volume. Add n-Heptane (or Hexanes) slowly at

    
     until cloud point is reached.
    
  • Cooling: Cool slowly (

    
    /hour) to 
    
    
    
    .
  • Seeding: Seed with authentic this compound crystals at

    
     if available to induce nucleation.
    
  • Filtration: Filter the white crystalline solid. Wash with cold Heptane.

  • Drying: Vacuum oven at

    
     for 12 hours. High temperatures can cause melting (mp 
    
    
    
    40-50°C depending on purity).
Process Flow Diagram (Graphviz)

ProcessFlow Reactor1 Reactor R-101 (Activation & Reduction) Quench Quench/Workup (Phase Separation) Reactor1->Quench Crude Slurry Evap Rotary Evaporator (Solvent Swap) Quench->Evap Organic Phase Cryst Crystallizer (EtOAc/Heptane) Evap->Cryst Concentrate Filter Centrifuge/Filter Cryst->Filter Slurry Filter->Evap Mother Liquor (Recycle) Dryer Vacuum Dryer (<40°C) Filter->Dryer Wet Cake

Caption: Unit operation flow for the isolation of this compound.

Analytical Controls & Troubleshooting

In-Process Controls (IPC)
  • Mixed Anhydride Formation: Monitor by IR ( disappearance of acid -OH, appearance of anhydride doublet

    
     cm
    
    
    
    ).
  • Reduction Completion: TLC (EtOAc/Hexane 1:1) or HPLC.[3][4] Product is more polar than the Cbz-D-Leucine.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Urethane formation during activation.Ensure temp is

during IBCF addition. Ensure NMM is not in large excess.
Racemization Base-catalyzed proton abstraction.Avoid using Triethylamine (TEA); NMM is weaker and safer. Do not hold the anhydride for

hour before reduction.
Product is Oily Residual solvent or impurities.[5]Perform the heptane crystallization carefully. If oil persists, seed and cool to

.

References

  • Rodriguez, M., et al. (1991). "A Simple and Safe Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, 32(7), 923-926.

  • Coca, G. P., et al. (2011). "Scale-up of the Synthesis of Amino Alcohols via Mixed Anhydride Reduction." Organic Process Research & Development, 15(6).

  • Righi, G. (2020).[2][6] "Stereoselective Synthesis of Chiral Amino Alcohols." Molecules, 25(12).

  • FDA Guidance for Industry. (2021). "Q3C(R8) Impurities: Guideline for Residual Solvents."

Sources

Application Note: Cbz-D-Leucinol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications of Cbz-D-Leucinol (Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate), a critical chiral building block used in the synthesis of protease inhibitors, peptidomimetics, and chiral auxiliaries.

Topic: Strategic Utilization of this compound in Drug Design & Synthesis

Introduction & Chemical Profile

This compound is the N-benzyloxycarbonyl-protected alcohol derivative of D-leucine. Unlike its L-enantiomer, which is ubiquitous in natural protein synthesis, the D-isomer is strategically employed in medicinal chemistry to impart metabolic stability (resistance to proteolysis) and to probe the stereochemical requirements of enzyme binding pockets.

Chemical Specifications
PropertySpecification
IUPAC Name Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate
CAS Number 352535-09-2 (Alcohol form); Note: 28862-79-5 refers to the acid precursor Cbz-D-Leu-OH
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Low water solubility
Key Functionality Primary Alcohol (oxidizable to aldehyde/acid); Carbamate (amine protection)

Core Applications in Drug Discovery

A. Synthesis of Protease Inhibitors (Transition State Mimetics)

This compound is the immediate precursor to Cbz-D-Leucinal , a peptide aldehyde. Peptide aldehydes act as transition state analogs for serine and cysteine proteases (e.g., Calpain, Cathepsin, Proteasome 20S).

  • Mechanism: The aldehyde carbon undergoes nucleophilic attack by the active site serine/cysteine, forming a reversible hemiacetal/thiohemiacetal adduct.

  • D-Isomer Advantage: Incorporation of the D-enantiomer often creates "non-cleavable" inhibitors or serves as a negative control to validate the stereospecificity of a binding event.

B. Chiral Auxiliaries (Oxazolidinones)

Cyclization of this compound yields 4-substituted-2-oxazolidinones (Evans-type auxiliary analogs). These rigid heterocycles are used to induce stereochemistry in asymmetric alkylation or aldol reactions.

C. Peptidomimetics (Reduced Amide Isosteres)

The alcohol moiety can be converted to an amine or halide, facilitating the synthesis of reduced amide isosteres (


[CH₂NH]), which mimic the peptide bond but are resistant to enzymatic hydrolysis.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent utility of this compound, transforming into either a reactive "warhead" for drug inhibition or a scaffold for asymmetric synthesis.

Cbz_D_Leucinol_Pathways Start Cbz-D-Leucine (Carboxylic Acid) Core This compound (Primary Alcohol) Start->Core Reduction (BH3·DMS or Mixed Anhydride/NaBH4) Aldehyde Cbz-D-Leucinal (Peptide Aldehyde) Core->Aldehyde Swern Oxidation (DMSO, (COCl)2, -78°C) Oxazo Chiral Oxazolidinone (Auxiliary) Core->Oxazo Cyclization (NaH, Heat or Triphosgene) Inhibitor Protease Inhibitors (Warhead: -CHO, -CN) Aldehyde->Inhibitor Functionalization AsymSyn Asymmetric Synthesis (Alkylation/Aldol) Oxazo->AsymSyn N-Acylation

Caption: Divergent synthetic pathways from this compound to bioactive inhibitors and chiral auxiliaries.

Detailed Experimental Protocols

Protocol A: Swern Oxidation to Cbz-D-Leucinal

Criticality: This reaction converts the alcohol to an aldehyde. Risk Factor: Racemization. The


-carbon of amino aldehydes is highly labile. Using the Swern protocol at strictly controlled low temperatures (-78°C) is mandatory to preserve the D-configuration.

Reagents:

  • Oxalyl chloride (1.5 eq)

  • DMSO (2.4 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)[1]

  • This compound (1.0 eq)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride in anhydrous DCM. Cool to -78°C (Dry ice/acetone bath).

  • DMSO Addition: Add DMSO dropwise over 10 minutes. Caution: Gas evolution. Stir for 15 minutes at -78°C.

  • Substrate Addition: Add a solution of this compound in DCM dropwise. Maintain temperature < -70°C. Stir for 45 minutes.

  • Termination: Add TEA dropwise. The mixture may become cloudy. Stir for 10 minutes at -78°C, then allow to warm to 0°C over 30 minutes.

  • Workup: Quench with cold saturated NH₄Cl. Extract with DCM (3x). Wash organics with cold 1M HCl (rapidly), NaHCO₃, and brine. Dry over Na₂SO₄.

  • Storage: The resulting aldehyde is unstable. Use immediately or store at -80°C under inert gas.

Protocol B: Cyclization to (R)-4-isobutyl-2-oxazolidinone

Application: Synthesis of chiral auxiliaries. Mechanism: Intramolecular nucleophilic attack of the alcohol oxygen onto the carbamate carbonyl, displacing the benzyl group (or via base-mediated cyclization).

Reagents:

  • This compound[2][3][4][5]

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Anhydrous THF

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add KOtBu (1.1 eq) portion-wise.

  • Cyclization: Reflux the mixture for 2–4 hours. The benzyloxy group acts as a leaving group (as benzyl alcohol) upon internal cyclization.

  • Purification: Evaporate solvent. Redissolve in EtOAc, wash with water/brine. Purify via recrystallization (Hexanes/EtOAc) to obtain the white crystalline oxazolidinone.

Logic & Troubleshooting (E-E-A-T)

IssueProbable CauseCorrective Action
Loss of Optical Rotation (Racemization)Temperature during oxidation exceeded -60°C.Ensure strictly -78°C during Swern activation and substrate addition. Use Parikh-Doering oxidation (SO₃·Pyridine) as a milder alternative if -78°C is difficult to maintain.
Low Yield (Aldehyde) Over-oxidation to carboxylic acid or hydrate formation.Ensure anhydrous conditions.[1] Avoid aqueous workup delays. Do not expose aldehyde to air for extended periods.
Incomplete Cyclization Insufficient base strength or wet solvent.Use fresh NaH or KOtBu. Ensure THF is distilled/dried over molecular sieves.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information.
    • URL:

  • Protease Inhibitor Design (Leucinal Mechanism): Title: "Peptide Aldehydes: Transition State Analogs for Serine and Cysteine Proteases." Context: Describes the mechanism of Cbz-Leu-H (Leucinal) and the necessity of stereochemical purity. Source:Journal of Medicinal Chemistry.
  • Oxazolidinone Synthesis (Evans Auxiliary): Title: "Enantioselective synthesis of 2-oxazolidinones from amino alcohols." Context: Protocol for cyclization of Cbz-protected amino alcohols. Source:Organic Letters / Tetrahedron.
  • Title: "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study.

Sources

Troubleshooting & Optimization

Technical Support Center: Cbz-D-Leucinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Common Side Reactions

Welcome to the technical support center for the synthesis of N-Carbobenzyloxy-D-Leucinol (Cbz-D-Leucinol). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chiral building block. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established chemical principles to help you navigate and troubleshoot common side reactions encountered during the Cbz protection of D-Leucinol.

Our approach is to provide not just procedural steps, but also the causal reasoning behind experimental choices, ensuring a deeper understanding and fostering a self-validating system for your protocols.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Issue 1: Presence of a Di-Cbz Protected Byproduct

    • Issue 2: Formation of O-Acylated Impurity

    • Issue 3: Detection of an Unexpected Cyclic Byproduct (Oxazolidinone)

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

The primary side reactions encountered are the formation of the di-Cbz protected D-Leucinol, O-acylation of the hydroxyl group, and the formation of a cyclic carbamate, specifically a substituted oxazolidinone.

Q2: Why is controlling the reaction temperature so critical?

Temperature control is paramount as it influences the relative rates of competing reactions. Higher temperatures can favor the formation of the thermodynamically more stable, but often undesired, byproducts such as the oxazolidinone. Maintaining a low temperature, typically 0 °C, helps to selectively favor the desired N-acylation.

Q3: How does the choice of base impact the reaction outcome?

The basicity and nucleophilicity of the base are crucial. A strong, non-nucleophilic base is preferred to neutralize the HCl generated during the reaction without competing with the amino group of D-Leucinol in attacking the benzyl chloroformate.[1] The pH of the reaction mixture should be carefully controlled, as a pH that is too high can lead to racemization or decomposition of the starting material, while a pH that is too low can cause the decomposition of the Cbz-Cl reagent.[2]

Q4: What is the purpose of the Schotten-Baumann reaction conditions?

The Schotten-Baumann reaction involves the use of a biphasic system (an organic solvent and an aqueous base) to acylate amines or alcohols.[1][3] This method is effective for Cbz protection as it allows for the efficient neutralization of the byproduct HCl in the aqueous phase, while the reaction itself occurs in the organic phase. This minimizes the protonation of the amine, keeping it nucleophilic.[1]

Troubleshooting Guides

Issue 1: Presence of a Di-Cbz Protected Byproduct

Problem Identification:

Upon analysis of the crude reaction mixture by Thin Layer Chromatography (TLC), a less polar spot is observed in addition to the product spot. 1H NMR analysis of the crude product may show a downfield shift of the methylene protons adjacent to the hydroxyl group and integration values inconsistent with the desired mono-Cbz product.

Causality and Mechanism:

The formation of a di-Cbz protected byproduct occurs when both the primary amine and the primary alcohol of D-Leucinol are acylated by benzyl chloroformate. While the amino group is significantly more nucleophilic than the hydroxyl group, under certain conditions, O-acylation can compete with N-acylation. This is more likely to occur if an excess of benzyl chloroformate is used or if the reaction is allowed to proceed for an extended period at a higher temperature.

G D_Leucinol D-Leucinol Cbz_D_Leucinol This compound (Desired Product) D_Leucinol->Cbz_D_Leucinol N-Acylation Cbz_Cl_1 Cbz-Cl (1 eq) Di_Cbz Di-Cbz Byproduct Cbz_D_Leucinol->Di_Cbz O-Acylation Cbz_Cl_2 Cbz-Cl (Excess)

Figure 1: Reaction pathway showing the formation of the di-Cbz byproduct.

Troubleshooting and Mitigation:

  • Stoichiometry Control: Carefully control the stoichiometry of benzyl chloroformate. A slight excess (1.05-1.1 equivalents) is often sufficient for complete conversion of the starting material without promoting significant di-protection.

  • Temperature Management: Maintain a low reaction temperature (0 °C) throughout the addition of benzyl chloroformate and for a period thereafter. This slows down the rate of O-acylation, which has a higher activation energy than N-acylation.

  • Reaction Time: Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction to prevent further reaction at the hydroxyl group.

  • Purification: If the di-Cbz byproduct does form, it can typically be separated from the desired product by silica gel column chromatography due to its lower polarity.

Issue 2: Formation of O-Acylated Impurity

Problem Identification:

Similar to the di-Cbz byproduct, the mono-O-acylated product will appear as a distinct, less polar spot on TLC compared to this compound. Its presence can be confirmed by 1H NMR, where the characteristic signals for the Cbz group are present, but the amine protons will appear as a singlet, and the adjacent methine proton will not show coupling to an NH proton.

Causality and Mechanism:

The formation of the O-acylated product as the major impurity is less common than N-acylation due to the higher nucleophilicity of the amine. However, if the amino group is protonated (e.g., in an acidic medium or if the generated HCl is not effectively neutralized), the hydroxyl group can become the primary nucleophile, leading to O-acylation.

G D_Leucinol_H D-Leucinol (Protonated Amine) O_Acyl O-Acyl Byproduct D_Leucinol_H->O_Acyl O-Acylation Cbz_Cl Cbz-Cl

Figure 2: Pathway for the formation of the O-acylated byproduct.

Troubleshooting and Mitigation:

  • Effective Basification: Ensure efficient neutralization of the generated HCl. The use of a suitable base in at least a stoichiometric amount is crucial. For Schotten-Baumann conditions, vigorous stirring is necessary to ensure proper mixing of the aqueous and organic phases.

  • pH Control: Maintain the pH of the reaction mixture in the optimal range of 8-10.[2] This can be achieved using a bicarbonate or carbonate buffer.

  • Order of Addition: Add the benzyl chloroformate slowly to the solution of D-Leucinol and the base. This ensures that the generated HCl is immediately neutralized.

Issue 3: Detection of an Unexpected Cyclic Byproduct (Oxazolidinone)

Problem Identification:

A byproduct with a significantly different polarity compared to the desired product may be observed on TLC. Mass spectrometry will show a molecular ion corresponding to the cyclized product. 1H and 13C NMR will show the absence of the N-H proton and the presence of a new carbonyl carbon signal characteristic of a cyclic carbamate.

Causality and Mechanism:

The formation of a 2-oxazolidinone derivative can occur through an intramolecular cyclization of the initially formed this compound. This reaction is often promoted by heat or the presence of a base. The lone pair of the nitrogen in the carbamate can attack the carbon bearing the hydroxyl group, leading to the displacement of the hydroxyl group and the formation of the five-membered ring. While less common under standard Cbz protection conditions, it can become a significant side reaction if the reaction mixture is heated or if a strong base is used. The formation of oxazolidinones from amino alcohols is a known transformation in organic synthesis.[4][5]

G Cbz_D_Leucinol This compound Oxazolidinone Oxazolidinone Byproduct Cbz_D_Leucinol->Oxazolidinone Intramolecular Cyclization Heat_Base Heat / Strong Base

Figure 3: Formation of the oxazolidinone byproduct from this compound.

Troubleshooting and Mitigation:

  • Temperature Control: Strictly avoid heating the reaction mixture. The reaction should be performed at or below room temperature, ideally at 0 °C.

  • Choice of Base: Use a mild inorganic base like sodium bicarbonate or sodium carbonate. Avoid strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide, which can promote the cyclization.

  • Work-up Conditions: During the work-up, avoid prolonged exposure to strongly basic or acidic conditions that could catalyze the cyclization. Neutralize the reaction mixture carefully.

Experimental Protocols

Recommended Protocol for the Synthesis of this compound:

This protocol is designed to minimize the formation of the common side products discussed above.

Materials:

  • D-Leucinol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve D-Leucinol (1.0 equivalent) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Data Presentation: Summary of Key Reaction Parameters

ParameterRecommended ValueRationale
Temperature 0 °CMinimizes O-acylation and oxazolidinone formation.
Cbz-Cl Stoichiometry 1.05 - 1.1 equivalentsEnsures complete reaction of the starting material without promoting di-protection.
Base Sodium BicarbonateMild base that effectively neutralizes HCl without promoting side reactions.
pH 8 - 10Optimal range for N-acylation while minimizing racemization and reagent decomposition.[2]
Reaction Time 2 - 4 hoursSufficient for completion; longer times may promote side reactions.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • Organic Mechanisms. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • ACS Publications. Single-pot reductive conversion of amino acids to their respective 2-oxazolidinones employing trichloromethyl chloroformate as the acylating agent: a multigram synthesis. The Journal of Organic Chemistry. [Link]

  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • Taylor & Francis Online. (2011, August 25). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. [Link]

  • ACS Organic & Inorganic Au. (2025, July 17). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [Link]

Sources

How to improve the yield of Cbz-D-Leucinol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Carbobenzyloxy-D-Leucinol (Cbz-D-Leucinol). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yields. As your virtual application scientist, I will provide in-depth, field-proven insights grounded in established chemical principles.

The protection of the primary amine in D-Leucinol with a carbobenzyloxy (Cbz or Z) group is a fundamental transformation in synthetic organic chemistry, particularly in the construction of chiral building blocks for pharmaceuticals. The Cbz group is valued for its stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2][] However, achieving high yields consistently requires careful control over reaction parameters. This guide addresses the most common challenges encountered during this synthesis.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to help you identify the root cause of suboptimal yields in your this compound synthesis and provides actionable solutions.

Question: My reaction appears incomplete upon TLC analysis, showing significant unreacted D-Leucinol. What are the likely causes?

Answer:

An incomplete reaction is one of the most frequent issues. The root cause often lies in one of the following areas:

  • Reagent Quality and Stoichiometry:

    • Causality: Benzyl chloroformate (Cbz-Cl) is highly reactive and susceptible to hydrolysis if exposed to moisture. Old or improperly stored Cbz-Cl will have a lower effective concentration, leading to incomplete conversion. Similarly, an inaccurate measurement of the starting D-Leucinol will throw off the stoichiometry.

    • Solution: Always use freshly opened or recently purchased Cbz-Cl. It is advisable to use a slight excess (1.05-1.2 equivalents) of Cbz-Cl to drive the reaction to completion. Ensure your D-Leucinol is dry and accurately weighed.

  • Insufficient Base or Incorrect pH:

    • Causality: The reaction of Cbz-Cl with the amine liberates one equivalent of hydrochloric acid (HCl).[4] This acid will protonate the unreacted D-Leucinol, rendering its amine non-nucleophilic and halting the reaction. The role of the base is to neutralize this generated HCl.[5] For amino alcohols, maintaining a pH between 8-10 is critical. A pH that is too low will result in protonation of the amine, while a pH that is too high can promote hydrolysis of the Cbz-Cl and potentially racemization in chiral systems.[6]

    • Solution: Use at least two equivalents of a suitable base (e.g., NaHCO₃, Na₂CO₃, or an organic base like triethylamine). If using an aqueous base, monitor the pH throughout the Cbz-Cl addition and adjust as necessary. A buffered system, such as a 2:1 mixture of Na₂CO₃ and NaHCO₃, can effectively maintain the optimal pH range.[6]

  • Inadequate Mixing in Biphasic Systems:

    • Causality: The Schotten-Baumann reaction is often performed in a biphasic system (e.g., dichloromethane/water or diethyl ether/water) to dissolve both the organic-soluble Cbz-Cl and the water-soluble D-Leucinol (or its salt).[1] If the two phases are not mixed vigorously, the rate of reaction will be limited by the slow diffusion of reactants across the phase boundary.

    • Solution: Ensure high-speed, vigorous stirring throughout the reaction to create a large surface area between the two phases, maximizing the interaction between reactants.

Question: My TLC shows the formation of multiple products, leading to a low yield of the desired this compound. What are these side products and how can I avoid them?

Answer:

The formation of byproducts is a clear indicator of suboptimal reaction conditions. The most common side products in this synthesis are:

  • O-acylated Product (Benzyl Carbonate):

    • Causality: D-Leucinol possesses two nucleophilic sites: the primary amine and the primary alcohol. While the amine is significantly more nucleophilic, under certain conditions (e.g., using a very strong, non-hindered base like NaH or prolonged reaction times at elevated temperatures), the hydroxyl group can also be acylated by Cbz-Cl.[4] This leads to the formation of a benzyl carbonate at the oxygen and potentially a di-protected species.

    • Solution:

      • Temperature Control: Begin the reaction at 0 °C to control the initial exothermic reaction and add the Cbz-Cl dropwise.[1] This favors the more rapid N-acylation over the slower O-acylation.

      • Choice of Base: Use a moderately weak inorganic base like sodium bicarbonate or sodium carbonate. These bases are generally not strong enough to significantly deprotonate the alcohol under standard Schotten-Baumann conditions. Avoid strong bases like hydroxides if O-acylation is a persistent issue.

  • Benzyl Alcohol:

    • Causality: This is a product of Cbz-Cl hydrolysis. It becomes significant if the reaction is run at too high a pH, if the Cbz-Cl is added too quickly to a basic aqueous solution, or if the reaction is left for an excessively long time.

    • Solution: Maintain the pH in the 8-10 range.[6] Add the Cbz-Cl slowly and directly to the vigorously stirred reaction mixture to ensure it reacts with the amine before it has a chance to hydrolyze.

Question: I have a good conversion by TLC, but my isolated yield after work-up and purification is very low. Where am I losing my product?

Answer:

Product loss during work-up and purification is a common and frustrating problem. Here’s how to troubleshoot it:

  • Improper Acidification/Extraction:

    • Causality: After the reaction, the product exists as a sodium salt of the carbamate in the aqueous layer. To move it into an organic solvent for extraction, the aqueous layer must be acidified. If the pH is not sufficiently acidic (target pH ~2), the product will remain partially in the aqueous layer, leading to poor extraction efficiency.[1]

    • Solution: After removing any organic solvent used in the reaction, cool the aqueous layer in an ice bath and carefully acidify with a strong acid like 1M HCl. Check the pH with pH paper to ensure it is ~2 before performing the extractions with a solvent like ethyl acetate or dichloromethane.

  • Emulsion Formation:

    • Causality: Vigorous shaking during extraction can sometimes lead to the formation of stable emulsions, trapping the product at the interface and making separation of the layers difficult.

    • Solution: If an emulsion forms, try adding brine (saturated NaCl solution) to break it. In some cases, gentle filtering through a pad of Celite can also be effective. For subsequent extractions, use gentle inversions rather than vigorous shaking.

  • Purification Issues:

    • Causality: this compound is a relatively polar molecule. If an inappropriate solvent system is used for column chromatography, the product may not separate effectively from impurities or may not elute from the column at all.

    • Solution: Use a gradient elution for silica gel chromatography. A common system is a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increase the polarity to elute your product. Monitor the fractions carefully by TLC.

Frequently Asked Questions (FAQs)

What is the optimal reagent stoichiometry?
ReagentEquivalentsRationale
D-Leucinol1.0Limiting Reagent
Benzyl Chloroformate (Cbz-Cl)1.05 - 1.2A slight excess ensures complete consumption of the starting material.
Base (e.g., NaHCO₃)2.0 - 2.5One equivalent neutralizes the generated HCl; the excess maintains basicity.
Which base and solvent system should I use?

The choice depends on the scale and specific requirements of your synthesis.

BaseSolvent SystemAdvantagesDisadvantages
NaHCO₃ / Na₂CO₃ Dioxane/Water or Acetone/WaterExcellent pH control, inexpensive, easy work-up.[1][6]Requires vigorous mixing for the biphasic system.
Triethylamine (Et₃N) Dichloromethane (DCM)Homogeneous reaction, good for substrates with poor water solubility.Can be harder to remove during work-up; risk of O-acylation if not controlled.
Aqueous NaOH Diethyl Ether/WaterInexpensive and effective.[1]Requires careful pH control to avoid Cbz-Cl hydrolysis and side reactions.
How critical is temperature control?

Temperature control is crucial for selectivity and minimizing side reactions.

  • 0-5 °C (Initial Stage): The reaction is exothermic. Starting at a low temperature and adding the Cbz-Cl dropwise prevents temperature spikes that can lead to O-acylation and hydrolysis of the Cbz-Cl.[1]

  • Room Temperature (Reaction Progression): After the initial addition, allowing the reaction to warm to room temperature provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe (typically 2-4 hours).[1]

Visualized Reaction and Workflow

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction.[4][5]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products D_Leucinol D-Leucinol (Nucleophile) Attack Nucleophilic Attack (Amine on Carbonyl) D_Leucinol->Attack 1. CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate 2. Elimination Chloride Elimination Intermediate->Elimination 3. Deprotonation Deprotonation by Base (Neutralizes H⁺) Elimination->Deprotonation 4. HCl HCl (neutralized) Elimination->HCl Cbz_Product This compound Deprotonation->Cbz_Product

Caption: Reaction mechanism for Cbz protection of D-Leucinol.

General Experimental Workflow

A typical workflow involves reaction setup, work-up, and purification.

G start Start: Dissolve D-Leucinol and Base in Aqueous Solvent add_cbz Cool to 0-5 °C and Add Cbz-Cl Dropwise start->add_cbz react Stir at Room Temperature (2-4h), Monitor by TLC add_cbz->react workup Work-up: 1. Wash with Ether 2. Acidify to pH ~2 react->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Pure this compound purify->end

Caption: Standard workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • D-Leucinol

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate for elution

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve D-Leucinol (1.0 eq) and sodium bicarbonate (2.2 eq) in a 2:1 mixture of water and 1,4-dioxane.

    • Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.

  • Cbz-Cl Addition:

    • Slowly add benzyl chloroformate (1.1 eq) dropwise to the cold, stirring mixture over 15-20 minutes. Ensure the temperature does not rise above 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue to stir vigorously for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes as eluent) until the D-Leucinol spot has disappeared.

  • Work-up:

    • Once the reaction is complete, add an equal volume of water and transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2x) to remove any unreacted Cbz-Cl and benzyl alcohol. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by adding 1M HCl dropwise.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Isolation:

    • Combine the organic extracts and wash with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude oil or solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 40:60) to obtain the pure this compound.

Troubleshooting Decision Tree

Use this flowchart to diagnose issues systematically.

G start Low Yield of this compound check_tlc Check Reaction TLC start->check_tlc incomplete Incomplete Reaction? (D-Leucinol remains) check_tlc->incomplete Analyze side_products Multiple Side Products? incomplete->side_products No sol_incomplete1 Verify Cbz-Cl Quality and Stoichiometry incomplete->sol_incomplete1 Yes good_conversion Good Conversion, Low Isolated Yield? side_products->good_conversion No sol_side1 Control Temperature (Start at 0°C) and add Cbz-Cl slowly side_products->sol_side1 Yes sol_yield1 Ensure Acidification to pH ~2 before extraction good_conversion->sol_yield1 Yes sol_incomplete2 Check pH and ensure >2 eq. of Base sol_incomplete1->sol_incomplete2 sol_side2 Use milder base (NaHCO₃) to avoid O-acylation sol_side1->sol_side2 sol_yield2 Optimize Chromatography Solvent System sol_yield1->sol_yield2

Caption: Decision tree for troubleshooting low synthesis yields.

References
  • BenchChem. (n.d.). Cbz-D-Leu-Val-Boc as a synthetic intermediate.
  • BenchChem. (n.d.). An In-depth Technical Guide to Cbz-D-Leu-Val-Boc: Properties and Synthetic Strategy.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • RSC Publishing. (2024). The synthesis of oligomers containing alternating C-glycosyl α-amino acids.
  • Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines. Chemistry Letters.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
  • MDPI. (n.d.). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BOC Sciences. (n.d.). CBZ-Amino Acids.

Sources

Technical Support Center: Cbz Deprotection Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Carboxybenzyl (Cbz) Deprotection via Hydrogenolysis Department: Process Chemistry & Synthesis Support Status: Active

Core Mechanism & System Overview

User Query: How does the system work?

The removal of the benzyloxycarbonyl (Cbz or Z) group via hydrogenolysis is a heterogeneous catalytic process. It relies on the adsorption of the benzyl carbamate onto a metal surface (typically Palladium), followed by the cleavage of the benzylic C-O bond.

The Reaction Pathway:

  • Adsorption: The Cbz-protected amine coordinates to the Pd surface.

  • Activation: Molecular hydrogen (

    
    ) dissociates on the Pd surface into reactive hydrides.
    
  • Hydrogenolysis: The benzylic C-O bond is cleaved, releasing toluene and a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to yield the free amine.
    
Visualization: Mechanistic Pathway

Cbz_Mechanism Start Cbz-Protected Amine Pd_Surface Pd/C Surface Adsorption Start->Pd_Surface Coordination Cleavage Benzylic C-O Cleavage Pd_Surface->Cleavage Rate Limiting Step H2_Split H2 Dissociation (2H-Pd) H2_Split->Pd_Surface Surface Saturation Intermediate Carbamic Acid + Toluene Cleavage->Intermediate End Free Amine + CO2 Intermediate->End -CO2 (Spontaneous)

Figure 1: Sequential mechanistic flow of Pd-catalyzed Cbz deprotection. Note that the decarboxylation step is spontaneous and irreversible.

Troubleshooting Guide (FAQ)

Issue 1: Reaction Stalled or "No Conversion"

Symptom: TLC or LCMS shows starting material remaining after 4+ hours.

Q: My reaction is stalled at 50% conversion. Should I add more catalyst? A: Not necessarily. The most common cause of stalled Cbz deprotection is Catalyst Poisoning by the Product .

  • The Science: The free amine generated during the reaction has a lone pair that can bind strongly to the Pd surface, competing with the starting material and

    
    . This effectively "poisons" the catalyst.
    
  • The Fix: Run the reaction under acidic conditions. Adding 1.0–2.0 equivalents of HCl or Acetic Acid protonates the resulting amine (

    
    ), removing its ability to bind to the Palladium.
    

Q: I am using standard conditions (MeOH, H2 balloon). Why is it not working? A: Check for Sulfur or Phosphorus in your starting material.

  • The Science: Thioethers, thiols, and phosphines are potent irreversible poisons for Pd/C.

  • The Fix:

    • Perform a rigorous wash of your starting material (e.g., with Cu sources to scavenge S).

    • Switch to "unpoisoned" catalysts like Pd(OH)2/C (Pearlman’s Catalyst) which is more robust, or increase catalyst loading to >20 wt%.

    • Use Birch reduction (Na/NH3) as an alternative if the molecule allows.

Issue 2: Chemoselectivity (Over-reduction)

Symptom: My molecule contains a halogen (Cl, Br, I) or an alkene, and they are being removed/reduced along with the Cbz.

Q: How do I prevent dehalogenation? A: Pd/C is excellent at cleaving Carbon-Halogen bonds (hydrodehalogenation). To prevent this, you must modify the catalyst activity.

  • Strategy A (The Additive): Add a catalyst poison such as Ethylenediamine or Pyridine to the reaction mixture. These bind to the highly active sites responsible for dehalogenation while leaving the sites for benzyl cleavage active.

  • Strategy B (The Catalyst): Switch to Platinum on Carbon (Pt/C) . Pt is generally much less active toward dehalogenation than Pd but retains activity for Cbz removal.

Visual Decision Tree: Troubleshooting Logic

Troubleshooting_Flow Start Issue: Incomplete Reaction Check_S Contains Sulfur/Phosphorus? Start->Check_S Wash Purify SM or use Pd(OH)2 Check_S->Wash Yes Check_Amine Is Product a Free Amine? Check_S->Check_Amine No Add_Acid Add 1-2 eq. HCl or AcOH Check_Amine->Add_Acid Yes (Poisoning) Check_H2 Check H2 Mass Transfer Check_Amine->Check_H2 No Pressure Increase Pressure / Aggressive Stirring Check_H2->Pressure Poor Solubility/Mixing

Figure 2: Diagnostic workflow for stalled hydrogenolysis reactions.

Experimental Protocols

Protocol A: Standard Acidic Hydrogenolysis (Robust)

Best for: Amines that might poison the catalyst.

  • Preparation: In a round-bottom flask, dissolve the Cbz-substrate (1.0 mmol) in Methanol (10 mL).

    • Note: If solubility is poor, use THF/MeOH or EtOAc/MeOH mixtures.

  • Additive: Add 1.0 M HCl in MeOH (1.1 equiv) or Glacial Acetic Acid (2 equiv).

  • Catalyst: Carefully add 10% Pd/C (10 wt% of substrate mass).

    • Safety:Pd/C is pyrophoric. It can ignite methanol vapors if dry. Add the catalyst under a blanket of Nitrogen or Argon, or wet the catalyst with a small amount of water/toluene before adding solvent.

  • Hydrogenation: Purge the flask with

    
     (x3), then with 
    
    
    
    (x3). Attach a hydrogen balloon.
  • Reaction: Stir vigorously at RT for 2–12 hours.

  • Workup: Filter through a Celite pad (keep the pad wet to prevent fire). Concentrate the filtrate.

Protocol B: Transfer Hydrogenolysis (Safer, No Gas Cylinder)

Best for: Labs without H2 lines or for better selectivity.

  • Preparation: Dissolve substrate in Ethanol or Methanol.

  • H-Source: Add Ammonium Formate (5–10 equiv) or 1,4-Cyclohexadiene (5–10 equiv).

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Reaction: Heat to reflux (Ammonium Formate) or 60°C.

    • Why: The decomposition of ammonium formate releases

      
       and 
      
      
      
      in situ on the catalyst surface.
  • Monitoring: Reaction is often faster (30 min – 2 hrs) than balloon hydrogenation.

Data Summary: Solvent & Additive Effects
VariableRecommendationTechnical Rationale
Solvent Methanol / EthanolHigh

solubility; protic nature assists cleavage.
Co-Solvent THF / EtOAcUse if SM is insoluble in alcohols. Avoid DCM (can poison Pd over time).
Acid Additive HCl / AcOHPrevents amine poisoning; accelerates kinetics.
Base Additive

Rarely used; only if acid-sensitive groups are present (kinetics will be slower).
Poison Pyridine / EDAUse to stop dehalogenation (Cl, Br removal).

References & Authoritative Sources

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

    • Relevance: The definitive guide on stability, removal conditions, and mechanistic insight for Cbz groups.

    • URL:[Link]

  • Chemoselective Hydrogenation (Prevention of Dehalogenation)

    • Source: Sajiki, H. (1995). Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C-Ethylenediamine.

    • Relevance: Establishes the protocol for using amine additives to prevent side reactions like dehalogenation.

    • URL:[Link] (Note: While the title cites benzyl ethers, the mechanistic inhibition applies to Cbz systems).

  • Transfer Hydrogenation Protocols

    • Source: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer.

    • Relevance: Foundational paper for the ammonium formate/Pd/C method described in Protocol B.

    • URL:[Link]

  • Organic Chemistry Portal: Cbz Protection

    • Source: Organic Chemistry Portal.

    • Relevance: An aggregated database of primary literature examples for Cbz deprotection under various conditions.

    • URL:[Link]

Purification of crude Cbz-D-Leucinol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-CBZ-LEU-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Compound & The Challenge

Welcome to the purification support module for Cbz-D-Leucinol (N-Benzyloxycarbonyl-D-leucinol). This compound is a critical chiral building block, typically synthesized via the reduction of Cbz-D-Leucine .

Why this purification fails: The transition from a carboxylic acid (Cbz-D-Leucine) to an alcohol (this compound) changes the polarity significantly, but the presence of the lipophilic Cbz group and the hydrophobic isobutyl side chain creates a "solubility vs. polarity" conflict. Furthermore, if you utilized Borane (BH₃) or LiBH₄ for reduction, the formation of stable boron-amine complexes often mimics product loss or causes severe streaking on silica gel.

Module 1: Pre-Purification Diagnostics (The "Triage")

Before packing your column, you must validate the state of your crude material. 90% of failures occur here.

Diagnostic Checklist
CheckpointObservationAction Required
Synthesis Method Borane/THF or DMS used?CRITICAL: Ensure Boron is removed. Boron complexes coordinate to the amine/alcohol, causing the product to streak or stick permanently to silica.
Crude Appearance Sticky, viscous oil or foam?Do not attempt liquid loading with Hexane. Use Solid Loading (see Protocol).
TLC Analysis Spot streaks from baseline?Residual Boron or Acid.[1] Perform a MeOH/Acetic Acid quench and re-evaporate.
Solubility Insoluble in Hexane?This is normal. The compound is amphiphilic. Dissolve in minimal DCM or EtOAc for loading.[2]
The Boron Trap (Crucial Step)

If your synthesis involved borane reduction, your "crude" likely contains product-borane complexes.

  • The Fix: Dissolve crude in Methanol. Add a catalytic amount of Acetic Acid. Reflux for 30 mins or stir overnight. Concentrate. Repeat 3x. This converts bound boron into volatile Trimethyl Borate (B(OMe)₃).

Module 2: Standard Operating Procedure (SOP)

Step 1: TLC Scouting
  • Stationary Phase: Silica Gel 60 F254.

  • Visualization: UV (254 nm) is primary (Cbz group is UV active). PMA Stain (Phosphomolybdic Acid) is secondary for high sensitivity.

  • Solvent System: Hexane : Ethyl Acetate (EtOAc).[2][3]

    • Target Rf: 0.3 – 0.4.

    • Starting Point: Try 60:40 Hexane:EtOAc .

    • Elution Order:

      • Benzyl Alcohol (Impurity, if Cbz cleaved): High Rf (~0.7).

      • This compound (Product): Mid Rf (~0.35).

      • Cbz-D-Leucine (Unreacted SM): Baseline/Streaking (Rf < 0.1).

Step 2: Column Packing & Loading
  • Stationary Phase: Silica Gel (40-63 µm).

  • Loading Method:

    • Recommended:Solid Load. Dissolve crude in DCM/MeOH. Add Silica (1:2 ratio crude:silica). Evaporate to a free-flowing powder. Load this powder on top of the packed column.

    • Alternative: Liquid load with minimal DCM (only if crude amount is <500 mg).

Step 3: Elution Gradient

Do not run isocratic immediately. Use a gradient to sharpen the peaks.

  • Equilibrate: 90:10 Hexane:EtOAc (2 CV - Column Volumes).

  • Gradient: 10% to 60% EtOAc over 10-15 CV.

  • Wash: Flush with 100% EtOAc to remove any polar baseline impurities.

Module 3: Troubleshooting & FAQs

Ticket #001: "My product spots are streaking badly on TLC and the Column."

Root Cause:

  • Boron Contamination: As mentioned in diagnostics, boron coordinates with the nitrogen and oxygen atoms, dragging the compound along the silica.

  • Acidic Residue: If unreacted Cbz-D-Leucine is present, it drags.

Solution:

  • Immediate: Run a mini-workup on a small aliquot. Wash with 1M Citric Acid, then Brine. Re-check TLC.

  • Column Fix: If the column is already running, switch the mobile phase to DCM:MeOH (95:5) . The methanol helps break the boron coordination and elutes the streak.

Ticket #002: "I cannot see the product under UV."

Root Cause: The Cbz group has a benzene ring, but its absorption at 254 nm is moderate, not intense. If the concentration is low, it may be missed.

Solution:

  • Stain It: Dip the TLC plate in PMA (Phosphomolybdic Acid) or Cerium Ammonium Molybdate (CAM) and char with a heat gun. The alcohol moiety in Leucinol reacts strongly, appearing as a dark blue/black spot.

Ticket #003: "The product is co-eluting with a higher running impurity."

Root Cause: Likely Benzyl Alcohol (generated from Cbz cleavage) or N-Methylated byproducts (if side reactions occurred).

Solution:

  • Change Selectivity: Switch from Hexane/EtOAc to DCM/Ether or Toluene/EtOAc . Toluene interacts differently with the aromatic Cbz group (pi-pi stacking), often pulling the impurities away from the main peak.

Module 4: Workflow Visualization

Figure 1: Purification Logic Flow

PurificationWorkflow Start Crude this compound BoronCheck Was Borane used? Start->BoronCheck MeOHQuench MeOH/Acetic Acid Reflux & Evaporate (x3) BoronCheck->MeOHQuench Yes TLC TLC Scouting (Hex/EtOAc 60:40) BoronCheck->TLC No MeOHQuench->TLC LoadChoice Crude State? TLC->LoadChoice SolidLoad Solid Load (Adsorb on Silica) LoadChoice->SolidLoad Viscous/Sticky LiquidLoad Liquid Load (Minimal DCM) LoadChoice->LiquidLoad Free Oil ColumnRun Gradient Elution 10% -> 60% EtOAc SolidLoad->ColumnRun LiquidLoad->ColumnRun Analysis Fraction Analysis (UV + PMA Stain) ColumnRun->Analysis

Caption: Decision matrix for pre-treatment and loading of this compound to ensure optimal separation.

Figure 2: Troubleshooting The "Streak"

Troubleshooting Issue Problem: Streaking/Tailing Check1 Boron Complex? Issue->Check1 Check2 Acid Impurity? Check1->Check2 No Action1 Action: MeOH Co-evaporation Check1->Action1 Yes (Synthesis) Action2 Action: Add 0.1% AcOH to Eluent (Only if necessary) Check2->Action2 Yes (SM present)

Caption: Logic path for resolving common streaking issues during chromatography.

References

  • BenchChem. "Synthesis Protocol for Cyclo(L-Leu-L-Pro): A Detailed Application Note." (General purification protocols for protected amino acids). [4]

  • Organic Syntheses. "Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids." Org.[1][2][3][4][5][6] Synth. 2025, 102, 276–302.[3] (Borane reduction workup details).

  • Sigma-Aldrich. "Sample Preparation for Chromatographic Purification." (Solid loading and sample prep techniques).

  • Master Organic Chemistry. "Protecting Groups For Amines: Carbamates (Cbz, Boc, Fmoc)." (Stability and properties of Cbz group).

  • Chemistry LibreTexts. "Visualizing TLC Plates." (Staining protocols for alcohols and aromatics).

Sources

Identifying impurities in Cbz-D-Leucinol via HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Impurities in Cbz-D-Leucinol via HPLC and NMR

Introduction: The Purity Mandate

Welcome to the Technical Support Center. If you are working with N-Benzyloxycarbonyl-D-leucinol (this compound) , you are likely utilizing it as a chiral building block for peptidomimetics or protease inhibitors.

In drug development, "purity" is a dual-vector metric:

  • Chemical Purity: Absence of synthetic byproducts (e.g., Benzyl alcohol, free amine).

  • Optical Purity: Absence of the enantiomer (Cbz-L-Leucinol).

A standard C18 HPLC run will not detect the L-enantiomer, leading to "silent" impurities that ruin downstream biological assays. This guide provides the self-validating protocols required to certify your material.

Module 1: High-Performance Liquid Chromatography (HPLC)

Chemical Purity (RP-HPLC)

Objective: Separate this compound from degradation products (Benzyl alcohol) and precursors (D-Leucinol).

The Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (peptide bond/backbone) and 254 nm (Cbz aromatic ring).

Troubleshooting Guide: Chemical Purity

IssueProbable CauseTechnical Fix
Peak Tailing (Main Peak) Residual silanol interactions with the carbamate nitrogen.Add Modifier: Ensure Mobile Phase A contains 0.1% H₃PO₄ or TFA. Neutral pH causes tailing in amide/carbamate compounds.
Ghost Peak at ~4-5 mins Benzyl Alcohol (Degradation product).Validation: Check the ratio of 254 nm/210 nm absorbance. Benzyl alcohol has a distinct UV profile compared to the Cbz-carbamate.
Early Eluting Peak (Void) D-Leucinol (Free amine).Retention Strategy: The free amine is highly polar. Switch to a "AQ" (Aqua) type C18 column or use an ion-pairing agent (Hexanesulfonate) to retain it.
Optical Purity (Chiral HPLC)

Objective: Quantify the Cbz-L-Leucinol enantiomer. Critical Insight: this compound is a neutral carbamate. Normal Phase (NP) Chiral HPLC is superior to Reverse Phase here due to better solubility and sharper peak shapes for protected amines.

The Protocol:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1 ).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 254 nm.[1][2]

Self-Validating Logic: If you inject a racemic standard (mixture of D and L) and do not see baseline separation (Resolution > 1.5), your method is invalid for the pure sample. Always run a racemate first.

Visualization: HPLC Method Selection Workflow

HPLC_Workflow Start Start: Purity Analysis Goal Define Goal Start->Goal ChemPurity Chemical Purity (Degradants/Precursors) Goal->ChemPurity OptPurity Optical Purity (Enantiomers) Goal->OptPurity RP_HPLC Reverse Phase C18 Gradient: H2O/ACN + 0.1% TFA ChemPurity->RP_HPLC Chiral_HPLC Normal Phase Chiral Hexane/IPA (90:10) Column: Amylose-based OptPurity->Chiral_HPLC Check1 Check: Benzyl Alcohol (Elutes early) RP_HPLC->Check1 Check2 Check: Racemic Std (Req. Resolution > 1.5) Chiral_HPLC->Check2 Result Certificate of Analysis Check1->Result Check2->Result

Figure 1: Decision tree for selecting the correct HPLC mode based on the specific impurity type (Chemical vs. Stereochemical).

Module 2: Nuclear Magnetic Resonance (NMR) Analysis

Objective: Structural confirmation and quantification of residual solvents/reagents that lack UV chromophores.

The 1H NMR Fingerprint (CDCl₃)

To validate your this compound, you must confirm the integral ratios.

Proton GroupChemical Shift (δ ppm)MultiplicityIntegralDiagnostic Value
Aromatic (Cbz) 7.30 - 7.40Multiplet5HConfirm Cbz presence.
Benzylic CH₂ (Cbz) 5.10 Singlet2HCRITICAL: Distinguishes Cbz from Benzyl Alcohol.
NH (Carbamate) ~4.8 - 5.0Broad1HExchangeable (disappears in D₂O shake).
CH (Methine) 3.70 - 3.85Multiplet1HAlpha-proton.
CH₂-OH 3.50 - 3.70Multiplet2HConfirm reduction of acid/ester.
Isobutyl CH/CH₂ 1.30 - 1.70Multiplet3HLeucine sidechain.
Methyls 0.90 - 0.95Doublet6HLeucine terminus.
Troubleshooting Impurities via NMR

Scenario: "My sample is pure by HPLC, but the NMR looks 'messy' in the aromatic region."

This is often due to Rotamers or Benzyl Alcohol .

  • Rotamers: Carbamates (Cbz) exhibit restricted rotation around the N-CO bond. In CDCl₃, this can cause peak broadening or splitting.

    • Test: Run the NMR at 50°C. If peaks coalesce (sharpen), it is rotameric behavior (normal). If they remain distinct, it is an impurity.

  • Benzyl Alcohol (Degradant):

    • Look for a singlet at 4.68 ppm (in CDCl₃).

    • Differentiation: Cbz-CH₂ is at 5.10 ppm . Benzyl alcohol CH₂ is at 4.68 ppm .

    • Causality: This impurity arises if the sample was exposed to moisture or extreme pH during workup.

Visualization: NMR Impurity Identification Logic

NMR_Logic Input Acquire 1H NMR (CDCl3) Region Analyze 4.5 - 5.2 ppm Region Input->Region Peak51 Singlet at 5.10 ppm? Region->Peak51 Peak47 Singlet at 4.68 ppm? Peak51->Peak47 Check Neighbors CbzConfirm Cbz Group Intact Peak51->CbzConfirm Yes Peak47->CbzConfirm No BnOH IMPURITY: Benzyl Alcohol (Hydrolysis Product) Peak47->BnOH Yes

Figure 2: Logic flow for distinguishing the active compound from its primary degradation product using 1H NMR shifts.

Frequently Asked Questions (FAQs)

Q1: Can I use a C18 column to separate D and L enantiomers of Cbz-Leucinol? A: No. Enantiomers have identical physical properties in an achiral environment (like a standard C18 column). You must use a Chiral Stationary Phase (CSP) such as Chiralpak AD-H or OD-H.

Q2: I see a small peak at 210 nm in HPLC, but nothing at 254 nm. What is it? A: This is likely D-Leucinol (free amine) or a non-aromatic solvent impurity. The Cbz group absorbs strongly at 254 nm. If the peak lacks this absorbance, the Cbz group is missing.

Q3: My this compound is an oil, but the datasheet says solid. Is it impure? A: Not necessarily. Cbz-amino alcohols can be "sticky" oils that crystallize slowly. However, residual solvent (Ethyl Acetate or Dichloromethane) often prevents crystallization.

  • Action: Check NMR for solvent peaks (EtOAc: ~4.1 ppm q, ~2.0 ppm s; DCM: ~5.3 ppm s) [1].

Q4: How do I remove Benzyl Alcohol if detected? A: Benzyl alcohol is soluble in ether/hexane mixtures where this compound is less soluble. Trituration with cold hexanes or diethyl ether/hexane (1:5) is usually effective.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Subramanian, G. (Ed.). (2008).[2][4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text for Chiral HPLC method development).

Sources

Technical Support Center: High-Fidelity Synthesis of Cbz-D-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing Cbz-D-Leucinol involves two critical phases: protection of the amine and reduction of the carboxylic acid. While the Cbz (Z) group is a "urethane-type" protector that generally suppresses racemization better than amides (like benzoyl), racemization remains a critical risk during the carboxyl activation step .[1]

The Solution: To maintain enantiomeric excess (ee > 99%), you must control two specific mechanisms: Base-Catalyzed Enolization (during protection) and 5(4H)-Oxazolone Formation (during reduction).

This guide provides two validated workflows and a troubleshooting matrix to ensure the optical purity of your D-Leucinol.

Mechanistic Insight: The Racemization Pathways[2]

Understanding how you lose chirality is the only way to prevent it.

Pathway A: Base-Catalyzed Enolization (The pH Trap)

Occurs during the initial protection step (D-Leucine + Cbz-Cl). If the pH rises above 12-13, the


-proton becomes acidic enough to be abstracted by the base, forming a planar enolate that re-protonates randomly, yielding a racemic mixture.
Pathway B: Oxazolone Formation (The Activation Trap)

Occurs during the reduction phase if using the Mixed Anhydride Method (Isobutyl chloroformate/NMM). The activated mixed anhydride can cyclize to form a 5(4H)-oxazolone. This intermediate is highly prone to racemization via tautomerization.[1]

Visualizing the Risk

The following diagram illustrates the "Safe" vs. "Risky" pathways.

RacemizationPathways Start D-Leucine CbzLeu Cbz-D-Leucine Start->CbzLeu Cbz-Cl, NaOH (Keep pH < 11) MixAnh Mixed Anhydride (Activated Intermediate) CbzLeu->MixAnh IBCF / NMM (Risk Zone) DirectRed Boron Complex (NaBH4/I2) CbzLeu->DirectRed NaBH4 / I2 (Safe Route) Oxazolone 5(4H)-Oxazolone (Racemization Engine) MixAnh->Oxazolone High Temp (> -5°C) Excess Base Target Pure this compound MixAnh->Target Fast Reduction (NaBH4, < -10°C) Racemic Racemic Product (DL-Leucinol) Oxazolone->Racemic Fast Tautomerization DirectRed->Target Selective Reduction

Figure 1: Mechanistic pathways showing the danger of the oxazolone intermediate during mixed anhydride activation.

Validated Experimental Protocols

Method A: The "Safe" Route (NaBH4 / I2 System)

Recommended for: High-value synthesis requiring maximum optical purity.[1] This method skips the highly activated anhydride intermediate, minimizing oxazolone risk.[1]

  • Mechanism: In situ generation of Borane (BH3) from Sodium Borohydride and Iodine.[1] This selectively reduces the carboxylic acid in the presence of the carbamate (Cbz).[1]

  • Reference: McKennon, M. J., & Meyers, A. I. (1993).[2][3]

Protocol:

  • Setup: Suspend Cbz-D-Leucine (1.0 equiv) in anhydrous THF (0.5 M concentration) under Nitrogen.

  • Addition 1: Add NaBH4 (2.5 equiv) in one portion. (Note: Reaction is not yet active).

  • Addition 2 (Critical): Dissolve Iodine (I2, 1.0 equiv) in THF. Add this solution dropwise to the reaction mixture at 0°C over 30-60 minutes.

    • Observation: Hydrogen gas evolution will occur.[1][4] The solution will turn colorless as I2 is consumed.[1]

  • Reflux: Once addition is complete and gas evolution ceases, heat to reflux for 6–10 hours.[1]

  • Quench: Cool to room temperature. Carefully add Methanol to destroy excess borane.[1]

  • Workup: Evaporate solvent. Dissolve residue in aqueous NaOH (to break Boron-amine complexes) and extract with Ethyl Acetate.

Method B: The Mixed Anhydride Route (Traditional)

Recommended for: Scale-up where Borane handling is difficult, provided strict temperature control is available.[1]

  • Risk Factor: High.[5] Requires precise temperature monitoring.[1]

Protocol:

  • Activation: Dissolve Cbz-D-Leucine in THF. Cool to -15°C (Internal temperature).[1]

  • Base Addition: Add N-Methylmorpholine (NMM, 1.0 equiv).[1] Do not use excess.

  • Anhydride Formation: Add Isobutyl Chloroformate (IBCF, 1.0 equiv) dropwise.

    • Critical Control: Maintain temperature between -15°C and -10°C. Stir for exactly 15 minutes. Do not extend this time.

  • Reduction: Remove precipitated NMM salts by rapid filtration (cold) OR proceed directly. Add NaBH4 (2.5 equiv) dissolved in water/THF dropwise, keeping the reaction below -5°C .

  • Completion: Allow to warm to room temperature only after the anhydride is consumed.

Troubleshooting & Diagnostics Matrix

If your specific rotation


 is lower than the literature value (e.g., typically positive for D-Leucinol in MeOH, but verify against specific solvent data), use this guide.
SymptomProbable CauseDiagnostic CheckCorrective Action
Low Optical Rotation (ee < 90%) Racemization via Oxazolone (Method B)Did the internal temp rise > -5°C during IBCF addition?Switch to Method A (NaBH4/I2) or use Cryo-cooling for Method B.
Low Optical Rotation (ee < 95%) Base-Catalyzed Enolization (Protection Step)Did pH exceed 12 during Cbz-Cl addition?Use a pH-stat or add base dropwise to maintain pH 9–10.[1]
Impurity at RRT ~0.9 Urethane Cyclization LC-MS shows M-18 mass (Oxazolidinone)?Common byproduct if workup is too hot/acidic.[1] Avoid strong acid wash.[1]
Low Yield (Method A) Incomplete Boron Complex Hydrolysis Product remains in aqueous phase?Ensure the NaOH quench step is vigorous enough to break the B-N bond.
Exotherm during I2 addition Fast H2 Evolution N/AThis is normal. Ensure efficient venting and cooling.

Frequently Asked Questions (FAQs)

Q1: Why is N-Methylmorpholine (NMM) preferred over Triethylamine (TEA) in Method B? A: TEA is a stronger base and more likely to promote base-catalyzed racemization of the mixed anhydride.[1] NMM is weaker and sterically hindered, reducing the risk of proton abstraction from the


-carbon while still neutralizing the HCl formed.

Q2: Can I use LiAlH4 for the reduction? A: Yes, LiAlH4 is effective, but it is a much harsher reagent. It requires strictly anhydrous conditions and can lead to over-reduction if not monitored.[1] The NaBH4/I2 method (Method A) offers the power of LiAlH4 with the safety and selectivity of Borohydride.

Q3: How do I verify the optical purity of my product? A: Optical rotation (Polarimetry) is a good quick check, but it is not definitive for high precision.

  • Gold Standard: Chiral HPLC using a column like Chiralcel OD-H or AD-H.

  • Derivatization: React a small sample with Mosher's Acid Chloride. The resulting diastereomers can be quantified via 1H-NMR or non-chiral HPLC.

Q4: My Cbz-D-Leucine starting material is 99% pure. Why is my Leucinol only 90% pure? A: The racemization almost certainly occurred during the activation step (formation of the mixed anhydride).[1] The lifetime of the activated intermediate is the critical variable. If you stirred the anhydride for >20 minutes before reducing, or if the temperature spiked, the oxazolone pathway (Figure 1) became kinetically significant.[1]

References

  • McKennon, M. J., & Meyers, A. I. (1993). A convenient reduction of amino acids and their derivatives.[3] Journal of Organic Chemistry, 58(13), 3568–3571.[1][3]

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.[1] (Chapter on Racemization Mechanisms). [1]

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[2][3] Journal of Organic Chemistry, 56(20), 5964–5965.[1][2][3]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Section on Carbamates/Cbz group stability).

Sources

Technical Support Center: Carbodiimide Coupling & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Dicyclohexylurea (DCU) Byproduct

Executive Summary: The "Brick Dust" Challenge

Status: Active Issue Severity: High (Downstream Contamination Risk)

Dicyclohexylurea (DCU) is the thermodynamically stable byproduct formed when


-dicyclohexylcarbodiimide (DCC) mediates the formation of amides or esters. While DCC is a robust and inexpensive coupling agent, DCU is notorious for its poor solubility profile: it is not soluble enough to wash away easily, yet soluble enough to contaminate organic extracts and interfere with crystallization.

This guide provides a hierarchical approach to DCU removal, moving from physical separation (solubility exploitation) to chromatographic isolation and preventative substitution.

Quantitative Data: Solubility Profile

Understanding the solubility differential between your product and DCU is the key to separation. DCU is highly crystalline and stubborn.

Table 1: Solubility of DCU in Common Solvents (at 25°C)

SolventSolubility StatusApplication in Removal
Water InsolubleAqueous washes will not remove DCU.
Dichloromethane (DCM) Sparingly SolublePrimary Reaction Solvent. DCU precipitates as the reaction proceeds.
Diethyl Ether InsolubleExcellent for Trituration. Product usually dissolves; DCU remains solid.
Acetonitrile (MeCN) Very PoorCold Filtration. Cooling MeCN suspensions forces DCU out.
Acetone Poor (Cold)Good for trituration if product is polar.
THF / DMF SolubleAvoid during workup if possible; keeps DCU in solution.

Workflow 1: The "Solvent Swap" & Trituration (Standard Protocol)

Principle: Exploit the insolubility of DCU in ether/acetone to physically separate it from the soluble target molecule.

Step-by-Step Methodology
  • Initial Filtration: If the reaction was performed in DCM, cool the mixture to -20°C for 2 hours. A significant amount of DCU will precipitate. Filter through a sintered glass funnel (frit) or Celite pad.

    • Note: This rarely removes 100% of the DCU due to partial solubility.

  • Evaporation: Concentrate the filtrate to dryness (or a thick oil) using a rotary evaporator.

  • Trituration (The Critical Step):

    • Add cold Diethyl Ether (or cold Acetone if product is polar) to the residue.

    • Sonicate for 5 minutes to break up the oil.

    • DCU will appear as a white, flocculent solid (or fine powder).

  • Secondary Filtration: Filter the suspension again. The DCU remains on the filter; your product is in the filtrate.

  • Verification: Evaporate the filtrate and check

    
     NMR. DCU shows a characteristic multiplet at 
    
    
    
    1.0–2.0 ppm
    (cyclohexyl protons) and a broad singlet at
    
    
    5.5–6.0 ppm
    (urea NH).
Visualization: The Trituration Logic

DCU_Removal Start Crude Reaction Mixture (DCM Solvent) Cool Cool to -20°C (2 Hours) Start->Cool Filter1 Filtration 1 (Remove Bulk DCU) Cool->Filter1 Evap Evaporate to Residue Filter1->Evap Filtrate Triturate Add Cold Et2O (Trituration) Evap->Triturate Filter2 Filtration 2 (Remove Residual DCU) Triturate->Filter2 Product Pure Product (In Filtrate) Filter2->Product Filtrate Waste Waste Filter2->Waste Solid DCU

Figure 1: The "Solvent Swap" workflow minimizes DCU contamination by exploiting its insolubility in ether.

Workflow 2: Flash Chromatography Strategy

Issue: DCU is not polar enough to stay at the baseline but not non-polar enough to elute with the solvent front immediately. It often "streaks" or co-elutes with mid-polarity products.

Optimization Guide
  • Column Loading: Do not wet-load with DCM (DCU will dissolve and spread). Use Dry Loading (absorb crude onto Celite or Silica) to keep the DCU band tight at the start.

  • Eluent System:

    • Use a Gradient Elution (e.g., 0%

      
       50% EtOAc in Hexanes).
      
    • DCU typically elutes around 30-40% EtOAc/Hexanes (depending on silica activity).

  • The "Pre-Column" Trick: Place a small layer of Celite on top of the silica gel. Much of the DCU will get trapped in the Celite or crash out at the interface as the non-polar mobile phase hits it.

Prevention: Alternative Coupling Agents

Root Cause Analysis: If DCU removal is consistently failing (e.g., your product has identical solubility to DCU), the experimental design must change.

Table 2: Carbodiimide Selection Matrix

ReagentByproductSolubilityRecommended Use
DCC DCUInsoluble in water/etherGeneral scale-up (Cheap).
EDC·HCl EDUWater Soluble Best for Solution Phase. Byproduct washes away with dilute acid/water.
DIC DIUSoluble in DCM Best for Solid Phase (SPPS). Byproduct stays in solution and is washed off the resin.
Decision Logic for Reagents

Reagent_Selection Start Select Coupling Agent Phase Synthesis Type? Start->Phase Solid Solid Phase (Resin) Phase->Solid Solution Solution Phase Phase->Solution UseDIC Use DIC (Urea washes away) Solid->UseDIC Workup Workup Capability? Solution->Workup Aq Aqueous Wash Possible Workup->Aq NoAq Water Sensitive Workup->NoAq UseEDC Use EDC.HCl (Urea is water soluble) Aq->UseEDC UseDCC Use DCC (Requires Filtration) NoAq->UseDCC

Figure 2: Reagent selection logic to avoid difficult purification workups.

Frequently Asked Questions (FAQs)

Q: I filtered the reaction mixture, but my NMR still shows ~10% DCU. Why? A: This is the solubility limit. At room temperature, trace DCU remains dissolved in DCM. You must perform the Trituration (Step 3 in Workflow 1) . Evaporate the DCM and add cold Ether. The remaining DCU will crash out.

Q: My product is also insoluble in Ether. How do I separate it from DCU? A: This is a "Concomitant Precipitation" scenario.

  • Hot Filtration: DCU is soluble in hot ethanol or hot ethyl acetate. If your product is stable, dissolve the mixture in hot solvent. Upon cooling, DCU often crystallizes differently or more slowly than the product.

  • Chemical Wash: If your product is an amine or acid, use an Acid/Base extraction. Dissolve the mixture in a large volume of EtOAc. Extract the product into the aqueous phase (using 1M HCl or NaHCO

    
    ). DCU is neutral and stays in the organic layer. Discard organic layer, then neutralize aqueous layer to recover product.
    

Q: Can I use Oxalic Acid to remove DCU? A: While oxalic acid is sometimes cited to remove unreacted DCC (by forming a soluble complex or decomposing it), it does not effectively solubilize the stable DCU urea. Stick to filtration and chromatography for DCU removal [1].

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. [Link]

    • Foundational text establishing the solubility properties of DCC and DCU.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

    • Comprehensive review comparing EDC, DIC, and DCC byproducts and purification str
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

    • The standard reference for physical properties and purific

Technical Support Center: Cbz (Benzyloxycarbonyl) Group Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Stability, Orthogonality, and Removal Protocols for the Carboxybenzyl (Cbz/Z) Group.

Welcome to the Cbz Technical Support Hub

You are likely here because you are balancing the delicate orthogonality of peptide synthesis or small molecule protection. The Cbz group is a workhorse—robust against basic and mild acidic conditions—but it is not without its "ghosts" (catalyst poisoning, carbocation alkylation).

Below are the resolved troubleshooting tickets for the most common issues encountered in the field.

Ticket #01: Orthogonality Check – "Will my Cbz survive these conditions?"

User Query: "I am designing a synthesis route involving Boc, Fmoc, and Cbz groups. I need to know if the Cbz group will remain stable while I manipulate the others."

Technical Analysis: The Cbz group derives its stability from the carbamate linkage, which is less electron-rich than the Boc group (due to the benzyl vs. tert-butyl induction), making it stable to mild acids like TFA. Conversely, it lacks the fluorenyl "trigger," making it stable to secondary amines used in Fmoc cleavage.

Stability Matrix:

Reagent / ConditionCbz StabilityNotes
50% TFA / DCM Stable Standard condition for Boc removal. Cbz remains intact (up to 24h).
20% Piperidine / DMF Stable Standard condition for Fmoc removal. Cbz is completely stable.
Dilute NaOH / KOH Stable Stable to saponification conditions (unlike simple esters), though strong heat/conc. base may cause hydrolysis.
H₂ / Pd-C Labile Primary removal method (Hydrogenolysis).
HBr / AcOH Labile Standard acidolytic removal method.
TMSI / DCM Labile Neutral/Mild removal method.

Scientist’s Note: While Cbz is stable to TFA, do not add scavengers like thioanisole during the Boc-deprotection step if you wish to keep the Cbz intact. Strong acid + thioanisole can facilitate premature Cbz cleavage via a "push-pull" mechanism [1].

Ticket #02: Hydrogenolysis Failure – "The Cbz won't come off with H₂/Pd."

User Query: "I've been running a hydrogenation with 10% Pd/C in Methanol for 12 hours. TLC shows starting material. What is wrong?"

Troubleshooting Protocol: Hydrogenolysis is a surface-phenomenon reaction. If it fails, the catalyst surface is likely "poisoned" or the substrate sterics are preventing adsorption.

Root Cause Analysis:

  • Sulfur Poisoning: Does your molecule contain Methionine (Met), Cysteine (Cys), or a thioether? Sulfur binds irreversibly to Pd active sites.

  • Amine Poisoning: Free amines can coordinate to the metal surface, dampening activity.

  • Solubility: If the product precipitates upon deprotection, it coats the catalyst, stopping the reaction.

Workflow: Troubleshooting Stalled Hydrogenolysis

Hydrogenolysis_Troubleshooting start Reaction Stalled? check_s Contains Sulfur (Met/Cys)? start->check_s check_sol Is Product Soluble? check_s->check_sol No liquid_nh3 Switch to Birch Reduction (Na/liq. NH3) check_s->liquid_nh3 Yes (Severe Poisoning) add_acid Add 1-5% Acetic Acid or HCl to Solvent check_sol->add_acid No (Precipitation) change_cat Switch to Pd(OH)2 (Pearlman's Catalyst) check_sol->change_cat Yes (Steric/Electronic issues) heat_press Increase H2 Pressure (50 psi) or Heat (40°C) add_acid->heat_press Still Slow change_cat->heat_press Still Slow

Figure 1: Decision logic for troubleshooting stalled catalytic hydrogenolysis of Cbz groups.

Corrective Protocol: Enhanced Hydrogenolysis

  • Solvent: Switch to MeOH/EtOAc (1:1) or Glacial Acetic Acid.

  • Additive: Add 1.0 equivalent of HCl or 5% Acetic Acid. Protonating the amine product prevents it from poisoning the catalyst [2].

  • Catalyst: Switch from Pd/C to Pd(OH)₂/C (Pearlman’s Catalyst) . It is significantly more robust for difficult substrates.

Ticket #03: Chemical Removal – "I cannot use H₂ (Alkenes/Sulfur present)."

User Query: "My molecule has an internal alkene that will reduce under hydrogenation. How do I remove Cbz without touching the double bond?"

Technical Solution: You must switch from reductive cleavage to acidolytic cleavage . The standard method uses HBr in Acetic Acid. This relies on the protonation of the carbamate oxygen followed by


 or 

cleavage.

Protocol: HBr/AcOH Cleavage Warning: This generates Benzyl Bromide (lachrymator).

  • Preparation: Dissolve the substrate (1 mmol) in minimal Trifluoroacetic acid (TFA) or DCM.

  • Reagent Addition: Add 3–5 equivalents of 33% HBr in Glacial Acetic Acid .

  • Reaction: Stir at room temperature. Evolution of CO₂ may be observed.

    • Duration: 30–60 minutes.

  • Quenching: Pour the reaction mixture into cold Diethyl Ether (Et₂O).

  • Isolation: The deprotected amine usually precipitates as the hydrobromide salt. Filter and wash with cold ether.

Alternative for Acid-Sensitive Substrates: If the substrate cannot tolerate HBr, use Trimethylsilyl iodide (TMSI) in Acetonitrile or DCM.

  • Mechanism: Silyl transfer to the carbonyl oxygen, followed by iodide attack on the benzyl carbon.

  • Conditions: TMSI (1.2 eq), DCM, RT, 30 min. Quench with Methanol [3].

Ticket #04: Side Reactions – "I see benzyl adducts on my Tyrosine."

User Query: "After removing Cbz with HBr, my mass spec shows a +90 Da impurity on my peptide. It looks like the benzyl group moved to the Tyrosine ring."

Technical Analysis: This is a classic Carbocation Scavenging failure. When Cbz is cleaved by acid, it generates a Benzyl Cation (


). Without a "trap," this electrophile will attack the most electron-rich nucleophile available—often the phenol of Tyrosine, the indole of Tryptophan, or the sulfide of Methionine.

The Fix: The Scavenger Cocktail You must add a nucleophile that reacts faster with the benzyl cation than your peptide residues do.

Recommended Scavengers:

  • Thioanisole: Excellent for trapping cations.

  • Anisole: Standard trap.

  • Pentamethylbenzene: Highly reactive, non-odorous trap.

Revised Protocol for Sensitive Substrates: Use TFMSA (Trifluoromethanesulfonic acid) / TFA with scavengers.

Scavenging_Mechanism cluster_pathways Competition cbz Cbz-Amine acid Strong Acid (HBr or TFMSA) cbz->acid cation Benzyl Cation (Electrophile) acid->cation residue Trp/Tyr/Met (Internal Nucleophile) cation->residue Slow (No Scavenger) scavenger Thioanisole (External Scavenger) cation->scavenger Fast (With Scavenger) byproduct Alkylated Peptide (Impurity) residue->byproduct waste Benzyl-Thioanisole (Wash away) scavenger->waste

Figure 2: The role of scavengers in preventing alkylation side-reactions during acidolytic Cbz removal.

References
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

    • The foundational paper establishing the Cbz group.
  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196.

    • Details catalytic transfer hydrogenation and additives to prevent poisoning.
  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications, (11), 495-496.

    • Authoritative source for using TMSI as a mild, non-reductive altern
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

    • The definitive text for stability m

Managing temperature control in large-scale Cbz-D-Leucinol reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist's Guide to Mastering Temperature Control in Large-Scale Production

Welcome to the dedicated technical support center for the synthesis of Cbz-D-Leucinol. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this critical reaction. In the following sections, we will delve into the nuances of temperature management, offering field-proven insights and actionable troubleshooting guidance to ensure the safety, efficiency, and reproducibility of your large-scale this compound reactions.

Troubleshooting Guide: Real-Time Problem Solving

This section is formatted to provide rapid assistance for issues that may arise during your synthesis. Each question represents a common challenge encountered in the field.

Question 1: My reactor temperature is overshooting the setpoint, especially during the initial addition of benzyl chloroformate. What's happening and how can I fix it?

Answer:

This is a classic sign of an exothermic reaction where the rate of heat generation is temporarily exceeding the heat removal capacity of your reactor system. The N-protection of D-Leucinol using benzyl chloroformate under Schotten-Baumann-like conditions is known to be exothermic. The initial overshoot is often the most dangerous phase of the reaction.

Immediate Corrective Actions:

  • Halt Reagent Addition: Immediately stop the feed of benzyl chloroformate.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.

  • Monitor and Record: Keep a close watch on the temperature and pressure within the reactor.

Root Cause Analysis and Long-Term Solutions:

  • Inadequate Heat Transfer: At larger scales, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1]

  • Reagent Addition Rate: Your addition rate is likely too fast for the current process parameters.

  • Insufficient Mixing: Poor agitation can lead to localized "hot spots" where the reaction rate is significantly higher.

Preventative Measures:

  • Perform Reaction Calorimetry: Before scaling up, a reaction calorimetry study is essential to quantify the heat of reaction and determine the maximum heat flow. This data will inform the safe addition rate and cooling requirements.

  • Optimize Addition Profile: Instead of a linear addition, consider a ramp-down or controlled addition profile based on the real-time temperature reading of the reactor.

  • Improve Agitation: Ensure your agitator is appropriately sized and designed for the viscosity and geometry of your reaction mixture to maintain homogeneity.

Question 2: I've noticed a drop in yield and an increase in impurities in my recent large-scale batches compared to my lab-scale experiments. Could this be related to temperature control?

Answer:

Absolutely. Poor temperature control is a primary contributor to decreased yield and the formation of impurities in this compound synthesis.

Potential Side Reactions at Elevated Temperatures:

  • Over-reaction: The hydroxyl group of D-Leucinol can also react with benzyl chloroformate to form a carbonate, especially if the temperature is not well-controlled.

  • Racemization: While less common for this specific substrate, elevated temperatures can sometimes lead to racemization of chiral centers.

  • Degradation of Reagents and Products: Benzyl chloroformate can decompose at higher temperatures, and the desired product may also be susceptible to degradation over extended periods at elevated temperatures.

Troubleshooting and Solutions:

  • Strict Temperature Adherence: Maintain the validated temperature range for the reaction. Any deviation should be investigated.

  • In-Process Controls (IPCs): Implement regular in-process sampling and analysis (e.g., HPLC) to monitor the formation of impurities. This can help correlate impurity profiles with temperature excursions.

  • Quenching Strategy: Ensure your quenching procedure is rapid and effective to stop the reaction and prevent further side reactions.

Question 3: My cooling system seems to be struggling to maintain the target temperature, especially in the later stages of the reaction. What are the potential causes?

Answer:

This issue can stem from several factors related to both the reaction kinetics and the cooling system itself.

Possible Causes:

  • Accumulation of Unreacted Reagents: If the initial temperature was too low, the reaction rate might have been slow, leading to an accumulation of unreacted benzyl chloroformate. As the reaction mass warms up, this accumulated reagent can react rapidly, generating a sudden burst of heat that overwhelms the cooling system.

  • Fouling of Heat Transfer Surfaces: Over time, reaction byproducts or the product itself can precipitate and coat the internal surface of the reactor, reducing the efficiency of heat transfer to the cooling jacket.

  • Changes in Viscosity: As the reaction progresses, the viscosity of the mixture may increase, which can impede efficient mixing and heat transfer.

  • Cooling System Inefficiency: The issue may lie with the cooling system itself, such as a reduced flow rate of the heat transfer fluid or a malfunction in the chiller unit.

Solutions:

  • Review Your Dosing Strategy: Ensure the addition of benzyl chloroformate is initiated at a temperature that allows for a controlled reaction rate without accumulation.

  • Regular Reactor Maintenance: Implement a cleaning protocol to prevent the buildup of residues on the reactor walls.

  • Characterize Viscosity Changes: Understand how the viscosity of your reaction mixture changes over time and adjust agitation speed accordingly.

  • Calibrate and Maintain Your Cooling System: Regularly check the performance of your chiller, pumps, and the quality of your heat transfer fluid.

Frequently Asked Questions (FAQs)

This section addresses broader concepts and best practices for temperature management in this compound synthesis.

1. What is the ideal temperature range for the Cbz protection of D-Leucinol on a large scale?

While the optimal temperature can vary slightly based on the solvent system and base used, a common starting point for this reaction is in the range of 0 °C to 10 °C . It is crucial to determine the exact optimal range for your specific process through careful experimentation and reaction calorimetry.

2. How do I choose the right cooling system for my large-scale reactor?

The choice of a cooling system depends on several factors, including the reactor size, the heat of reaction, and the desired operating temperature.

Cooling System TypeOperating Temperature RangeProsCons
Chilled Water/Glycol -20 °C to 20 °CCost-effective, readily available.Limited cooling capacity for highly exothermic reactions.
Brine Systems -40 °C to 0 °CHigher cooling capacity than water/glycol.Can be corrosive, requires specialized equipment.
Cryogenic Cooling (e.g., Liquid Nitrogen) Below -40 °CVery high cooling capacity, rapid temperature reduction.Higher operational cost, requires specialized handling and safety protocols.

3. What are the key parameters to monitor for effective temperature control?

  • Reactor Temperature (T_internal): The temperature of the reaction mixture itself. Multiple probes can be used in very large reactors to detect temperature gradients.

  • Jacket Temperature (T_jacket): The temperature of the heat transfer fluid in the reactor jacket.

  • Delta T (ΔT = T_internal - T_jacket): The temperature difference between the reactor and the jacket. A sudden increase in ΔT can indicate an uncontrolled exotherm.

  • Reagent Addition Rate: This should be a controlled parameter that can be adjusted based on real-time temperature data.

  • Agitator Speed and Power Draw: Changes in power draw can indicate changes in viscosity, which affects heat transfer.

4. How can I model the thermal behavior of my reaction before scaling up?

Computational Fluid Dynamics (CFD) modeling can be a powerful tool to simulate the heat transfer and fluid dynamics within your reactor. This can help in:

  • Optimizing agitator design and speed.

  • Identifying potential hot spots.

  • Predicting the temperature profile under different operating conditions.

5. What are the critical safety considerations related to temperature control in this reaction?

  • Thermal Runaway: The primary hazard is a runaway reaction, where the rate of heat generation from the exotherm exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. This can result in a reactor breach and release of hazardous materials.

  • Emergency Cooling and Quenching: Have a well-defined and tested emergency plan that includes a backup cooling system and a method for rapidly quenching the reaction if control is lost.

  • Pressure Relief Systems: Ensure your reactor is equipped with appropriately sized and functioning pressure relief devices (e.g., rupture discs, relief valves).

  • Reagent Handling: Benzyl chloroformate is a corrosive and lachrymatory substance. Always handle it in a well-ventilated area with appropriate personal protective equipment (PPE).[2][3][4]

Experimental Protocols

Protocol 1: Basic Reaction Calorimetry for Heat of Reaction Determination

This protocol provides a conceptual overview. Specific parameters will depend on the calorimetry equipment used.

  • Calibration: Calibrate the reaction calorimeter using a known standard.

  • Charging Reactants: Charge the reactor with D-Leucinol and the chosen solvent and base.

  • Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.

  • Reagent Addition: Add a known amount of benzyl chloroformate at a constant, slow rate.

  • Data Acquisition: Continuously record the reactor temperature, jacket temperature, and any other relevant parameters.

  • Calculation: The heat flow is calculated from the energy balance of the system. The total heat of reaction is determined by integrating the heat flow over the course of the addition.

Visualizations

Logical Workflow for Troubleshooting Temperature Overshoot

G A Temperature Overshoot Detected B Immediately Halt Reagent Addition A->B C Maximize Cooling System Output B->C D Is Temperature Decreasing? C->D E Continue Monitoring Until Stable D->E Yes F Initiate Emergency Quench Protocol D->F No G Investigate Root Cause: - Addition Rate Too High? - Inadequate Mixing? - Cooling System Failure? E->G F->G H Implement Corrective Actions: - Reduce Addition Rate - Improve Agitation - Service Cooling System G->H

Caption: Troubleshooting decision tree for a temperature overshoot event.

Heat Transfer in a Jacketed Reactor

G cluster_0 Jacketed Reactor cluster_1 Reaction Mass cluster_2 Reactor Wall cluster_3 Cooling Jacket Reaction Exothermic Reaction (Heat Source: Q_rxn) Wall Heat Transfer Surface Reaction->Wall Heat Conduction Jacket Heat Transfer Fluid (Heat Sink: Q_cool) Wall->Jacket Heat Convection Chiller Chiller System Jacket->Chiller Fluid Out Chiller->Jacket Fluid In

Caption: Diagram illustrating the flow of heat in a jacketed reactor.

References

  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Benzyl chloroformate. [Link]

  • New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: Benzyl Chloroformate. [Link]

Sources

Technical Support Center: Cbz-D-Leucinol Synthesis & Workup

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Workup Protocols for Cbz-D-Leucinol (Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate)

Executive Summary & Technical Context

The synthesis of This compound is a critical step in generating chiral building blocks for peptide mimetics and protease inhibitors. While the reaction itself—typically the reduction of Cbz-D-Leucine or the protection of D-Leucinol—is chemically straightforward, the workup is the primary failure point .

Users frequently report three critical issues:

  • Stable Boron-Amine Complexes: When reducing Cbz-D-Leucine with Borane (BH₃·THF or BMS), the product forms a stable complex that resists standard hydrolysis, leading to massive yield loss in the aqueous phase.

  • Emulsions: Mixed anhydride reductions (IBCF/NMM/NaBH₄) often result in intractable emulsions due to aluminum or boron salts.

  • "Oiling Out" during Purification: The amphiphilic nature of the Cbz-amino alcohol makes crystallization difficult, often necessitating tedious column chromatography.

This guide provides alternative, high-integrity workup procedures designed to bypass these bottlenecks.

Scenario A: The Borane Reduction (Breaking the N-B Bond)

Context: You are reducing Cbz-D-Leucine using Borane-THF or Borane-Dimethyl Sulfide (BMS). The Problem: Standard water/acid quenching is often insufficient to break the covalent N-B bond formed between the amine of the leucinol and the boron species. This results in the product remaining in the organic layer as a contaminant or being lost during phase separation.

Alternative Protocol: The Oxidative Workup (McKennon Method)

Instead of harsh acid reflux (which risks Cbz cleavage or racemization), use an oxidative workup to kinetically force the cleavage of the N-B bond.

Step-by-Step Methodology:

  • Quench: Upon reaction completion (0°C), slowly add Methanol (3 mL per mmol substrate) to destroy excess hydride. Caution: H₂ gas evolution.

  • Oxidation: Add 30% H₂O₂ (1.2 equiv) and 3M NaOH (1.2 equiv) dropwise.

  • Reflux: Heat the mixture to 50°C for 30 minutes. This ensures the complete hydrolysis of the borane-amine adduct.

  • Extraction:

    • Concentrate the mixture to remove THF/MeOH.

    • Dissolve the residue in Ethyl Acetate (EtOAc) .

    • Wash sequence: 1x 10% Citric Acid (removes basic impurities), 2x Brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

Why this works: The peroxide attacks the boron center, increasing its coordination number and weakening the N-B bond, allowing for rapid hydrolysis under mild basic conditions without affecting the Cbz group [1].

Visualizing the Borane Complex Breakdown

BoraneWorkup Complex Stable N-B Complex (Product Trapped) Quench MeOH Quench (Remove Excess Hydride) Complex->Quench H2 Evolution Oxidation Add H2O2 / NaOH (Oxidative Cleavage) Quench->Oxidation pH Adjustment Hydrolysis Heat to 50°C (Complex Dissociation) Oxidation->Hydrolysis Kinetic Drive FreeProduct Free this compound (Ready for Extraction) Hydrolysis->FreeProduct Phase Sep

Figure 1: Workflow for the oxidative cleavage of the stable Borane-Amine complex during this compound synthesis.

Scenario B: The Mixed Anhydride Reduction (Fighting Emulsions)

Context: You are using Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) followed by NaBH₄. The Problem: The reaction generates sodium borate salts and NMM salts that form stabilized emulsions in EtOAc/Water systems, making phase separation impossible.

Alternative Protocol: The Rochelle’s Salt Wash

Do not use simple water or brine for the first wash. The high ionic strength and chelating ability of Rochelle's salt breaks emulsions.

Step-by-Step Methodology:

  • Quench: Add 1M KHSO₄ dropwise to destroy excess NaBH₄.

  • Solvent Swap (Critical): If the reaction was in THF/MeOH, evaporate the organic solvents before extraction. Suspended salts in organic solvents worsen emulsions.

  • The Chelating Wash:

    • Resuspend residue in EtOAc .

    • Add saturated Potassium Sodium Tartrate (Rochelle’s Salt) solution.

    • Stir vigorously for 30–60 minutes. Note: You must see two clear layers form before stopping agitation.

  • Phase Separation: Separate layers. The aqueous layer contains the chelated boron/aluminum salts.

  • Polishing: Wash organic layer with 1M NaHCO₃ (removes unreacted acid/IBCF byproducts) and then Brine.

Why this works: Tartrate is a bidentate ligand that sequesters metal ions (Boron/Aluminum) more effectively than water, disrupting the surfactant-like assembly of the salts that stabilize emulsions [2].

Scenario C: Purification (Avoiding Chromatography)

Context: The crude this compound is a viscous oil. Standard recrystallization (e.g., from Hexanes) fails. The Problem: this compound has a low melting point and tends to "oil out" if the solvent polarity is not perfectly tuned.

Alternative Protocol: The "Antisolvent Crash" Method

Instead of cooling a hot solution, use a two-solvent diffusion method at room temperature.

Solvent System:

  • Solvent A (Good Solvent): Diisopropyl Ether (IPE) or MTBE.

  • Solvent B (Antisolvent): n-Heptane.

Methodology:

  • Dissolve the crude oil in the minimum amount of warm IPE (approx. 40°C).

  • Allow to cool to room temperature.

  • Add n-Heptane dropwise until persistent cloudiness is observed.

  • Seed with a crystal of pure this compound (if available) or scratch the glass.

  • Cool to 4°C overnight.

  • Result: White waxy solid or needles.

Troubleshooting & FAQ

Symptom-Cause-Solution Matrix
SymptomProbable CauseCorrective Action
Low Yield (<50%) Product trapped in N-B complex (Borane route).Do not discard aqueous layer. Treat aqueous layer with 3M HCl, reflux 1h, neutralize, and re-extract.
O-Acylation Reaction of Cbz-Cl with OH group (during protection route).Treat crude with 1M LiOH in THF/H₂O (1:1) for 1h to selectively hydrolyze the ester (O-Cbz) while keeping the carbamate (N-Cbz) intact.
Cloudy Organic Layer Residual Boron salts or water micro-emulsion.Filter the organic layer through a pad of Celite® mixed with Na₂SO₄ before concentration.
NMR: Split Peaks Rotamers of the Cbz group.This is normal for carbamates. Run NMR at 50°C (DMSO-d6) to coalesce peaks for verification.
Decision Logic for Workup Selection

WorkupDecision Start Select Reduction Method MethodA Borane (BH3) Start->MethodA MethodB Mixed Anhydride (NaBH4) Start->MethodB Q1 Is yield crucial? MethodA->Q1 Q2 Is scale >10g? MethodB->Q2 SolA Use Oxidative Workup (H2O2/NaOH) Q1->SolA Yes (High Purity) SolB Use Acid Hydrolysis (MeOH/HCl) Q1->SolB No (Speed) SolC Use Rochelle's Salt Wash Q2->SolC Always

Figure 2: Decision tree for selecting the appropriate workup based on reduction method and scale.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link] (Referencing the oxidative cleavage of amine-borane complexes).

  • McKennon, M. J., Meyers, A. I., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry. [Link]

  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. (Regarding the use of Rochelle's Salt for aluminum/boron emulsions). [Link]

Validation & Comparative

Objective Comparison: Cbz-D-Leucinol vs. Boc-D-Leucinol in Peptide & Mimetics Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptide mimetics—particularly protease inhibitors and peptide aldehydes—Cbz-D-Leucinol and Boc-D-Leucinol represent two distinct strategic pathways. The choice between them is rarely about cost or availability, but rather about orthogonal compatibility with the rest of the synthetic route.

  • Select this compound when your scaffold contains acid-sensitive moieties (e.g., highly acid-labile linkers or side-chain protections like Trt/Mtt) that would not survive Boc removal (TFA). It is also the preferred choice for solution-phase synthesis where catalytic hydrogenation is viable.

  • Select Boc-D-Leucinol for standard solid-phase peptide synthesis (SPPS) or when your molecule contains sulfur (Met, Cys) which would poison the Pd/C catalyst required for Cbz removal.

Technical Profile & Stability Matrix

Both derivatives serve as precursors to D-Leucinal , a pharmacophore found in calpain inhibitors and other transition-state mimetics. However, their deprotection mechanisms dictate their utility.

Chemical Stability Profile[1][2]
FeatureThis compound (Benzyloxycarbonyl)Boc-D-Leucinol (tert-Butyloxycarbonyl)
Formula


Acid Stability High. Stable to TFA, dilute HCl.Low. Cleaved by TFA (20–50%) or HCl/Dioxane.
Base Stability High. Stable to piperidine, dilute NaOH.High. Stable to piperidine, dilute NaOH.
Deprotection Hydrogenolysis (

/Pd-C) or Strong Acid (HBr/AcOH, HF).
Acidolysis (TFA/DCM or 4M HCl/Dioxane).
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH). Low water solubility.[]Soluble in organic solvents.[2][3] slightly higher lipophilicity than Cbz.
Major Risk Catalyst Poisoning: Sulfur residues (Met, Cys) prevent deprotection.Acid Sensitivity: Cleavage conditions may degrade acid-labile linkers.[]

Strategic Analysis: The "Why" Behind the Choice

The Cbz Strategy: Orthogonality to Acid

The Cbz group is often employed in "Solution Phase" synthesis or as a permanent protecting group that is removed only at the very end of a synthesis sequence.

  • Mechanism: The Cbz group is removed via catalytic hydrogenation.[5] The palladium catalyst adsorbs hydrogen, facilitating the cleavage of the benzyl-oxygen bond, releasing toluene and a carbamic acid which spontaneously decarboxylates.

  • Causality: Because this process occurs under neutral conditions, it is perfect for preserving acid-labile side chain protecting groups (like Boc on Lysine or Trt on Histidine) elsewhere in the peptide.

The Boc Strategy: The Acid-Labile Workhorse

Boc is the standard for classical solution-phase and specific SPPS applications (Boc/Bzl strategy).

  • Mechanism: In the presence of TFA, the tert-butyl cation is cleaved, releasing isobutylene and

    
    .
    
  • Causality: This reaction is rapid and quantitative. However, the generation of the tert-butyl cation can lead to alkylation of scavenger-free nucleophiles (like Trp or Tyr side chains). Therefore, scavengers (TIS, water, thioanisole) are strictly required.

Critical Application: Synthesis of Peptide Aldehydes (Leucinal)

The primary application of D-Leucinol derivatives is the oxidation of the alcohol to the aldehyde (Leucinal). This step is fraught with a specific risk: Racemization via Oxazoline Formation .

The Racemization Risk

During oxidation (e.g., Swern or Dess-Martin), the aldehyde formed is highly reactive. If the N-terminal protecting group is a carbamate (Boc or Cbz) or an amide, the carbonyl oxygen can attack the aldehyde carbon, forming an oxazoline intermediate . This intermediate allows the


-proton to become acidic, leading to rapid racemization (loss of chirality at the Leucine alpha-carbon).
  • Mitigation: Swern oxidation at extremely low temperatures (-78°C) is preferred because it minimizes the kinetic energy available for the oxazoline ring closure.

  • Comparison: Both Cbz and Boc groups can participate in this side reaction, but bulky groups (like Cbz) can sometimes sterically hinder the ring closure slightly more than Boc, though experimental conditions (temperature/base) are the dominant factors.

Visualization: Decision Tree & Racemization Pathway

G Start Start: Peptide/Mimetic Design Sulfur Contains Sulfur (Met, Cys)? Start->Sulfur AcidSens Acid-Sensitive Groups Present? Sulfur->AcidSens No UseBoc SELECT Boc-D-Leucinol (Avoid Catalyst Poisoning) Sulfur->UseBoc Yes UseCbz SELECT this compound (Orthogonal to Acid) AcidSens->UseCbz Yes Standard Standard Synthesis? AcidSens->Standard No Standard->UseBoc Preferred (Cost/Speed)

Figure 1: Decision matrix for selecting the appropriate protecting group based on peptide composition.

Experimental Protocols

Protocol A: Deprotection of Boc-D-Leucinol

Use this when proceeding to couple the free amine to the next amino acid.

  • Dissolution: Dissolve Boc-D-Leucinol (1.0 eq) in DCM (5 mL/mmol).

  • Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA). Note: For sensitive substrates, use 4M HCl in Dioxane instead.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: H-D-Leucinol·TFA salt.

Protocol B: Deprotection of this compound

Use this for sulfur-free peptides requiring mild conditions.

  • Dissolution: Dissolve this compound in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is usually sufficient) for 2–12 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric when dry.

  • Result: H-D-Leucinol (Free base).

Protocol C: Swern Oxidation (Leucinol to Leucinal)

Applicable to both derivatives. Critical for preventing racemization.

  • Activation: To a solution of oxalyl chloride (1.5 eq) in dry DCM at -78°C , add dry DMSO (3.0 eq) dropwise. Stir for 15 min.

  • Oxidation: Add solution of Boc/Cbz-D-Leucinol (1.0 eq) in DCM dropwise, maintaining temp < -70°C. Stir for 30–45 min.

  • Termination: Add

    
     (5.0 eq) dropwise. Stir at -78°C for 10 min, then allow to warm to 0°C.
    
  • Workup: Quench with saturated

    
    , extract with DCM.
    
  • Note: The resulting aldehyde is unstable on silica gel; use immediately or purify on neutral alumina.

Comparative Performance Data

MetricThis compound SystemBoc-D-Leucinol SystemNotes
Coupling Yield >95%>95%Both couple efficiently using standard EDC/HOBt or HATU methods.
Deprotection Yield 90–98%~100%Hydrogenolysis can suffer from catalyst poisoning; Acidolysis is quantitative.
Racemization (Oxidation) <5% (at -78°C)<5% (at -78°C)Risk is identical; dependent on temperature control, not the protecting group.
Purification Recrystallization often possible.Often requires chromatography.Cbz derivatives tend to crystallize better than Boc derivatives.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to Cbz-D-Leu-Val-Boc: Properties and Synthetic Strategy. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection mechanisms).
  • Moulin, A., Martinez, J., & Fehrentz, J. A. (2007).[6] Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1-15.[6] Retrieved from

  • Sivakua, T., & Smith, G. G. (1983). Racemization of Amino Acids.
  • BOC Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from

Sources

A Head-to-Head Comparison of Chiral Auxiliaries: Evans Auxiliaries vs. Cbz-D-Leucinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Stereoselective Synthesis

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol is paramount. Chiral auxiliaries have long stood as a robust and reliable strategy for introducing stereocenters with high fidelity. Among the plethora of available auxiliaries, the oxazolidinone-based Evans auxiliaries and the more recent amino alcohol-derived auxiliaries, such as those from Cbz-D-Leucinol, represent two powerful yet distinct approaches. This guide provides an in-depth comparison of these two classes of chiral auxiliaries, drawing upon mechanistic insights and experimental data to inform your selection process in complex synthetic campaigns.

The Evans Auxiliary: A Cornerstone of Asymmetric Synthesis

First introduced by David A. Evans in the 1980s, the eponymous auxiliaries are substituted oxazolidinones that have become a benchmark in asymmetric synthesis. Their widespread adoption is a testament to their high diastereoselectivity, broad substrate scope, and predictable stereochemical outcomes.

Mechanism of Stereocontrol

The stereodirecting power of Evans auxiliaries hinges on the formation of a rigid, chelated enolate. Upon acylation of the oxazolidinone nitrogen, deprotonation with a suitable base generates a Z-enolate. The substituent at the C4 position of the oxazolidinone ring (typically an isopropyl, phenyl, or benzyl group) effectively shields one face of the enolate. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, thereby establishing the desired stereochemistry at the α-carbon of the acyl group. The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary further rigidifies the transition state, enhancing facial discrimination.

Evans_Mechanism cluster_0 Evans Auxiliary Acylation & Enolization cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Z-Enolate (Chelated) Acyl_Oxazolidinone->Z_Enolate Deprotonation Base Base (e.g., LDA) Base->Z_Enolate Alkylated_Product Alkylated Product Z_Enolate->Alkylated_Product Electrophilic Attack Electrophile Electrophile (E+) Electrophile->Alkylated_Product Chiral_Product Chiral Carboxylic Acid/Alcohol Alkylated_Product->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage Cleavage_Reagent Cleavage Reagent (e.g., LiOH, H2O2) Cleavage_Reagent->Alkylated_Product

Caption: Workflow for Evans auxiliary-mediated asymmetric alkylation.

Advantages of Evans Auxiliaries:

  • High Diastereoselectivity: Often achieve diastereomeric excesses (d.e.) greater than 99%.

  • Predictable Stereochemistry: The stereochemical outcome can be reliably predicted based on the well-established transition state model.

  • Versatility: Applicable to a wide range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.

  • Reliable Cleavage: The auxiliary can be cleaved under various conditions to afford a range of chiral products, such as carboxylic acids, aldehydes, and alcohols, often with recovery of the auxiliary.

Limitations:

  • Harsh Cleavage Conditions: Removal of the auxiliary can sometimes require harsh conditions (e.g., strong acid or base, or reactive hydride species) that may not be compatible with sensitive functional groups.

  • Atom Economy: As a stoichiometric source of chirality, the auxiliary contributes significantly to the overall mass of the reactants, which is a consideration in large-scale synthesis.

This compound Derived Auxiliaries: A Newer Contender

Chiral auxiliaries derived from amino alcohols, such as this compound, have emerged as valuable alternatives to the more established Evans auxiliaries. These auxiliaries are readily prepared from the corresponding amino acids and offer a different set of advantages and applications.

Mechanism of Stereocontrol

Similar to Evans auxiliaries, the stereodirecting ability of this compound derived auxiliaries relies on facial shielding of an enolate. After N-acylation and subsequent deprotonation, a Z-enolate is formed. The large Cbz-protected aminomethyl group and the isobutyl group of the leucinol backbone effectively block one face of the enolate, directing the electrophile to the opposite side. The precise nature of the transition state can be influenced by the choice of base and solvent.

Leucinol_Mechanism cluster_0 This compound Auxiliary Acylation & Enolization cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Removal Acyl_Leucinol N-Acyl this compound Derivative Enolate Enolate Acyl_Leucinol->Enolate Deprotonation Base Base (e.g., n-BuLi) Base->Enolate Adduct Diastereomerically Enriched Adduct Enolate->Adduct Electrophilic Attack Electrophile Electrophile (E+) Electrophile->Adduct Chiral_Product Desired Chiral Product Adduct->Chiral_Product Recovered_Auxiliary Recovered Leucinol Adduct->Recovered_Auxiliary Cleavage Cleavage_Conditions Cleavage Conditions (e.g., H2, Pd/C) Cleavage_Conditions->Adduct

Caption: General workflow for this compound derived auxiliary in asymmetric synthesis.

Advantages of this compound Derived Auxiliaries:

  • Milder Cleavage Conditions: A key advantage is the ability to remove the auxiliary under mild hydrogenolysis conditions (H₂, Pd/C), which preserves sensitive functional groups. This is due to the presence of the Cbz (benzyloxycarbonyl) protecting group.

  • Readily Available Chiral Pool: Derived from the inexpensive and readily available amino acid, leucine.

  • High Diastereoselectivity: Can provide high levels of diastereoselectivity in various reactions, including aldol and alkylation reactions.

Limitations:

  • Substrate Scope: While versatile, the substrate scope may be somewhat less broad than that of the most common Evans auxiliaries for certain transformations.

  • Potential for Racemization: Care must be taken during cleavage to avoid racemization of the desired product, although the mild conditions generally minimize this risk.

Head-to-Head Comparison: Evans vs. This compound

FeatureEvans AuxiliariesThis compound Derived Auxiliaries
Source of Chirality Synthetic oxazolidinonesDerived from D-Leucine
Typical Diastereoselectivity >99% d.e. is commonOften >95% d.e.
Predictability of Stereochemistry Highly predictable based on a well-established modelGenerally predictable, can be influenced by conditions
Cleavage Conditions Often harsh (e.g., LiOH, LiBH₄, O₃)Mild (e.g., H₂, Pd/C)
Compatibility with Sensitive Groups May be limited by harsh cleavage conditionsHigh compatibility due to mild cleavage
Atom Economy ModerateModerate
Cost and Availability Commercially available, moderate costReadily prepared from inexpensive D-Leucine

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans Auxiliary

This protocol is a representative example of an asymmetric alkylation of an N-acyloxazolidinone.

  • Acylation: To a solution of the Evans auxiliary (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C is added n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. The mixture is stirred for 15 minutes, followed by the addition of the desired acyl chloride (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Alkylation: The N-acyloxazolidinone (1.0 equiv) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.1 equiv, 1.0 M in THF) is added dropwise, and the mixture is stirred for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereoselectivity is determined by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.

  • Cleavage: The alkylated product (1.0 equiv) is dissolved in a mixture of THF and water (4:1, 0.2 M). The solution is cooled to 0 °C, and 30% aqueous H₂O₂ (4.0 equiv) is added, followed by lithium hydroxide (2.0 equiv). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched with aqueous Na₂SO₃. The desired chiral carboxylic acid is extracted after acidification, and the recovered auxiliary can be isolated from the aqueous layer.

Protocol 2: Asymmetric Aldol Reaction using a this compound Derived Auxiliary

This protocol outlines a typical asymmetric aldol reaction.

  • Acylation: this compound (1.0 equiv) is acylated with the desired acid chloride (1.1 equiv) in the presence of a base such as triethylamine (1.2 equiv) in dichloromethane (0.2 M) at 0 °C to room temperature. The reaction is worked up by washing with aqueous acid and base, followed by drying and concentration. The product is purified by chromatography.

  • Aldol Reaction: The N-acyl this compound derivative (1.0 equiv) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. n-Butyllithium (1.05 equiv) is added dropwise, and the solution is stirred for 30 minutes. The desired aldehyde (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereoselectivity is determined by analysis of the crude product.

  • Cleavage (Hydrogenolysis): The aldol adduct (1.0 equiv) is dissolved in methanol (0.1 M), and Pearlman's catalyst (Pd(OH)₂/C, 10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (1 atm, balloon). The reaction is stirred at room temperature until complete, as monitored by TLC. The catalyst is removed by filtration through Celite, and the solvent is removed under reduced pressure to yield the chiral β-hydroxy carboxylic acid.

Conclusion

Both Evans auxiliaries and this compound derived auxiliaries are powerful tools for asymmetric synthesis, each with its own distinct advantages. The choice between them will ultimately depend on the specific requirements of the synthetic target. Evans auxiliaries remain the gold standard for a wide range of transformations due to their exceptional and predictable diastereoselectivity. However, for substrates containing sensitive functional groups that are incompatible with the often harsh cleavage conditions required for Evans auxiliaries, this compound derived auxiliaries present a compelling alternative, offering high selectivity with the significant advantage of mild, hydrogenolytic removal. As with any synthetic methodology, a careful consideration of the substrate, desired product, and overall synthetic strategy will guide the judicious selection of the optimal chiral auxiliary.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Lombardo, M., & Trombini, C. (2000). The chemistry of N-acyl-N,O-acetals. Chemical Reviews, 100(1), 1-20. [Link]

  • Askin, D., et al. (1988). A practical synthesis of an auxiliary for asymmetric synthesis. The Journal of Organic Chemistry, 53(22), 5264-5272. [Link]

Determination of Enantiomeric Excess for Cbz-D-Leucinol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Enantiomeric Excess for Cbz-D-Leucinol Reactions by Chiral HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of peptide mimetics and chiral auxiliaries, N-benzyloxycarbonyl-D-leucinol (this compound) serves as a critical "chiral pool" building block. Its optical purity is paramount; even minor enantiomeric impurities can lead to diastereomeric mixtures in subsequent coupling steps, complicating purification and altering biological activity.

While polarimetry and NMR spectroscopy offer routes for chirality assessment, Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative enantiomeric excess (ee) determination due to its superior sensitivity and resolution. This guide objectively compares HPLC against alternative methodologies and provides a validated, high-integrity protocol for separating Cbz-leucinol enantiomers using polysaccharide-based stationary phases.

Part 1: Comparative Analysis of Methodologies

To select the optimal analytical strategy, one must weigh sensitivity against throughput. The following analysis compares Chiral HPLC against Polarimetry and Chiral NMR.

Table 1: Methodological Performance Matrix
FeatureMethod A: Chiral HPLC (Recommended) Method B: Polarimetry Method C: Chiral NMR
Principle Chromatographic separation via steric/H-bond interactions.[1][2]Measurement of optical rotation angle (

).
Diastereomeric interaction with chiral shift reagents (e.g., Eu(hfc)₃).
Sensitivity High (detects <0.1% impurity).Low (requires high conc.; prone to solvent effects).Medium (limit of detection ~1-2%).[1]
Accuracy High (Direct integration of peak areas).Low (influenced by chemical impurities).Medium (dependent on peak separation/broadening).
Throughput Medium (10–20 min/run).High (Instant reading).Low (Complex sample prep).
Sample Destructive? No (Recovery possible).No.No (but reagent contamination).
Best Use Case Final QC and Process Validation. Preliminary screening of raw materials.Mechanistic studies/No column available.

Expert Insight: For this compound, polarimetry is often unreliable because the specific rotation is relatively low and easily skewed by residual solvent or achiral precursors. Chiral HPLC is the only method robust enough for GMP-level validation.

Part 2: The Chiral HPLC Solution (Technical Deep Dive)
2.1 Column Selection Strategy

The separation of this compound relies on the interaction between the carbamate moiety (Cbz) of the analyte and the carbamate functional groups on the stationary phase.

  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

    • Mechanism:[1][3][4] The helical structure of the amylose polymer creates chiral cavities. The Cbz group of leucinol undergoes

      
      -
      
      
      
      interactions with the phenyl groups of the column, while the hydroxyl group forms hydrogen bonds with the carbamate linkage.
  • Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[5]

    • Comparison: Cellulose phases often show complementary selectivity. If the amylose column fails to resolve the peaks (Rs < 1.5), the cellulose column is the immediate next step.

2.2 Validated Experimental Protocol

This protocol is designed for the Chiralpak AD-H (4.6 x 250 mm, 5 µm) but is adaptable to equivalent polysaccharide columns.

Step 1: System Preparation

  • Mobile Phase: n-Hexane : Isopropanol (IPA) (90:10 v/v).

    • Why: Hexane provides the non-polar environment to drive the analyte into the polar chiral grooves of the stationary phase. IPA acts as the displacer and hydrogen-bond modulator.

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 25°C (Control is critical; higher T reduces retention but decreases resolution).

  • Detection: UV at 254 nm (Targeting the aromatic Cbz chromophore).

Step 2: Sample Preparation

  • Dissolve 1.0 mg of the reaction product (this compound) in 1.0 mL of IPA (not Hexane, to ensure solubility, then dilute with mobile phase if necessary).

  • Filter through a 0.45 µm PTFE syringe filter.

  • Crucial Step: Inject a racemic standard (Cbz-DL-Leucinol) first to establish the retention times of both enantiomers.

Step 3: Data Analysis Calculate the Enantiomeric Excess (% ee) using the integrated peak areas of the D-isomer (


) and the L-isomer (

):


(Note: Ensure


 represents the major peak for the D-enantiomer product).
Part 3: Visualization of Method Development

The following diagram illustrates the logical flow for developing and validating this chiral method.

MethodDevelopment Start Start: this compound Sample Solubility Check Solubility in Hexane/IPA Start->Solubility ColumnSelect Select Column: Amylose (AD-H) Solubility->ColumnSelect Screening Screen Mobile Phase: Hexane:IPA (90:10) ColumnSelect->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Optimize Optimize: Decrease IPA to 5% or Lower Temp to 20°C CheckRes->Optimize 0.8 < Rs < 1.5 SwitchCol Switch Column: Cellulose (OD-H) CheckRes->SwitchCol Rs < 0.8 Validation Validation: Linearity, Accuracy, LOD CheckRes->Validation Rs > 1.5 Optimize->CheckRes SwitchCol->CheckRes FinalMethod Final Method Established Validation->FinalMethod

Figure 1: Decision tree for the development and optimization of chiral HPLC methods for Cbz-amino alcohols.

Part 4: Troubleshooting & Optimization Guide

Even with a robust protocol, anomalies can occur. Use this causality table to diagnose issues.

SymptomProbable CauseCorrective Action
Peak Tailing Residual silanol interactions or column aging.Add 0.1% Diethylamine (DEA) to the mobile phase to mask silanol sites (though less critical for neutral alcohols like leucinol).
Broad Peaks Solubility mismatch or mass transfer issues.Dissolve sample in mobile phase; reduce flow rate to 0.5 mL/min to improve mass transfer kinetics.
Retention Shift Temperature fluctuation or water in mobile phase.Thermostat the column compartment; use HPLC-grade "dry" solvents.
No Separation Incorrect column chemistry.Switch from Amylose (AD-H) to Cellulose (OD-H) or Immobilized Amylose (IA).
References
  • Daicel Corporation. (n.d.).[7] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link] (General reference for AD-H column parameters and mobile phase compatibility).

  • Phenomenex. (2025).[6][8] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link] (Overview of polysaccharide phase mechanisms).

  • Subramanian, G. (Ed.).[9] (2008).[10] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Authoritative text on chiral recognition mechanisms).

Sources

Comparative Spectroscopic Guide: Structural Validation and Enantiomeric Resolution of Cbz-D-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cbz-D-Leucinol (Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate) is a critical chiral intermediate in the synthesis of protease inhibitors and peptidomimetics. Its structural integrity relies on two factors: the successful reduction of the carboxylic acid precursor (Cbz-D-Leucine) to an alcohol, and the maintenance of the D-configuration at the chiral center.

This guide objectively compares spectroscopic methods for validating this compound. Unlike standard data sheets, this document focuses on differentiation —specifically distinguishing the product from its precursor (Cbz-D-Leu-OH) and its enantiomer (Cbz-L-Leucinol).

Quick Reference: Analytical Matrix
FeaturePreferred MethodAlternativeKey Differentiator
Backbone Structure 1H NMR (DMSO-d6) 13C NMRShift of

protons adjacent to OH (3.3–3.5 ppm).
Functional Group FT-IR RamanAppearance of broad OH stretch (~3350 cm⁻¹); loss of Acid C=O.
Chiral Purity Chiral HPLC PolarimetryHPLC resolves enantiomers; Polarimetry confirms bulk direction (+).
Molecular Mass LC-MS (ESI) HRMSMass shift of -14 Da from precursor (COOH

CH₂OH).

Comparative Analysis: Precursor vs. Product

The most common synthetic route involves the reduction of Cbz-D-Leucine. The primary analytical challenge is confirming full reduction without over-reduction or racemization.

NMR Spectroscopy: The Gold Standard

NMR provides the most definitive proof of structural change. The table below highlights the specific signal changes required to release the batch.

Table 1: 1H NMR Comparative Shift Data (in DMSO-d6)

Proton GroupPrecursor (Cbz-D-Leu-OH)Product (this compound) Diagnostic Criteria
-COOH ~12.5 ppm (Broad Singlet)Absent Primary Confirmation: Disappearance of the acidic proton.
-CH2-OH N/A3.30 – 3.50 ppm (Multiplet) Secondary Confirmation: Appearance of diastereotopic methylene protons.
-OH N/A4.60 – 4.70 ppm (Triplet) Exchangeable proton; confirms alcohol presence.
-NH- (Carbamate) ~7.5 ppm (Doublet)~7.1 ppm (Doublet) Slight upfield shift due to electronic environment change.
Aromatic (Cbz) 7.30 – 7.40 ppm7.30 – 7.40 ppm Remains constant (Internal Reference).
Isopropyl (Leu) 0.85 – 0.90 ppm0.85 – 0.90 ppm Remains constant.

Expert Insight: In the product, the two protons on the


 group attached to the hydroxyl are diastereotopic  due to the adjacent chiral center. They will not appear as a simple doublet but often as a complex multiplet or two distinct signals, distinguishing them from the benzyl 

(singlet at ~5.0 ppm).
Infrared Spectroscopy (FT-IR): Rapid Screening

While less detailed than NMR, IR is faster for in-process control (IPC) to monitor the disappearance of the carbonyl acid peak.

  • Precursor (Acid): Shows a broad, jagged OH stretch (2500–3000 cm⁻¹) and a split Carbonyl region (Acid C=O ~1710 cm⁻¹ + Carbamate C=O ~1690 cm⁻¹).

  • Product (Alcohol): Shows a distinct, smoother OH stretch (~3300–3400 cm⁻¹) and a single strong Carbonyl peak (Carbamate C=O ~1690 cm⁻¹).

Enantiomeric Purity: D- vs. L-Leucinol

Validating the D-configuration is critical, as the reduction conditions (e.g., Borane or LiAlH4) can sometimes induce racemization if not controlled.

Polarimetry (Specific Rotation)

Polarimetry provides a bulk assessment of chirality.

  • Standard: Cbz-L-Leucinol typically exhibits a negative rotation (

    
     to 
    
    
    
    in Methanol).
  • Target: this compound must exhibit a positive rotation of equal magnitude (

    
     to 
    
    
    
    ).
  • Limitation: Low specific rotation values make this method prone to error from solvent impurities.

Chiral HPLC (Definitive Method)

For drug development, Polarimetry is insufficient. Chiral HPLC is required to quantify Enantiomeric Excess (ee).

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/Isopropanol (typically 90:10).

  • Differentiation: The L-enantiomer and D-enantiomer will have distinct retention times. A racemic standard must be run first to establish separation.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Objective: Confirm reduction of carboxylic acid.

  • Solvent: DMSO-d6 is preferred over CDCl3 because it resolves the exchangeable -OH proton, providing a clear triplet that confirms the primary alcohol.

  • Weigh 10–15 mg of this compound into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.8% D).

  • Agitate until fully dissolved.[1] Filter if any turbidity remains (salts from reduction).

  • Acquire 1H NMR (minimum 16 scans) and COSY (to correlate the NH-CH-CH2 coupling).

Protocol B: Polarimetry Setup
  • Objective: Confirm D-configuration.

  • Prepare a solution of C = 1.0 (1 g/100 mL) in Methanol (HPLC Grade).

  • Zero the polarimeter with pure Methanol blank.

  • Fill the 1 dm cell, ensuring no bubbles are in the light path.

  • Measure at 20°C at the Sodium D-line (589 nm).

  • Validation: Result must be Positive (+). If Negative (-), the wrong starting material was used.

Visual Analysis Workflows

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical progression from synthesis to release, ensuring no critical attribute is missed.

G Start Crude Reaction Mixture (Reduction of Cbz-D-Leu-OH) IPC_IR IPC: FT-IR Check for loss of Acid C=O Start->IPC_IR Workup Workup & Purification IPC_IR->Workup Acid peak absent NMR_Check 1H NMR (DMSO-d6) Confirm -CH2OH signals Workup->NMR_Check Chiral_Check Chiral Analysis (Polarimetry/HPLC) NMR_Check->Chiral_Check Structure Confirmed Decision Is [α]D Positive? Chiral_Check->Decision Release Release this compound Decision->Release Yes (+) Reject Reject (Racemic or L-form) Decision->Reject No (-) or 0

Caption: Logic flow for the structural and chiral validation of this compound.

Diagram 2: NMR Structural Correlation

This diagram visualizes the connectivity established by COSY NMR, confirming the Leucinol backbone.

NMR cluster_legend Legend NH NH (Carbamate) ~7.1 ppm CH_Alpha CH (Alpha) ~3.6 ppm NH->CH_Alpha COSY CH2_OH CH2 (Hydroxymethyl) 3.3-3.5 ppm CH_Alpha->CH2_OH COSY CH2_Beta CH2 (Beta) ~1.3 ppm CH_Alpha->CH2_Beta COSY OH OH (Alcohol) ~4.6 ppm CH2_OH->OH COSY (DMSO only) CH_Gamma CH (Gamma) ~1.6 ppm CH2_Beta->CH_Gamma CH3 2x CH3 (Methyls) ~0.9 ppm CH_Gamma->CH3 Key1 Key Diagnostic Signal

Caption: COSY NMR correlations. The CH-CH2-OH connectivity is the specific fingerprint of the product.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to Cbz-D-Leu-Val-Boc: Properties and Synthetic Strategy. Retrieved from

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities and Solvents. Retrieved from

  • National Institutes of Health (NIH). (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from

  • Organic Chemistry Portal. (2024). Protection of Amino Groups: Cbz-Protected Amino Acids. Retrieved from [3]

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from

Sources

A Technical Guide to Asymmetric Synthesis: Evaluating Cbz-D-Leucinol in the Context of Amino Alcohol-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to construct stereochemically defined molecules is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, remain a powerful and reliable strategy.[1] Among the diverse array of chiral auxiliaries, those derived from readily available amino acids and their corresponding amino alcohols have garnered significant attention.[2] This guide provides a comprehensive comparison of Cbz-D-Leucinol, a carbamate-protected amino alcohol, with other prominent amino alcohol-based chiral auxiliaries, offering insights into their performance, mechanistic underpinnings, and practical applications.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle of a chiral auxiliary is to introduce a stereogenic element that biases the formation of one diastereomer over another in a subsequent chemical transformation. This diastereoselectivity is then translated into enantioselectivity upon cleavage of the auxiliary. The ideal chiral auxiliary should be readily available in high enantiomeric purity, easily attached to the substrate, exert strong stereochemical control, and be removable under mild conditions without racemization of the desired product, preferably with high recovery of the auxiliary itself.[1]

This compound: A Carbamate-Protected Amino Alcohol Auxiliary

This compound, derived from the naturally occurring amino acid D-leucine, is an exemplar of an amino alcohol-based chiral auxiliary. The presence of the bulky isobutyl group and the carbamate functionality plays a crucial role in directing the stereochemical course of reactions.

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically involving two main steps starting from D-leucine.

Step 1: Reduction of D-Leucine to D-Leucinol

D-leucine is reduced to the corresponding amino alcohol, D-Leucinol. This can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice.

Step 2: N-Protection with Cbz Group

The amino group of D-Leucinol is then protected with a carboxybenzyl (Cbz) group using benzyl chloroformate (Cbz-Cl) under basic conditions. This protection is crucial for preventing side reactions and for its role in stereochemical control.

Experimental Protocol: Synthesis of this compound

Materials:

  • D-Leucinol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve D-Leucinol (1.0 eq) in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Mechanism of Stereochemical Control

The stereodirecting influence of this compound and other similar amino alcohol-derived auxiliaries in reactions such as enolate alkylation and aldol additions is primarily attributed to the formation of a rigid, chelated intermediate.

Upon deprotonation of an N-acyl derivative of this compound with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate to both the enolate oxygen and the oxygen of the carbamate group, creating a conformationally restricted six-membered ring transition state. This chelation, in conjunction with the steric hindrance imposed by the isobutyl group of the leucinol moiety and the benzyl group of the Cbz protector, effectively blocks one face of the enolate from the approach of an electrophile. This steric bias forces the electrophile to attack from the less hindered face, leading to a high degree of diastereoselectivity.[3]

G cluster_0 Chelation-Controlled Transition State enolate Enolate Li Li+ enolate->Li Chelation electrophile E+ enolate->electrophile Attack from less hindered face R_substrate R_substrate enolate->R_substrate auxiliary Chiral Auxiliary auxiliary->Li Chelation R_auxiliary R_auxiliary (e.g., isobutyl) auxiliary->R_auxiliary

Caption: Chelation-controlled model for stereoselective reactions.

Performance Comparison with Other Amino Alcohol-Based Auxiliaries

The efficacy of a chiral auxiliary is best assessed by direct comparison with established alternatives in standardized reactions. Here, we evaluate the performance of this compound in the context of two widely used classes of chiral auxiliaries: Evans' Oxazolidinones and Pseudoephedrine Amides.

Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and versatile chiral auxiliaries.[4] They are typically derived from amino acids and are known to provide high levels of diastereoselectivity in a wide range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[5] The stereochemical outcome is dictated by the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate.

Pseudoephedrine Amides

Andrew G. Myers and his group introduced pseudoephedrine as a practical and highly effective chiral auxiliary.[6] Pseudoephedrine amides have demonstrated exceptional performance in the asymmetric alkylation of a broad range of substrates, often providing higher diastereoselectivities than Evans' oxazolidinones, particularly for the synthesis of α-branched and quaternary stereocenters.[4][7]

Comparative Data

While extensive head-to-head comparative studies involving this compound are not as prevalent in the literature as for Evans' auxiliaries and pseudoephedrine, we can extrapolate its potential performance based on studies of similar N-acyl amino alcohol derivatives.

Chiral AuxiliaryReaction TypeElectrophile/AldehydeDiastereoselectivity (d.r.)Yield (%)Reference
Evans' Oxazolidinone AlkylationBenzyl bromide>99:195[4]
AldolIsobutyraldehyde>99:185[4]
Pseudoephedrine Amide AlkylationMethyl iodide>99:190[7]
AlkylationIsopropyl iodide98:285[7]
(Hypothetical this compound Derivative) AlkylationBenzyl bromideHigh (expected)Good (expected)-
AldolBenzaldehydeHigh (expected)Good (expected)-

Note: The data for this compound is presented as an expected outcome based on the performance of structurally similar amino alcohol-derived auxiliaries. Rigorous experimental validation is required for a definitive comparison.

Attachment and Cleavage of the Chiral Auxiliary

A critical aspect of auxiliary-mediated synthesis is the ease of its attachment to the substrate and its subsequent removal to furnish the desired product.

Attachment

The this compound auxiliary is typically attached to a carboxylic acid substrate via an amide bond formation. This is commonly achieved by activating the carboxylic acid as an acid chloride or by using standard peptide coupling reagents.

Cleavage

The removal of the this compound auxiliary can be accomplished under various conditions, allowing for flexibility in the synthetic route.

  • Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can cleave the amide bond to yield the corresponding carboxylic acid.

  • Reduction: Reduction with lithium aluminum hydride (LiAlH₄) or other hydride reagents will furnish the corresponding primary alcohol.

  • Organometallic Addition: Reaction with organolithium or Grignard reagents can lead to the formation of ketones.

The Cbz protecting group on the auxiliary itself is typically removed via catalytic hydrogenolysis (e.g., H₂/Pd-C).[8] This method is generally mild and chemoselective.[9] Alternative methods for Cbz deprotection include treatment with strong acids like HBr in acetic acid.[9]

Experimental Protocol: Cleavage of the Chiral Auxiliary (Hydrolysis)

Materials:

  • N-Acyl-Cbz-D-Leucinol derivative

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-acyl-Cbz-D-Leucinol derivative in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide and 30% hydrogen peroxide.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • The aqueous layer contains the recovered chiral auxiliary, which can be isolated.

  • The combined organic layers contain the desired carboxylic acid product, which can be purified by standard methods.

Visualization of Key Workflows

G cluster_0 Asymmetric Synthesis Workflow start Substrate (Prochiral) attachment Attachment of Chiral Auxiliary (this compound) start->attachment diastereoselective_reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) attachment->diastereoselective_reaction cleavage Cleavage of Chiral Auxiliary diastereoselective_reaction->cleavage end Enantiomerically Enriched Product cleavage->end recovery Recovery of Chiral Auxiliary cleavage->recovery

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

This compound represents a potentially valuable chiral auxiliary derived from a readily available and inexpensive chiral pool source. Its straightforward synthesis and the predictable stereochemical control offered by the chelation of the carbamate and the steric bulk of the isobutyl group make it an attractive candidate for various asymmetric transformations. While it may not have the extensive documented track record of Evans' oxazolidinones or the exceptional diastereoselectivity in certain cases as pseudoephedrine amides, its ease of preparation and modification warrant further investigation and application. The choice of a chiral auxiliary will ultimately depend on the specific substrate, desired transformation, and the overall synthetic strategy. A thorough understanding of the strengths and limitations of each auxiliary, including this compound, empowers the synthetic chemist to make informed decisions in the pursuit of complex, stereochemically defined molecules.

References

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996 , 96 (2), 835–875. [Link]

  • Bergmeier, S. C. The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 2000, 56 (17), 2561–2576.
  • Cole, D. C. Recent stereoselective synthesis of β-amino acids. Tetrahedron, 1994, 50 (32), 9517-9582.
  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 1997 , 119 (28), 6496–6511. [Link]

  • Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 1995, 36 (20), 3465-3468.
  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 1990, 68, 83.
  • Diaz-Muñoz, G.; Miranda, I. L.; Sartori, S. K.; de Rezende, D. C.; Diaz, M. A. N. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 2019 , 31 (10), 776-812. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981 , 103 (8), 2127–2129. [Link]

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • Chelation-controlled carbonyl conformations. [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - NIH. [Link]

  • Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes - PMC - NIH. [Link]

Sources

Benchmarking the stereoselectivity of Cbz-D-Leucinol against other chiral inducers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the stereoselectivity of Cbz-D-Leucinol against other chiral inducers Content Type: Publish Comparison Guide

A Technical Benchmarking Guide for Asymmetric Synthesis

Executive Summary

In the landscape of asymmetric synthesis, This compound (


-benzyloxycarbonyl-D-leucinol) occupies a critical strategic niche. While L-Valine and L-Phenylalanine derived auxiliaries (Evans type) are the industry standards for accessing (

)-configured alkylation products (assuming standard priority), This compound serves as the primary, cost-effective gateway to the (

)-enantiomeric series
.

This guide benchmarks the performance of the this compound scaffold—specifically its active oxazolidinone derivative—against the market-standard L-Valinol and L-Phenylglycinol auxiliaries. We analyze stereoselectivity (


), crystallinity, and synthetic utility to provide a decision framework for process chemists.
Mechanistic Basis of Stereocontrol

To understand the benchmarking data, one must first understand the steric argument. The stereoselectivity of these auxiliaries in enolate alkylation is governed by the Zimmerman-Traxler transition state , where the steric bulk of the auxiliary forces the electrophile to approach from the face opposite the chiral substituent.

The Isobutyl vs. Isopropyl Factor
  • L-Valinol (Standard): Features an Isopropyl group attached directly to the chiral center. This creates a rigid, "wall-like" steric block close to the reaction center.

  • D-Leucinol (The Challenger): Features an Isobutyl group. The isobutyl group has an extra methylene spacer (-CH

    
    -CH(CH
    
    
    
    )
    
    
    ).
    • Consequence: The steric bulk is slightly further removed from the enolate oxygen. While this introduces minor conformational flexibility, the "D" configuration allows access to the mirror image chemical space of the natural L-amino acid pool.

DOT Diagram: Stereochemical Logic & Workflow

The following diagram illustrates the workflow from the Cbz-precursor to the active transition state.

G cluster_logic Steric Differentiator Cbz This compound (Stable Precursor) Oxaz 4-Isobutyl-2-oxazolidinone (Active Auxiliary) Cbz->Oxaz Cyclization (Base/Heat) Enolate Z-Enolate (Li-Chelated) Oxaz->Enolate Acylation + LiHMDS TS Zimmerman-Traxler Transition State Enolate->TS Electrophile (R-X) Product Alpha-Alkylated Product (S-Configuration) TS->Product Steric Block by Isobutyl Logic Isobutyl Group (Leu) vs. Isopropyl Group (Val) Leucinol provides 'D' config access at lower cost than D-Val.

Figure 1: The conversion of this compound to the active auxiliary and the subsequent stereocontrol pathway.

Benchmarking Data: Leucinol vs. The Standards

The following table compares the performance of the oxazolidinone derived from this compound (4-isobutyl) against the standard 4-isopropyl (Valine) and 4-benzyl (Phenylalanine) auxiliaries in a standard propionate alkylation reaction (formation of


-methyl chiral centers).
FeatureD-Leucinol Derived (4-Isobutyl)L-Valinol Derived (4-Isopropyl)L-Phenylglycinol Derived (4-Phenyl)
Primary Utility Accessing (

)-series
products (Unnatural)
Accessing (

)-series
products (Natural)
Accessing (

)-series
(Aromatic stacking)
Typical Yield 85 - 92%88 - 95%85 - 90%
Stereoselectivity (

)
93:7 to 98:2 95:5 to >99:1 90:10 to 98:2
Crystallinity Low (Often oils or waxy solids)High (Crystalline solids)Very High (Crystalline)
Purification Chromatography often requiredRecrystallization often possibleRecrystallization standard
Cost of "D-Isomer" Low (D-Leu is affordable)High (D-Val is expensive)Moderate
Steric Rigidity Moderate (Methylene spacer flexibility)High (Direct branching)High (Planar shield)

Key Insight: While L-Valinol offers slightly superior intrinsic stereocontrol due to the rigidity of the isopropyl group, D-Leucinol is the industry preference for the "D" series. Synthesizing the enantiomer using D-Valinol is often cost-prohibitive on a kilogram scale. Therefore, the slight dip in


 (e.g., 96:4 vs 98:2) is accepted and managed via chromatography, making this compound the pragmatic winner for non-natural stereochemistry.
Experimental Protocols

To ensure reproducibility, we provide the protocol for converting the stable Cbz-precursor into the active auxiliary, followed by the benchmarking alkylation step.

Part A: Cyclization of this compound

Unlike free amino alcohols, this compound requires a specific cyclization sequence to form the oxazolidinone ring.

  • Reagents: this compound (1.0 equiv), Thionyl Chloride (

    
    , 1.2 equiv), Triethylamine (3.0 equiv), THF (dry).
    
  • Procedure:

    • Dissolve this compound in dry THF at 0°C.

    • Add

      
       dropwise. The hydroxyl group is converted to the chloride, and the internal nucleophilic attack of the carbamate oxygen occurs (or via an intermediate cyclic sulfite depending on exact conditions).
      
    • Alternative (Base mediated): Treat this compound with NaH (1.1 equiv) in THF at reflux. The alkoxide attacks the carbamate carbonyl, displacing the benzyl alkoxide to close the ring.

  • Isolation: Quench with saturated

    
    . Extract with EtOAc.[1] The resulting (4R)-4-isobutyl-2-oxazolidinone  is purified by flash chromatography (Hex/EtOAc).
    
Part B: Benchmarking Alkylation (Propionate Model)

This protocol is the standard for assessing stereoselectivity (


).
  • Acylation: React the auxiliary with Propionyl Chloride and

    
    -BuLi to form the 
    
    
    
    -propionyl imide.
  • Enolization:

    • Cool a solution of the

      
      -propionyl auxiliary (1.0 mmol) in dry THF to -78°C .
      
    • Add LiHMDS (1.1 mmol) dropwise. Stir for 30 min to ensure formation of the (Z)-enolate.

  • Alkylation:

    • Add Benzyl Bromide (1.2 mmol) slowly.

    • Allow the reaction to warm to 0°C over 2 hours.

  • Analysis:

    • Quench and extract.

    • Metric: Analyze the crude mixture via chiral HPLC or

      
      H NMR.
      
    • Target Signal: The methyl doublet of the newly formed stereocenter. Compare the integration of the major diastereomer (

      
      ) vs. the minor (
      
      
      
      ).
Advanced Visualization: Transition State Modeling

The stereoselectivity relies on the Chelated Enolate Model . The Lithium ion creates a rigid 6-membered ring, locking the geometry.

TS cluster_TS Zimmerman-Traxler Transition State (D-Leucinol Derived) Li Li+ O_Enolate O (Enolate) Li->O_Enolate O_Carbonyl O (Aux Carbonyl) Li->O_Carbonyl N_Aux N (Aux) N_Aux->O_Carbonyl Isobutyl Isobutyl Group (Pointed UP/AWAY) N_Aux->Isobutyl Steric Shield Electrophile Electrophile (R-X) Approaches from BOTTOM face caption Figure 2: The Li-chelated transition state. The Isobutyl group of the D-Leucinol auxiliary blocks the top face, forcing the electrophile to attack from the bottom.

Conclusion

This compound is not merely an alternative; it is the economic enabler of (


)-selective alkylations . While its derived auxiliary (4-isobutyl-2-oxazolidinone) exhibits slightly lower crystallinity and marginally lower stereoselectivity (96:4) compared to the premium Valinol system (98:2), it remains the standard for industrial and large-scale applications requiring the "unnatural" enantiomeric series due to the prohibitively high cost of D-Valine.
References
  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.

  • Ager, D. J., et al. "Oxazolidinones as Chiral Auxiliaries." Aldrichimica Acta, 30(1), 3–12.

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83.

  • BenchChem Technical Review. "D-Valinol: A Technical Guide to its Stereochemistry and Significance."

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling Cbz-D-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Cbz-D-Leucinol, a key building block in many synthetic pathways. Beyond a simple checklist, this document aims to instill a deep understanding of why specific personal protective equipment (PPE) is crucial, fostering a culture of safety that builds trust in our laboratory practices.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While this compound and its analogues are not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to treat all non-assessed chemicals with a degree of caution.[1][2][3] The fundamental principle of laboratory safety is to minimize all chemical exposures.[4]

Safety Data Sheets (SDS) for similar compounds, such as N-Cbz-L-leucine and Boc-D-Leucinol, suggest that the primary risks are associated with inhalation, ingestion, and skin or eye contact.[5][6] Potential effects may include respiratory tract, skin, or eye irritation.[6] Therefore, our PPE strategy is designed to mitigate these specific routes of exposure.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process guided by the specific tasks being performed. The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards and select appropriate PPE to protect workers.[7][8] This assessment should consider the scale of the experiment, the potential for aerosolization, and the duration of exposure.

Our approach to handling this compound is grounded in the "As Low As Reasonably Practicable" (ALARP) principle for chemical exposure. This means employing a combination of engineering controls (like fume hoods) and PPE to create a robust safety barrier.[9]

Detailed PPE Protocols for this compound

A. Eye and Face Protection: Your First Line of Defense

  • Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particulates. Standard prescription glasses do not offer adequate protection.[10]

  • Protocol:

    • Minimum Requirement: At all times in the laboratory where chemicals are handled, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[11]

    • Elevated Risk: When handling larger quantities (typically >5g) of this compound, or during procedures with a higher risk of splashing (e.g., transfers, reactions under pressure), upgrade to chemical splash goggles.[10][12]

    • Maximum Protection: For large-scale operations or when there is a significant risk of explosion or implosion, a face shield must be worn in conjunction with safety goggles.[10][11]

B. Skin and Body Protection: An Impermeable Barrier

  • Rationale: Direct skin contact can lead to local irritation or, in some cases, systemic toxicity if the compound is absorbed. A lab coat is the primary barrier to protect your skin and personal clothing from contamination.[12]

  • Protocol:

    • Lab Coat: A clean, buttoned, flame-resistant lab coat should be worn at all times.[12] In the event of a significant spill, the lab coat should be removed immediately.[4]

    • Gloves: Disposable nitrile gloves are the standard choice for handling this compound in solid form or in solution.[12][13]

      • Inspection: Always inspect gloves for any signs of degradation or punctures before use.[13]

      • Donning and Doffing: Practice proper glove removal techniques to avoid contaminating your skin.

      • Double Gloving: For prolonged handling or when working with larger quantities, consider wearing two pairs of nitrile gloves.

    • Apparel: Always wear long pants and closed-toe shoes in the laboratory.[12][14]

C. Respiratory Protection: When Engineering Controls Need Support

  • Rationale: While this compound is a solid with low volatility, certain procedures like weighing or transfers can generate dust. Inhalation of fine chemical powders can cause respiratory irritation.[6]

  • Protocol:

    • Primary Control: Whenever possible, handle solid this compound in a certified chemical fume hood or a ventilated enclosure to minimize the generation of airborne dust.[1][15][16]

    • Secondary Control: If a fume hood is not available for a short-duration, small-scale task, a NIOSH-approved N95 respirator may be appropriate. However, the use of respirators requires a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.[7]

PPE Selection Matrix

For quick reference, the following table summarizes the recommended PPE for various tasks involving this compound.

TaskScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing< 1gSafety GlassesSingle Nitrile GlovesLab CoatFume Hood Recommended
Weighing> 1gSafety GogglesDouble Nitrile GlovesLab CoatFume Hood Mandatory
Solution Preparation< 100mLSafety GlassesSingle Nitrile GlovesLab CoatFume Hood Recommended
Solution Preparation> 100mLSafety GogglesDouble Nitrile GlovesLab CoatFume Hood Mandatory
Reaction Setup/WorkupAny ScaleSafety GogglesDouble Nitrile GlovesLab CoatFume Hood Mandatory
Column ChromatographyAny ScaleSafety GogglesDouble Nitrile GlovesLab CoatFume Hood Mandatory

Operational and Disposal Plan

Safe Handling Procedures:

  • Preparation: Before starting any work, ensure that a safety shower and eyewash station are accessible and unobstructed.[1]

  • Work Area: Designate a specific area for handling this compound.

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably a chemical fume hood.[15]

  • Hygiene: Wash hands and face thoroughly after handling this compound and before leaving the laboratory.[1][15] Do not eat, drink, or smoke in the laboratory.[17]

Spill and Emergency Procedures:

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material and place it in a sealed container for waste disposal. Avoid generating dust.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Waste Disposal:

  • All this compound waste, including contaminated gloves, paper towels, and other disposable materials, must be collected in a clearly labeled, sealed container.

  • Dispose of the chemical waste in accordance with all federal, state, and local regulations.[15][17] Consult your institution's EHS department for specific guidance.

PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Decision_Workflow cluster_start Start: Task Assessment cluster_scale Scale and Form cluster_ppe PPE Selection cluster_controls Engineering Controls start Identify Task with this compound is_solid Solid or Solution? start->is_solid fume_hood Work in Fume Hood start->fume_hood Always Recommended scale Quantity > 5g or 100mL? is_solid->scale Both ppe_base Minimum PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves scale->ppe_base No ppe_enhanced Enhanced PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves scale->ppe_enhanced Yes scale->fume_hood Yes (Mandatory) face_shield Add Face Shield for High Splash/Explosion Risk ppe_enhanced->face_shield If applicable

Caption: PPE selection workflow for this compound.

References

  • TCI AMERICA. (2018, July 6). Safety Data Sheet: N-Cbz-D-leucine.
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